Deoxyandrographolide
Description
14-Deoxyandrographolide has been reported in Andrographis paniculata and Taiwanofungus camphoratus with data available.
DEOXYANDROGRAPHOLIDE is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.
from Andrographis paniculata; structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[2-[(1R,4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethyl]-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O4/c1-13-4-7-16-19(2,10-8-17(22)20(16,3)12-21)15(13)6-5-14-9-11-24-18(14)23/h9,15-17,21-22H,1,4-8,10-12H2,2-3H3/t15-,16+,17-,19+,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVRNTWSGBWPJGS-YSDSKTICSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(C(C1CCC(=C)C2CCC3=CCOC3=O)(C)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)[C@H]2CCC3=CCOC3=O)(C)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80904638 | |
| Record name | 14-Deoxyandrographolide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80904638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4176-97-0 | |
| Record name | Deoxyandrographolide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4176-97-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 14-Deoxyandrographolide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004176970 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 14-Deoxyandrographolide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80904638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 14-DEOXYANDROGRAPHOLIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WLN91FAQ6Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Deoxyandrographolide: A Comprehensive Technical Guide to its Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxyandrographolide, a diterpene lactone primarily isolated from the medicinal plant Andrographis paniculata, has garnered significant attention within the scientific community for its diverse and potent biological activities. As a derivative of andrographolide, it shares a similar structural backbone but exhibits unique chemical properties and pharmacological effects, making it a compound of interest for drug discovery and development. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and key biological activities of this compound, with a focus on its underlying mechanisms of action. Detailed experimental protocols for its extraction and purification are also presented to facilitate further research.
Chemical Structure and Properties
This compound is classified as a labdane diterpenoid.[1] Its chemical structure is characterized by a bicyclic diterpene core fused to a γ-butyrolactone ring.[2]
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| IUPAC Name | 4-[2-[(1R,4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethyl]-2H-furan-5-one[1] |
| Molecular Formula | C₂₀H₃₀O₄[1] |
| SMILES | C[C@@]12CC--INVALID-LINK--[C@H]2CCC3=CCOC3=O)(C)CO">C@HO[1] |
| InChI | InChI=1S/C20H30O4/c1-13-4-7-16-19(2,10-8-17(22)20(16,3)12-21)15(13)6-5-14-9-11-24-18(14)23/h9,15-17,21-22H,1,4-8,10-12H2,2-3H3/t15-,16+,17-,19+,20+/m1/s1[1] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 334.45 g/mol [3] |
| Melting Point | 176-178 °C[4] |
| Boiling Point | 509.5 °C at 760 mmHg[4] |
| Form | Solid[3] |
Experimental Protocols
Extraction and Purification of this compound from Andrographis paniculata
The primary method for obtaining this compound is through extraction from the dried leaves of Andrographis paniculata. The following protocol outlines a multi-step procedure to achieve a high-purity product.[5]
1. Solvent Extraction:
-
Objective: To extract a crude mixture of diterpenoids, including this compound, from the plant material.
-
Procedure:
-
Grind the dried leaves of Andrographis paniculata into a coarse powder.
-
Dissolve the Andrographis paniculata extract in warm water.
-
Perform solvent extraction using chloroform. The chloroform will selectively dissolve the diterpenoids.
-
Collect the chloroform phase and evaporate the solvent under reduced pressure to obtain a crude extract.[5]
-
2. Column Chromatography:
-
Objective: To separate this compound from other compounds in the crude extract based on polarity.
-
Procedure:
-
Prepare a silica gel slurry in the initial mobile phase (a mixture of petroleum ether and ethyl acetate).
-
Pack a chromatography column with the silica gel slurry.
-
Dissolve the crude extract in a minimal amount of the mobile phase and load it onto the column.
-
Elute the column with a gradient of petroleum ether and ethyl acetate. The polarity of the mobile phase is gradually increased by increasing the proportion of ethyl acetate.
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Combine the fractions containing pure this compound.[5]
-
3. Recrystallization:
-
Objective: To further purify the isolated this compound.
-
Procedure:
-
Dissolve the combined fractions containing this compound in a minimal amount of hot ethyl acetate.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold ethyl acetate.
-
Dry the crystals under vacuum to obtain pure this compound.[5]
-
4. Supercritical Fluid Anti-Solvent (SAS) Crystallization (for high purity):
-
Objective: To achieve a purity of over 99%.
-
Procedure:
-
Dissolve the recrystallized this compound in ethanol at approximately 45°C to form a saturated solution.
-
Place the solution in a supercritical CO₂ crystallization vessel.
-
Control the pressure at 10 MPa and the temperature at 60°C.
-
Perform supercritical CO₂ anti-solvent crystallization for 60 minutes. The CO₂ acts as an anti-solvent, causing the this compound to precipitate out of the ethanol solution as highly pure crystals.[5]
-
Caption: Workflow for the extraction and purification of this compound.
Biological Activities and Signaling Pathways
This compound exhibits a range of biological activities, with its hepatoprotective and immunomodulatory effects being particularly well-documented.
Hepatoprotective Activity: Modulation of TNF-α-Induced Apoptosis
This compound has been shown to protect liver cells (hepatocytes) from apoptosis induced by the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α).[1][5] The mechanism involves a complex signaling cascade that ultimately desensitizes the hepatocytes to the apoptotic signals from TNF-α.
The key steps in this pathway are:
-
Induction of NO/cGMP Pathway: this compound stimulates the production of nitric oxide (NO) and cyclic guanosine monophosphate (cGMP).[1][5]
-
Activation of Microsomal Ca-ATPase: The NO/cGMP pathway enhances the activity of microsomal Ca-ATPase.[1][5]
-
Calcium Influx and Complex Formation: This leads to an increased influx of calcium into the microsomal lumen, promoting the formation of a complex between TNFRSF1A, ARTS-1, and NUCB2 within cellular vesicles.[1][5]
-
Release of TNFRSF1A: The formation of this complex triggers the release of the full-length 55 kDa TNF receptor 1 (TNFRSF1A) from the cell.[1][5]
-
Desensitization to TNF-α: The release of soluble TNFRSF1A reduces the number of TNF-α receptors on the cell surface, thereby diminishing the pro-apoptotic signal transduced by TNF-α and down-regulating the formation of the death-inducing signaling complex (DISC).[1][5]
Caption: this compound's modulation of TNF-α-induced apoptosis.
Experimental Workflow for Investigating Hepatoprotective Effects
To elucidate the mechanism of this compound's hepatoprotective effects, a series of in vitro and in vivo experiments can be conducted.
Caption: Workflow for studying this compound's hepatoprotective effects.
Immunomodulatory Activity
An extract containing this compound has demonstrated significant immunomodulatory effects.[2] Studies have shown that this extract can:
-
Reverse immunosuppression induced by cyclophosphamide.[2]
-
Elevate depressed hemagglutination antibody titers.[2]
-
Increase the number of plaque-forming cells in the spleen.[2]
-
Stimulate phagocytosis.[2]
-
Increase the total white blood cell count and the relative weight of the spleen and thymus.[2]
These findings suggest that this compound has the potential to enhance immune function by modulating immune responses during antigen interaction.[2] The precise molecular targets and signaling pathways underlying these immunomodulatory effects are an active area of research.
Conclusion
This compound is a promising natural product with well-defined chemical characteristics and significant biological activities. Its hepatoprotective effects, mediated through the modulation of TNF-α signaling, and its immunomodulatory properties make it a compelling candidate for further investigation in the context of liver diseases and immune-related disorders. The detailed experimental protocols provided in this guide are intended to facilitate and standardize future research efforts aimed at fully elucidating the therapeutic potential of this intriguing molecule. As our understanding of its mechanisms of action deepens, this compound may emerge as a valuable lead compound in the development of novel therapeutics.
References
- 1. 14-Deoxyandrographolide desensitizes hepatocytes to tumour necrosis factor-alpha-induced apoptosis through calcium-dependent tumour necrosis factor receptor superfamily member 1A release via the NO/cGMP pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of immunomodulatory activity of an extract of andrographolides from Andographis paniculata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Andrographolide inhibits the production of TNF-alpha and interleukin-12 in lipopolysaccharide-stimulated macrophages: role of mitogen-activated protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 14-Deoxyandrographolide desensitizes hepatocytes to tumour necrosis factor-alpha-induced apoptosis through calcium-dependent tumour necrosis factor receptor superfamily member 1A release via the NO/cGMP pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Mechanism of Action of Deoxyandrographolide: A Technical Guide
Executive Summary: Deoxyandrographolide, a primary labdane diterpenoid isolated from the medicinal plant Andrographis paniculata, has garnered significant scientific interest for its diverse pharmacological activities.[1] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning its potent anti-inflammatory, antioxidant, anticancer, and vasculoprotective effects. The document elucidates the compound's interaction with key signaling pathways, including the inhibition of Nuclear Factor-kappa B (NF-κB), activation of Nuclear factor erythroid 2-related factor 2 (Nrf2), and modulation of pathways critical to cell survival and senescence such as PI3K/Akt and HDAC1. This guide is intended for researchers, scientists, and drug development professionals, offering a consolidated resource complete with quantitative data, detailed experimental protocols, and pathway visualizations to facilitate further investigation and therapeutic development.
Introduction
Andrographis paniculata has a long history of use in traditional medicine, particularly in Asia, for treating a variety of ailments.[2] Its therapeutic properties are largely attributed to a class of compounds known as diterpenoid lactones, of which this compound is a major bioactive constituent.[3][4] Unlike its more extensively studied counterpart, andrographolide, the specific mechanisms of 14-deoxyandrographolide are multifaceted and involve the modulation of multiple cellular targets. This whitepaper aims to systematically dissect these mechanisms, providing a comprehensive overview of its action on critical signaling cascades that regulate inflammation, oxidative stress, and cell fate.
Core Mechanisms of Action
This compound exerts its biological effects through a multi-targeted approach, influencing several key cellular signaling pathways.
Anti-Inflammatory Activity: Inhibition of the NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) family of transcription factors is a cornerstone of the inflammatory response, regulating the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[5][6] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[7] Upon stimulation by inflammatory signals like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its degradation and the subsequent translocation of the active NF-κB dimer (typically p65/p50) to the nucleus to initiate gene transcription.[7]
Andrographolide and its derivatives, including this compound, have been shown to potently inhibit this pathway.[3][8] The mechanism involves interfering with the nuclear translocation of NF-κB and its binding to DNA.[6][9] This action effectively downregulates the expression of NF-κB target genes such as cyclooxygenase-2 (COX-2), IL-6, and TNF-α, thereby mitigating the inflammatory response.[8][9]
Antioxidant Activity: Activation of the Nrf2 Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[10][11] In the presence of oxidative stress or Nrf2 activators, Keap1 undergoes a conformational change, releasing Nrf2.[10] The stabilized Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and drives the transcription of a suite of cytoprotective genes, including heme oxygenase-1 (HO-1).[12][13]
This compound and related compounds function as activators of this protective pathway.[2][10][14] By promoting the nuclear translocation and accumulation of Nrf2, they enhance the cell's capacity to neutralize reactive oxygen species (ROS) and combat oxidative damage.[12][15] This mechanism is central to its neuroprotective and anti-inflammatory properties.[8]
Anticancer Activity
The anticancer effects of this compound and its derivatives are multifaceted, involving the induction of programmed cell death (apoptosis), cell cycle arrest, and the inhibition of critical cancer cell survival pathways.[14][16][17]
-
Induction of Apoptosis and Cell Cycle Arrest: The compound has been shown to trigger apoptosis through the activation of caspases, key executioner proteins in the apoptotic cascade.[18] Furthermore, it can halt the proliferation of cancer cells by inducing cell cycle arrest, often at the G0/G1 or G2/M phase, preventing cells from progressing through the division cycle.[18][19]
-
Inhibition of Pro-Survival Signaling: Many cancers exhibit hyperactivation of pro-survival signaling pathways like the PI3K/Akt/mTOR and JAK/STAT cascades.[19][20] Andrographolide and its analogues have been demonstrated to inhibit these pathways, thereby suppressing the translation of key proteins like Hypoxia-Inducible Factor-1α (HIF-1α) that are crucial for tumor growth, angiogenesis, and metastasis.[21][22]
Vasculoprotective and Other Mechanisms
Beyond its anti-inflammatory and anticancer roles, this compound exhibits several other important biological activities.
-
Calcium Channel Blockade and NO Release: It acts as a calcium channel blocker, which contributes to its activity as a smooth muscle relaxant.[23] It also stimulates the production of nitric oxide (NO) in endothelial cells, a key molecule in vasodilation and vascular health.[23]
-
Anti-Senescence Activity via HDAC1 Inhibition: A novel mechanism identified for this compound is its ability to combat vascular senescence. It directly binds to and targets Histone Deacetylase 1 (HDAC1), a key regulator of cellular aging.[24] By modulating HDAC1 activity, it can prevent the upregulation of senescence markers like p16 and p21.[24]
-
PPARγ Modulation: this compound has been shown to exert neuroprotective effects by regulating the LRP1-mediated PPARγ/NF-κB pathway, highlighting its potential in neuroinflammatory conditions.[25]
Quantitative Bioactivity Data
The biological effects of this compound and related compounds have been quantified in various assays. The following tables summarize key findings.
Table 1: Inhibitory Concentrations (IC₅₀) of this compound and Related Compounds
| Compound | Target/Assay | Cell Line / System | IC₅₀ Value | Reference |
|---|---|---|---|---|
| 14-Deoxyandrographolide | Uterine Contraction (0.3 mM CaCl₂) | Uterine Smooth Muscle | 1.24 µM | [23] |
| 14-Deoxyandrographolide | Uterine Contraction (3.0 mM CaCl₂) | Uterine Smooth Muscle | 5.94 µM | [23] |
| 14-deoxy-14,15-dehydroandrographolide | NF-κB Transactivation | RAW 264.7 Macrophages | 2 µg/mL | [26] |
| 14-deoxy-11,12-didehydroandrographolide | Apoptosis Induction | U937 Cells | 17.66 µM |[27] |
Table 2: Effective Concentrations of this compound in Cellular Models
| Concentration | Duration | Cell Line / System | Observed Effect | Reference |
|---|---|---|---|---|
| 5-15 nM | 1 hour | Primary Liver Cells | Inhibition of caspase-3 expression | [23] |
| 10 nM | 1 hour | Primary Liver Cells | Suppression of DISC formation; induced TNFRSF1A release | [23] |
| 0-100 µM | 24-48 hours | Endothelial Cells | Concentration-dependent stimulation of Nitric Oxide (NO) | [23] |
| 50, 100, 150 µM | 4-8 hours | Isolated Rat Whole Blood | Significant decrease in mRNA levels of p16 and p21 |[24] |
Key Experimental Protocols
The elucidation of this compound's mechanisms relies on a variety of standard and advanced molecular biology techniques.
NF-κB Activity Luciferase Reporter Assay
This assay quantitatively measures the transcriptional activity of NF-κB.
-
Cell Culture and Transfection: Macrophage cell lines (e.g., RAW 264.7) are cultured to ~80% confluency. Cells are then co-transfected with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Treatment: After 24 hours, cells are pre-treated with various concentrations of this compound for 1-2 hours.
-
Stimulation: Cells are stimulated with an NF-κB activator, such as LPS (1 µg/mL), for 6-8 hours.
-
Lysis and Luminescence Reading: Cells are lysed, and the luciferase activity in the lysate is measured using a luminometer.
-
Data Analysis: Firefly luciferase activity is normalized to Renilla luciferase activity. The inhibition of NF-κB activity is calculated relative to the stimulated control.
Cell Viability MTT Assay
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Cells (e.g., cancer cell lines) are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to attach overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours at 37°C. Viable cells with active metabolism convert MTT into a purple formazan product.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at ~570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage relative to the untreated control. IC₅₀ values are calculated using non-linear regression analysis.[28]
Apoptosis Detection by Annexin V-FITC/PI Staining
This flow cytometry-based method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Treatment: Cells are treated with this compound for the desired time.
-
Harvesting: Both adherent and floating cells are collected and washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-FITC detects phosphatidylserine on the outer leaflet of the cell membrane (an early apoptotic marker), while PI stains the DNA of cells with compromised membranes (late apoptotic/necrotic cells).
-
Data Analysis: The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic) is quantified.
Conclusion and Future Directions
This compound is a promising natural product with a remarkable range of biological activities, underpinned by its ability to modulate multiple key signaling pathways. Its potent anti-inflammatory and antioxidant effects are primarily driven by the inhibition of NF-κB and activation of the Nrf2 pathway, respectively. Concurrently, its capacity to induce apoptosis, arrest the cell cycle, and inhibit vasculoprotective pathways highlights its therapeutic potential in oncology and cardiovascular disease. The novel discovery of its anti-senescence activity via HDAC1 inhibition opens new avenues for research into age-related pathologies.
Future research should focus on:
-
Clinical Translation: Moving from preclinical models to well-designed clinical trials to validate its efficacy and safety in human diseases.
-
Pharmacokinetic Optimization: Addressing potential issues of poor water solubility and bioavailability through novel drug delivery systems or medicinal chemistry approaches.[29]
-
Target Deconvolution: Utilizing advanced techniques like proteomics and chemoproteomics to further refine its direct molecular binding partners and distinguish its mechanisms from those of other andrographolides.
-
Synergistic Therapies: Investigating its use in combination with existing therapeutic agents to enhance efficacy and overcome drug resistance.
The multi-target nature of this compound makes it a compelling candidate for the development of novel therapeutics for complex, multifactorial diseases.
References
- 1. This compound | C20H30O4 | CID 11624161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. [PDF] Pharmacological Effects and Pharmacokinetic Profiles of Dehydroandrographolide | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Experimental and Clinical Pharmacology of Andrographis paniculata and Its Major Bioactive Phytoconstituent Andrographolide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting signaling pathways with andrographolide in cancer therapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multi-Targeting Andrographolide, a Novel NF-κB Inhibitor, as a Potential Therapeutic Agent for Stroke | MDPI [mdpi.com]
- 7. Andrographolide-based potential anti-inflammatory transcription inhibitors against nuclear factor NF-kappa-B p50 subunit (NF-κB p50): an integrated molecular and quantum mechanical approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Andrographolide interferes with binding of nuclear factor-κB to DNA in HL-60-derived neutrophilic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation of the NRF2 transcription factor by andrographolide and organic extracts from plant endophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Andrographolide Activates Keap1/Nrf2/ARE/HO-1 Pathway in HT22 Cells and Suppresses Microglial Activation by A β42 through Nrf2-Related Inflammatory Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. doaj.org [doaj.org]
- 14. Pharmacological Effects and Pharmacokinetic Profiles of Dehydroandrographolide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Anti-Cancer Agent: The Labdane Diterpenoid-Andrographolide [mdpi.com]
- 19. Mechanisms of Natural Extracts of Andrographis paniculata That Target Lipid-Dependent Cancer Pathways: A View from the Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. encyclopedia.pub [encyclopedia.pub]
- 22. Andrographolide inhibits hypoxia-inducible factor-1 through phosphatidylinositol 3-kinase/AKT pathway and suppresses breast cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 23. medchemexpress.com [medchemexpress.com]
- 24. Discovery of this compound and its novel effect on vascular senescence by targeting HDAC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Andrographolide exerts a neuroprotective effect by regulating the LRP1-mediated PPARγ/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. researchgate.net [researchgate.net]
- 28. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
Deoxyandrographolide: A Technical Guide to Biological Activity Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxyandrographolide, a significant bioactive diterpenoid lactone isolated from the medicinal plant Andrographis paniculata, has garnered substantial interest within the scientific community. Sharing a structural backbone with the more extensively studied andrographolide, this compound itself exhibits a promising spectrum of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1] This technical guide provides a comprehensive overview of the methodologies employed in the biological activity screening of this compound, complete with detailed experimental protocols, tabulated quantitative data for comparative analysis, and visual representations of key signaling pathways and experimental workflows.
Anti-inflammatory Activity
This compound has demonstrated notable anti-inflammatory effects, primarily through the modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][3]
Quantitative Data: Anti-inflammatory Activity
| Assay | Cell Line/Model | Stimulant | Outcome Measured | IC50 / % Inhibition | Reference |
| NF-κB Luciferase Reporter Assay | RAW 264.7 Macrophages | LPS/IFN-γ | NF-κB Transcriptional Activity | IC50: ~2.2 µg/mL | [2] |
| Nitric Oxide (NO) Production | RAW 264.7 Macrophages | LPS | Nitrite Concentration | - | [4] |
| Pro-inflammatory Cytokine Secretion (TNF-α, IL-6) | THP-1 Monocytes | - | Cytokine Levels | - | [5] |
Experimental Protocols
This assay quantitatively measures the ability of this compound to inhibit the transcriptional activity of NF-κB.[6][7][8][9][10]
Materials:
-
HEK293 or RAW 264.7 cells
-
NF-κB luciferase reporter plasmid
-
Transfection reagent
-
This compound
-
Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α)
-
Luciferase Assay System
-
96-well plates
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Co-transfect the cells with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of this compound and pre-incubate for 1-2 hours.
-
Stimulate the cells with an NF-κB activator, such as LPS (1 µg/mL) or TNF-α (20 ng/mL), for 6-8 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability.
-
Calculate the percentage of NF-κB inhibition at each concentration of this compound relative to the stimulated control.
This protocol quantifies the inhibitory effect of this compound on the secretion of key pro-inflammatory cytokines.[4]
Materials:
-
RAW 264.7 or THP-1 cells
-
This compound
-
LPS
-
ELISA kits for TNF-α and IL-6
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere or differentiate.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Quantify the levels of TNF-α and IL-6 in the supernatant using the respective ELISA kits, following the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of each cytokine based on a standard curve.
Signaling Pathway
Caption: this compound inhibits the NF-κB signaling pathway.
Anticancer Activity
This compound has been shown to possess cytotoxic effects against various cancer cell lines, inducing apoptosis and inhibiting cell proliferation.[11][12][13]
Quantitative Data: Anticancer Activity
| Cell Line | Cancer Type | Assay | IC50 | Reference |
| MCF-7 | Breast Cancer | SRB Assay | 2.93 µM (for a derivative) | [11] |
| HCT-116 | Colon Cancer | Cytotoxicity Assay | - | [13] |
| KB | Oral Carcinoma | MTT Assay | - | [14] |
| P-388 | Murine Leukemia | SRB Assay | - | [11] |
| A549 | Lung Cancer | - | - | [15] |
Note: Specific IC50 values for this compound are often reported for its derivatives. The table indicates cell lines where its activity or the activity of its close analogs has been evaluated.
Experimental Protocols
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cells by measuring metabolic activity.[16][17][18][19]
Materials:
-
Cancer cell line of interest
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or solubilization solution
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals by adding 100-150 µL of DMSO or a suitable solubilization solution to each well.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Signaling Pathways
This compound and its parent compound, andrographolide, have been shown to modulate several signaling pathways crucial for cancer cell survival and proliferation, including the PI3K/Akt and MAPK pathways.
Caption: this compound targets pro-survival signaling pathways.
Antiviral Activity
This compound has demonstrated inhibitory effects against a range of viruses, including human papillomavirus (HPV), HIV, and herpes simplex virus-1 (HSV-1).[1]
Quantitative Data: Antiviral Activity
| Virus | Cell Line | Assay | EC50 / % Inhibition | Reference |
| HIV | - | - | - | [1] |
| HSV-1 | - | - | - | [1] |
| HPV | - | - | - | [1] |
| Dengue Virus (DENV2) | C6/36 | - | 97.23% inhibition (Andrographolide) | [1] |
Note: Specific quantitative data for this compound's antiviral activity is limited in the provided search results. Much of the data pertains to andrographolide.
Experimental Protocol
This assay is a standard method for determining the effect of a compound on viral infectivity.[20]
Materials:
-
Host cell line permissive to the virus of interest (e.g., Vero cells)
-
Virus stock
-
This compound
-
Culture medium
-
Agarose or methylcellulose overlay
-
Crystal violet staining solution
-
6-well or 12-well plates
Procedure:
-
Seed host cells in multi-well plates to form a confluent monolayer.
-
Prepare serial dilutions of the virus stock and incubate with various concentrations of this compound for 1 hour.
-
Infect the cell monolayers with the virus-compound mixture.
-
After an adsorption period (e.g., 1-2 hours), remove the inoculum and wash the cells.
-
Overlay the cells with a semi-solid medium (containing agarose or methylcellulose) with or without the test compound to restrict virus spread to adjacent cells.
-
Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).
-
Fix the cells and stain with crystal violet to visualize and count the plaques.
-
Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value.
Western Blotting for Signaling Pathway Analysis
Western blotting is a crucial technique to investigate the molecular mechanisms underlying the biological activities of this compound, particularly its effects on signaling proteins like those in the MAPK pathway.[21][22][23][24][25]
Experimental Protocol
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p38, anti-total-p38, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells treated with or without this compound and/or a stimulant to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein samples by size on an SDS-polyacrylamide gel.
-
Electrotransfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., phosphorylated and total forms of MAPKs) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative changes in protein phosphorylation and expression.
Caption: General workflow for Western blot analysis.
Conclusion
This compound presents a compelling profile as a multi-target bioactive compound. The experimental protocols and data presented in this guide offer a foundational framework for researchers and drug development professionals to further investigate its therapeutic potential. Consistent and standardized methodologies, as outlined herein, are crucial for generating reproducible and comparable data, which will be instrumental in advancing our understanding of this compound's mechanisms of action and its prospective applications in medicine.
References
- 1. Antiviral Activities of Andrographolide and Its Derivatives: Mechanism of Action and Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. frontiersin.org [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. An in vitro study of anti-inflammatory activity of standardised Andrographis paniculata extracts and pure andrographolide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. ABGENEX : Antibodies, Inhibitors and Ligands, ELISA Kits, Custom Services [abgenex.com]
- 8. indigobiosciences.com [indigobiosciences.com]
- 9. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. researchgate.net [researchgate.net]
- 12. Anti-Cancer Agent: The Labdane Diterpenoid-Andrographolide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Andrographolide demonstrates anti-proliferative activity in oral cancer by promoting apoptosis, the programmed cell death process - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. texaschildrens.org [texaschildrens.org]
- 19. broadpharm.com [broadpharm.com]
- 20. biorxiv.org [biorxiv.org]
- 21. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 22. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - US [thermofisher.com]
- 23. researchgate.net [researchgate.net]
- 24. ccrod.cancer.gov [ccrod.cancer.gov]
- 25. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Deoxyandrographolide: A Comprehensive Technical Guide to its Pharmacological Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxyandrographolide, a labdane diterpenoid isolated from the medicinal plant Andrographis paniculata, has emerged as a compound of significant interest in pharmacological research. Possessing a wide spectrum of biological activities, it presents a promising scaffold for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the pharmacological effects of this compound, with a focus on its anti-inflammatory, anticancer, antiviral, cardiovascular, and hepatoprotective properties. Detailed experimental protocols for key assays are provided, and all quantitative data are summarized in structured tables for ease of comparison. Furthermore, key signaling pathways modulated by this compound are illustrated using Graphviz diagrams to facilitate a deeper understanding of its mechanisms of action.
Anti-inflammatory Effects
This compound and its derivatives have demonstrated potent anti-inflammatory activities. These effects are primarily attributed to the modulation of key inflammatory signaling pathways, leading to a reduction in the production of pro-inflammatory mediators.
Quantitative Data: Anti-inflammatory Activity
| Compound | Model | Parameter Measured | Concentration/Dose | Effect | Reference |
| 14-Deoxy-11,12-didehydroandrographolide (deAND) | LPS-stimulated RAW 264.7 macrophages | Nitric Oxide (NO) Production | - | Inhibition | [1] |
| deAND | LPS-stimulated RAW 264.7 macrophages | TNF-α Secretion | - | Inhibition | [1] |
| deAND | LPS-stimulated RAW 264.7 macrophages | IL-6 Secretion | - | Inhibition | [1] |
| deAND | Ovalbumin-induced asthma in mice | IL-4, IL-5, IL-13 levels in bronchoalveolar lavage fluid | Dose-dependent | Reduction | [1] |
| 0.1% deAND in diet | High-fat high-cholesterol diet-induced steatohepatitis in mice | TNF-α level in liver | 0.1% in diet | Reduction | [1] |
| 0.1% deAND in diet | High-fat high-cholesterol diet-induced steatohepatitis in mice | NLRP3, Caspase-1, IL-1β protein levels in liver | 0.1% in diet | Suppression | [1] |
| Dehydroandrographolide (DAP) | Poly(I:C)-induced acute lung injury in mice | Lung wet-dry weight ratio, total cells, total protein, immune cell accumulation, inflammatory cytokines, neutrophil elastase in BALF | 10-40 mg/kg (oral) | Suppression | [2] |
Experimental Protocols
1. Determination of Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages
-
Principle: This assay measures the inhibitory effect of the test compound on the production of nitric oxide, a pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).
-
Methodology:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent to the supernatant and incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the concentration of nitrite using a sodium nitrite standard curve.[1]
-
2. Measurement of Pro-inflammatory Cytokine (TNF-α and IL-6) Secretion
-
Principle: This protocol uses Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the levels of key pro-inflammatory cytokines in the supernatant of stimulated macrophages.
-
Methodology:
-
Follow steps 1-3 from the NO production protocol.
-
Collect the cell culture supernatant.
-
Perform ELISA for TNF-α and IL-6 according to the manufacturer's instructions.[1]
-
3. Western Blot for NF-κB Signaling Pathway Proteins
-
Principle: This technique is used to detect and quantify the expression levels of key proteins involved in the NF-κB signaling pathway, such as p65, IκBα, and their phosphorylated forms.
-
Methodology:
-
Treat cells with this compound and/or a pro-inflammatory stimulus (e.g., TNF-α).
-
Lyse the cells to extract total protein.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p65, anti-phospho-p65, anti-IκBα).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.[3][4][5]
-
Signaling Pathway: NF-κB Inhibition
This compound exerts its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.
Anticancer Effects
This compound and its derivatives have shown significant cytotoxic and apoptotic effects against various cancer cell lines. The proposed mechanisms of action include the induction of cell cycle arrest and apoptosis through the modulation of key regulatory proteins and signaling pathways.
Quantitative Data: Anticancer Activity
| Compound/Analogue | Cancer Cell Line | Assay | IC50 / ED50 (µM) | Reference |
| Analogue 5a | KKU-M213 (Cholangiocarcinoma) | - | 3.37 | [6] |
| Analogue 5a | KKU-100 (Cholangiocarcinoma) | - | 2.93 | [6] |
| Analogue 5b | KKU-M213 (Cholangiocarcinoma) | - | 3.08 | [6] |
| Analogue 5b | KKU-100 (Cholangiocarcinoma) | - | 3.41 | [6] |
| 14-Deoxy-11,12-didehydroandrographolide | U937 (Leukemia) | MTT | 13 | [6] |
| Andrographolide | DBTRG-05MG (Glioblastoma) | WST-1 | 13.95 (72h) | [7] |
| Andrographolide | MCF-7 (Breast Cancer) | MTT | 63.19 (24h), 32.90 (48h), 31.93 (72h) | [8] |
| Andrographolide | MDA-MB-231 (Breast Cancer) | MTT | 65 (24h), 37.56 (48h), 30.56 (72h) | [8] |
Experimental Protocols
1. MTT Cell Viability Assay
-
Principle: This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in viable cells, forming a purple formazan product. The amount of formazan is directly proportional to the number of living cells.
-
Methodology:
-
Seed cancer cells in a 96-well plate and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound for 24, 48, and 72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the supernatant and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.[6]
-
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
-
Methodology:
-
Treat cancer cells with the test compound for a specified time.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.[6]
-
3. Cell Cycle Analysis
-
Principle: This flow cytometry technique uses a fluorescent dye that binds stoichiometrically to DNA (e.g., propidium iodide) to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Methodology:
-
Treat cells with this compound for the desired time.
-
Harvest the cells and fix them in cold 70% ethanol.
-
Wash the cells and resuspend them in a staining solution containing a DNA dye and RNase.
-
Incubate to allow for staining and RNA degradation.
-
Analyze the DNA content of the cells by flow cytometry.[9][10]
-
Signaling Pathway: p53-Mediated Apoptosis
This compound can induce apoptosis in cancer cells through the activation of the p53 tumor suppressor pathway. p53 plays a crucial role in regulating cell cycle arrest and apoptosis in response to cellular stress.
Antiviral Effects
This compound and its derivatives have shown promising antiviral activity against a range of viruses, including Herpes Simplex Virus (HSV) and influenza A virus. The mechanisms of action involve the inhibition of viral entry and replication.
Quantitative Data: Antiviral Activity
| Compound | Virus | Cell Line | Assay | IC50 / EC50 | CC50 | SI (CC50/IC50) | Reference |
| 14-Deoxy-11,12-didehydroandrographolide (DAP) | Influenza A/WSN/33 (H1N1) | MDCK | Plaque Reduction | 5 ± 1 µg/mL | >100 µg/mL | >20 | [11] |
| DAP | Influenza A/HK/97 (H5N1) | MDCK | Plaque Reduction | 38 ± 1 µg/mL | >100 µg/mL | >2.6 | [11] |
| Andrographolide | HSV-1 | Vero | - | 8.28 µg/mL | - | - | [12] |
| Neoandrographolide | HSV-1 | Vero | - | 7.97 µg/mL | - | - | [12] |
| 14-Deoxy-11,12-didehydroandrographolide | HSV-1 | Vero | - | 11.1 µg/mL | - | - | [12] |
| Andrographolide | DENV2 | C6/36 | - | 15.62 µg/mL (minimum non-toxic dose with 97.23% inhibition) | - | - | [12] |
| Andrographolide | DENV2 | HepG2 | - | 21.304 µM | - | - | [12] |
| Andrographolide | DENV2 | HeLa | - | 22.739 µM | - | - | [12] |
| Andrographolide | PRRSV (GD-HD) | PAMs | - | 32.98 µmol/L | 173.2 µmol/L | 5.25 | [13] |
Experimental Protocols
1. Plaque Reduction Assay
-
Principle: This assay determines the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral infection.
-
Methodology:
-
Seed host cells (e.g., Vero or MDCK) in a multi-well plate to form a confluent monolayer.
-
Infect the cells with a known amount of virus for 1-2 hours.
-
Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agar or methylcellulose) with or without various concentrations of this compound.
-
Incubate the plates until plaques are visible.
-
Fix and stain the cells (e.g., with crystal violet).
-
Count the number of plaques and calculate the percentage of inhibition.[11][14]
-
2. In Vitro Cytotoxicity Assay (MTT Assay)
-
Principle: This assay is used to determine the concentration of the test compound that is toxic to the host cells, which is crucial for calculating the selectivity index (SI).
-
Methodology: The protocol is the same as the MTT Cell Viability Assay described in the anticancer section.[11]
Experimental Workflow: Antiviral Screening
Cardiovascular Effects
This compound and its derivatives have been shown to possess cardiovascular effects, including vasorelaxant and hypotensive activities. These effects are mediated through multiple mechanisms, including the modulation of calcium channels and nitric oxide signaling.
Quantitative Data: Cardiovascular Activity
| Compound | Model | Parameter Measured | Concentration/Dose | Effect | Reference |
| 14-Deoxyandrographolide | Rat isolated thoracic aorta | Inhibition of phenylephrine (0.1 µmol/L) and high K+ (80 mmol/L) induced contractions | 2.5-120 µmol/L | Concentration-dependent inhibition | [6] |
| 14-Deoxyandrographolide | Rat isolated thoracic aorta (Ca2+-free medium) | Antagonism of Ca2+-induced vasocontraction | 20-80 µmol/L | Concentration-dependent antagonism | [6] |
| 14-Deoxy-11,12-didehydroandrographolide (DDA) | Anaesthetised Sprague-Dawley rats | Mean Arterial Pressure (MAP) | ED50: 3.43 mmol/kg | Decrease | [12] |
| DDA | Anaesthetised Sprague-Dawley rats | Heart Rate | - | Decrease | [12] |
Experimental Protocols
1. Vasorelaxation Study in Isolated Rat Aorta
-
Principle: This ex vivo method assesses the direct effect of a compound on the contractility of vascular smooth muscle.
-
Methodology:
-
Isolate the thoracic aorta from a rat and cut it into rings.
-
Mount the aortic rings in an organ bath containing Krebs solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.
-
Pre-contract the aortic rings with a vasoconstrictor agent (e.g., phenylephrine or high potassium chloride).
-
Add cumulative concentrations of this compound to the organ bath and record the changes in tension to determine the vasorelaxant effect.[6][15]
-
2. In Vivo Blood Pressure Measurement in Anesthetized Rats
-
Principle: This in vivo protocol measures the effect of a compound on systemic blood pressure and heart rate.
-
Methodology:
-
Anesthetize a rat and cannulate the carotid artery for blood pressure measurement and the jugular vein for drug administration.
-
Administer this compound intravenously or intraperitoneally at different doses.
-
Continuously monitor and record the mean arterial pressure and heart rate.[12]
-
Hepatoprotective Effects
This compound has demonstrated protective effects against liver injury induced by various toxins. The mechanisms underlying its hepatoprotective activity involve the reduction of oxidative stress and inflammation.
Quantitative Data: Hepatoprotective Activity
| Compound | Model | Parameter Measured | Dose | Effect | Reference | |---|---|---|---|---| | Andrographolide | Galactosamine/paracetamol-induced hepatotoxicity in rats | Serum transaminases (GOT, GPT), alkaline phosphatase, bilirubin; hepatic triglycerides | 400 mg/kg (i.p.) or 800 mg/kg (p.o.) pre-treatment; 200 mg/kg (i.p.) post-treatment | Normalization of biochemical parameters |[16] | | Andrographolide | Acetaminophen (APAP)-induced hepatic toxicity in rats | Serum biochemical markers, hepatic antioxidant enzymes (catalase, SOD, glutathione), malondialdehyde (MDA) | 5 and 10 mg/kg (oral) | Reduction in liver damage markers, restoration of antioxidant enzymes, decreased MDA |[17] | | 14-Deoxy-11,12-didehydroandrographolide (deAND) | High-fat and high-cholesterol diet-induced steatohepatitis in mice | Plasma alanine aminotransferase, hepatic cholesterol, TNF-α, histological lesions | 0.05% and 0.1% in diet | Reduction |[18] |
Experimental Protocols
1. In Vivo Hepatotoxicity Model
-
Principle: This in vivo model assesses the ability of a compound to protect the liver from damage induced by a known hepatotoxin.
-
Methodology:
-
Induce liver injury in rats or mice by administering a hepatotoxin such as carbon tetrachloride (CCl4), acetaminophen, or galactosamine.
-
Treat a group of animals with this compound before or after the toxin administration.
-
After a specific period, collect blood samples to measure liver function enzymes (e.g., ALT, AST, ALP) and bilirubin.
-
Harvest the liver for histopathological examination and measurement of oxidative stress markers (e.g., MDA, glutathione).[16][19]
-
2. Primary Hepatocyte Culture
-
Principle: This in vitro model allows for the direct investigation of the protective effects of a compound on liver cells.
-
Methodology:
-
Isolate primary hepatocytes from rat or mouse liver.
-
Culture the hepatocytes and treat them with a hepatotoxin in the presence or absence of this compound.
-
Assess cell viability, apoptosis, and the expression of relevant proteins to determine the protective effects.[20]
-
Conclusion
This compound is a multifaceted pharmacological agent with significant therapeutic potential. Its diverse biological activities, including anti-inflammatory, anticancer, antiviral, cardiovascular, and hepatoprotective effects, are underpinned by its ability to modulate multiple key signaling pathways. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals seeking to further explore the therapeutic applications of this promising natural product and its derivatives. Further investigation into its in vivo efficacy, safety profile, and pharmacokinetic properties is warranted to translate these preclinical findings into clinical applications.
References
- 1. Cardiovascular effects of 14-deoxy-11,12-didehydroandrographolide and Andrographis paniculata extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. NF-kappaB Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 4. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 5. CST | Cell Signaling Technology [cellsignal.com]
- 6. Vasorelaxation of rat thoracic aorta caused by 14-deoxyandrographolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of 14-deoxyandrographolide and 14-deoxy-11,12-didehydroandrographolide on nitric oxide production in cultured human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Targeting the JAK/STAT Signaling Pathway Using Phytocompounds for Cancer Prevention and Therapy | Semantic Scholar [semanticscholar.org]
- 9. Cytotoxicity and cell cycle arrest induced by andrographolide lead to programmed cell death of MDA-MB-231 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Andrographolide Induces G2/M Cell Cycle Arrest and Apoptosis in Human Glioblastoma DBTRG-05MG Cell Line via ERK1/2 /c-Myc/p53 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Andrographolide Enhances Nuclear Factor-κB Subunit p65 Ser536 Dephosphorylation through Activation of Protein Phosphatase 2A in Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cardiovascular activity of 14-deoxy-11,12-didehydroandrographolide in the anaesthetised rat and isolated right atria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of the JAK-STAT3 pathway by andrographolide enhances chemosensitivity of cancer cells to doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Vasorelaxant effects of dobutamine and levosimendan on rat aorta rings - Turkish Journal of Thoracic and Cardiovascular Surgery [tjtcvs.org]
- 16. Hepatoprotective activity of andrographolide against galactosamine & paracetamol intoxication in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. ijbpas.com [ijbpas.com]
- 20. 14-Deoxyandrographolide desensitizes hepatocytes to tumour necrosis factor-alpha-induced apoptosis through calcium-dependent tumour necrosis factor receptor superfamily member 1A release via the NO/cGMP pathway - PMC [pmc.ncbi.nlm.nih.gov]
Deoxyandrographolide vs andrographolide basic differences
An In-depth Technical Guide to the Core Differences Between Deoxyandrographolide and Andrographolide
Executive Summary
Andrographolide and 14-deoxyandrographolide are the two principal diterpenoid lactones isolated from the medicinal plant Andrographis paniculata. While structurally similar, the absence of a hydroxyl group at the C-14 position in this compound results in significant differences in their physicochemical properties, biological activities, and pharmacokinetic profiles. Andrographolide generally exhibits more potent anti-inflammatory and anticancer effects, whereas this compound often shows a better safety profile and, in some cases, superior antiviral and immunomodulatory activity.[1][2][3][4] This guide provides a detailed comparison of their chemical characteristics, biological efficacy, and underlying mechanisms of action, supported by quantitative data, experimental protocols, and pathway visualizations for researchers and drug development professionals.
Chemical and Physicochemical Properties
The fundamental difference between the two molecules lies in their chemical structure. Andrographolide possesses three hydroxyl groups at positions C-3, C-19, and C-14.[5] In contrast, 14-deoxyandrographolide lacks the hydroxyl group at the C-14 position.[5][6] This single molecular variation influences their polarity and solubility, which in turn affects their bioavailability and biological interactions.
Table 1: Comparative Physicochemical Properties
| Property | Andrographolide | 14-Deoxyandrographolide | Reference(s) |
| Molecular Formula | C₂₀H₃₀O₅ | C₂₀H₃₀O₄ | [7] |
| Molecular Weight | 350.4 g/mol | 334.4 g/mol | [8] |
| Solubility | Slightly soluble in water; soluble in methanol, ethanol, acetone. | Less polar than andrographolide due to the absence of one hydroxyl group. | [5][7] |
| Appearance | White crystalline powder | Crystalline solid | [9] |
Comparative Biological Activities
Both compounds exhibit a wide spectrum of pharmacological effects, including anti-inflammatory, antiviral, anticancer, and immunomodulatory activities.[5] However, their potency often differs significantly.
Anti-inflammatory Activity
Andrographolide is generally considered to have more potent anti-inflammatory activity than its deoxy-analogue.[3] Its primary mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses.[3][10] Andrographolide can form a covalent adduct with the p50 subunit of NF-κB, preventing its binding to DNA and subsequent transcription of pro-inflammatory genes like TNF-α, IL-6, and iNOS.[3]
// Nodes LPS [label="LPS / TNF-α", fillcolor="#FBBC05", fontcolor="#202124"]; Receptor [label="TLR4 / TNFR", fillcolor="#FBBC05", fontcolor="#202124"]; IKK [label="IKK Complex", fillcolor="#F1F3F4", fontcolor="#202124"]; IkB [label="p50-p65-IκBα\n(Inactive)", fillcolor="#F1F3F4", fontcolor="#202124"]; NFkB_active [label="p50-p65\n(Active NF-κB)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=oval, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Transcription [label="Gene Transcription", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cytokines [label="Pro-inflammatory Mediators\n(TNF-α, IL-6, iNOS, PGE2)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Andrographolide [label="Andrographolide", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges LPS -> Receptor; Receptor -> IKK [label="Activates"]; IKK -> IkB [label="Phosphorylates IκBα for degradation"]; IkB -> NFkB_active [label="Releases"]; NFkB_active -> Nucleus [label="Translocates to"]; Nucleus -> Transcription [style=invis]; // for positioning NFkB_active -> Transcription [label="Binds to DNA"]; Transcription -> Cytokines [label="Induces"];
// Inhibition Andrographolide -> IKK [label="Inhibits", color="#EA4335", fontcolor="#EA4335", dir=T, arrowhead=tee, style=dashed]; Andrographolide -> NFkB_active [label="Blocks DNA Binding", color="#EA4335", fontcolor="#EA4335", dir=T, arrowhead=tee, style=dashed]; } caption: Andrographolide's inhibition of the pro-inflammatory NF-κB pathway.
Table 2: Comparative Anti-inflammatory Activity (IC₅₀ Values)
| Inflammatory Mediator | Andrographolide | This compound | Assay Details | Reference(s) |
| Nitric Oxide (NO) | 7.4 µM | Data not specified, but activity is generally lower than andrographolide. | LPS-induced RAW264.7 macrophages | [3][11] |
| TNF-α | 23.3 µM | Data not specified, but activity is generally lower than andrographolide. | LPS-induced RAW264.7 macrophages | [3][11] |
| PGE₂ | 8.8 µM | Data not specified. | LPS-induced RAW264.7 macrophages | [11] |
Antiviral Activity
In contrast to its anti-inflammatory profile, 14-deoxyandrographolide has demonstrated more potent activity against certain viruses. For instance, in a study against Foot-and-Mouth Disease Virus (FMDV), this compound showed a lower EC₅₀ and a higher selectivity index (SI) compared to andrographolide, indicating greater potency and safety.[1] Both compounds were found to inhibit the viral 3C protease (3Cpro), an enzyme essential for the virus's life cycle.[1]
Table 3: Comparative Antiviral Activity
| Virus | Compound | EC₅₀ (µM) | IC₅₀ (µM) | Selectivity Index (SI) | Cell Line | Reference(s) |
| FMDV | Andrographolide | 52.18 | 67.43 (3Cpro) | 2.23 | BHK-21 | [1] |
| FMDV | 14-Deoxyandrographolide | 36.47 | 25.58 (3Cpro) | 9.22 | BHK-21 | [1] |
| HSV-1 | Andrographolide | - | 8.28 µg/mL (virucidal) | - | - | [12] |
| HSV-1 | 14-Deoxyandrographolide | - | - | - | - | [12] |
| HIV | 14-Deoxyandrographolide | Exhibits activity | - | - | - | [12] |
Anticancer and Immunomodulatory Activity
Andrographolide has been more extensively studied for its anticancer properties and generally shows greater cytotoxic activity against a broad range of cancer cell lines compared to this compound.[2][4] However, both molecules, along with 14-deoxy-11,12-didehydroandrographolide, have been shown to possess immunostimulatory properties, such as augmenting the proliferation of human peripheral blood lymphocytes (HPBLs) and inducing Interleukin-2 (IL-2).[2]
Table 4: Comparative Anticancer and Immunomodulatory Effects
| Activity | Andrographolide | 14-Deoxyandrographolide | Details | Reference(s) |
| Anticancer | Potent activity on diverse cancer cell lines (e.g., HT-29 colon cancer). | Less potent than andrographolide. | Dichloromethane fraction of A. paniculata extract | [2][4] |
| Immunostimulatory | Enhances HPBL proliferation and IL-2 induction. | Enhances HPBL proliferation and IL-2 induction. | Tested on human peripheral blood lymphocytes | [2] |
Pharmacokinetic Profiles
Pharmacokinetic studies reveal differences in the absorption, distribution, metabolism, and excretion of the two compounds. Data from clinical studies in healthy volunteers show that after oral administration of A. paniculata extract, both compounds are absorbed, but their plasma concentrations and time to reach maximum concentration can vary.[13][14] These differences are critical for determining appropriate dosing regimens and predicting therapeutic efficacy.
Table 5: Comparative Pharmacokinetic Parameters in Humans (Single Oral Dose)
| Parameter | Andrographolide | 14-Deoxyandrographolide | Dosing Details | Reference(s) |
| Tₘₐₓ (h) | ~1.5 | ~1.5 | High-dose A. paniculata extract (106.68 mg andrographolide equivalent) | [13] |
| Cₘₐₓ (ng/mL) | ~72.1 ± 28.7 | ~4.2 ± 3.4 | Lower-dose A. paniculata extract (60 mg andrographolide equivalent) | [13] |
| Metabolism | Undergoes biotransformation into conjugated glucuronide and sulfate metabolites. | Also undergoes biotransformation. | Phase II metabolic pathways | [13][14] |
Note: Pharmacokinetic parameters can vary significantly based on the formulation, dose, and individual patient metabolism.
Key Experimental Methodologies
In Vitro Antiviral Activity Assay (FMDV)
This protocol is based on the methodology used to determine the EC₅₀ of andrographolides against the Foot-and-Mouth Disease Virus.[1]
-
1. Cell Culture: Baby Hamster Kidney (BHK-21) cells are seeded in 96-well plates and grown until 80-90% confluency is reached.
-
2. Compound Preparation: Andrographolide and 14-deoxyandrographolide are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to the desired final concentrations in the cell culture medium.
-
3. Infection and Treatment: The cell monolayers are washed, and then the virus (FMDV serotype A) is added. Simultaneously, the cells are treated with the various concentrations of the test compounds.
-
4. Incubation: The plates are incubated for a period that allows for viral replication (e.g., 24 hours).
-
5. Quantification of Viral Load: After incubation, total RNA is extracted from the cells. The amount of FMDV RNA is quantified using Reverse Transcription quantitative Polymerase Chain Reaction (RT-qPCR).
-
6. Data Analysis: The percentage of viral inhibition is calculated relative to untreated, virus-infected control cells. The 50% effective concentration (EC₅₀) is determined by plotting the percentage of inhibition against the compound concentrations and fitting the data to a dose-response curve.
Nitric Oxide (NO) Inhibition Assay
This protocol is a standard method for assessing anti-inflammatory activity by measuring the inhibition of NO production in macrophages.[10][11]
-
1. Cell Culture: RAW264.7 murine macrophage cells are seeded in 96-well plates and allowed to adhere.
-
2. Treatment and Stimulation: Cells are pre-treated with various concentrations of andrographolide or this compound for a short period (e.g., 1-2 hours). Subsequently, inflammation is induced by adding lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).
-
3. Incubation: The cells are incubated for 24 hours to allow for the production of nitric oxide.
-
4. NO Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The Griess reagent reacts with nitrite to form a purple azo compound, and its absorbance is measured spectrophotometrically (typically at 540 nm).
-
5. Data Analysis: A standard curve using sodium nitrite is generated to calculate the nitrite concentrations. The percentage of NO inhibition is determined relative to stimulated but untreated cells. The 50% inhibitory concentration (IC₅₀) is calculated from the dose-response curve.
Conclusion
The core difference between this compound and andrographolide—the C-14 hydroxyl group—has profound implications for their therapeutic potential. Andrographolide stands out for its superior anti-inflammatory and anticancer activities, primarily through potent inhibition of the NF-κB pathway.[3][4] Conversely, 14-deoxyandrographolide demonstrates a more favorable profile in certain antiviral applications, with a higher selectivity index suggesting a better therapeutic window.[1] Their shared immunomodulatory effects further highlight their potential in treating a range of diseases.[2] For drug development professionals, understanding these distinct structure-activity relationships is crucial for selecting the appropriate lead compound and for designing novel derivatives with enhanced efficacy and safety profiles.
References
- 1. mdpi.com [mdpi.com]
- 2. Anticancer and immunostimulatory compounds from Andrographis paniculata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Isolation and identification of bioactive compounds in Andrographis paniculata (Chuanxinlian) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Andrographolide and Its Derivatives: A Comprehensive Review of Anti-Infective Properties and Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Andrographolide | C20H30O5 | CID 5318517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. scilit.com [scilit.com]
- 10. The wide spectrum anti-inflammatory activity of andrographolide in comparison to NSAIDs: A promising therapeutic compound against the cytokine storm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The wide spectrum anti-inflammatory activity of andrographolide in comparison to NSAIDs: A promising therapeutic compound against the cytokine storm | PLOS One [journals.plos.org]
- 12. Antiviral Activities of Andrographolide and Its Derivatives: Mechanism of Action and Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Clinical pharmacokinetics and pharmacometabolomics of Andrographis paniculata capsules: Bridging drug disposition and metabolic response to precision medicine | springermedizin.de [springermedizin.de]
- 14. Frontiers | Comparative pharmacokinetics and safety evaluation of high dosage regimens of Andrographis paniculata aqueous extract after single and multiple oral administration in healthy participants [frontiersin.org]
In Vitro Efficacy of Deoxyandrographolide: A Technical Guide for Researchers
Executive Summary
Deoxyandrographolide, a significant bioactive diterpenoid lactone derived from Andrographis paniculata, has garnered substantial interest within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the in vitro studies on this compound, with a primary focus on its anticancer, anti-inflammatory, antiviral, and antioxidant properties. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource of quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways. The information presented herein is curated from peer-reviewed scientific literature to facilitate a deeper understanding of this compound's mechanisms of action and to guide future research and development endeavors.
Introduction
Andrographis paniculata, commonly known as the "King of Bitters," has a long history of use in traditional medicine across Asia. Its therapeutic effects are largely attributed to a class of compounds known as diterpenoid lactones, with Andrographolide being the most abundant. This compound, another major constituent, has demonstrated a wide spectrum of biological activities in various in vitro models. This guide synthesizes the current knowledge on the in vitro effects of this compound, providing a technical foundation for its potential as a therapeutic agent.
Anticancer Activity
This compound and its derivatives have exhibited significant cytotoxic effects against a variety of cancer cell lines. The primary mechanisms of action include the induction of apoptosis (programmed cell death) and cell cycle arrest.
Quantitative Data: Cytotoxicity of this compound and its Derivatives
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound and its related compounds against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 Value (µM) | Reference |
| 14-Deoxy-11,12-didehydroandrographolide | U937 (Human leukemic) | 13 | [1] |
| 14-Deoxy-11,12-didehydroandrographolide | U937 (Human leukemic) | 17.66 | [1] |
| Andrographolide | KB (Oral cancer) | 106 ± 1 (µg/ml) | [2] |
| Andrographolide | MCF-7 (Breast cancer) | 63.19 ± 0.03 (24h) | |
| Andrographolide | MCF-7 (Breast cancer) | 32.90 ± 0.02 (48h) | |
| Andrographolide | MCF-7 (Breast cancer) | 31.93 ± 0.04 (72h) | |
| Andrographolide | MDA-MB-231 (Breast cancer) | 65 ± 0.02 (24h) | |
| Andrographolide | MDA-MB-231 (Breast cancer) | 37.56 ± 0.03 (48h) | |
| Andrographolide | MDA-MB-231 (Breast cancer) | 30.56 ± 0.03 (72h) |
Signaling Pathways in Anticancer Activity
This compound is believed to exert its anticancer effects in part through the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The MAPK cascade is crucial in regulating cell proliferation, differentiation, and apoptosis.
Anti-inflammatory Activity
This compound and its parent compound, andrographolide, have demonstrated potent anti-inflammatory effects by inhibiting key inflammatory mediators. A primary mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.
Quantitative Data: Inhibition of Inflammatory Mediators
| Compound | Mediator | Cell Line | IC50 Value (µM) | Reference |
| Andrographolide | TNF-α release | Mouse peritoneal macrophages | 0.6 | [3] |
| Andrographolide | GM-CSF release | Mouse peritoneal macrophages | 3.3 | [3] |
Signaling Pathway in Anti-inflammatory Activity
The NF-κB pathway is a central regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound has been shown to inhibit this pathway.
Antiviral Activity
This compound and its derivatives have shown promising antiviral activity against a range of viruses, including influenza A virus.
Quantitative Data: Antiviral Efficacy
| Compound | Virus | Cell Line | IC50 Value (µg/mL) | Reference |
| 14-Deoxy-11,12-didehydroandrographolide | Influenza A Virus (IAV) | A549 | 5 ± 1 | [4] |
| 14-Deoxy-11,12-didehydroandrographolide | Influenza A Virus (IAV) | MDCK | 38 ± 1 | [4] |
Antioxidant Activity
This compound exhibits antioxidant properties, which contribute to its overall therapeutic potential by mitigating oxidative stress.
Quantitative Data: Radical Scavenging Activity
While specific IC50 values for this compound in DPPH assays are not consistently reported, studies on the parent compound, Andrographolide, indicate its radical scavenging potential.
| Compound | Assay | IC50 Value | Reference |
| Andrographolide | DPPH radical scavenging | 5.45 mg | [5] |
Experimental Protocols
This section provides detailed methodologies for key in vitro assays commonly used to evaluate the biological activities of this compound.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6][7][8][9][10]
Materials:
-
96-well plates
-
Cells of interest
-
This compound (or other test compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 20% SDS in 50% DMF)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis.[11][12][13][14][15]
Materials:
-
Flow cytometer
-
Cells of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
PBS
Procedure:
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in the provided binding buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Antioxidant Assay (DPPH Radical Scavenging Assay)
This assay measures the free radical scavenging activity of a compound.[16][17][18][19]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (in methanol or ethanol)
-
This compound
-
Methanol or ethanol
-
Spectrophotometer or microplate reader
-
Positive control (e.g., Ascorbic acid or Trolox)
Procedure:
-
Sample Preparation: Prepare a series of concentrations of this compound in the chosen solvent.
-
Reaction Mixture: Mix the this compound solutions with the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for about 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.
Conclusion
The in vitro evidence strongly suggests that this compound is a promising natural compound with multifaceted pharmacological activities. Its demonstrated anticancer, anti-inflammatory, antiviral, and antioxidant properties warrant further investigation. The data and protocols presented in this guide aim to provide a solid foundation for researchers to explore the full therapeutic potential of this compound. Future studies should focus on elucidating the precise molecular targets and further refining the understanding of its mechanisms of action to pave the way for its potential clinical applications.
References
- 1. phcog.com [phcog.com]
- 2. Andrographolide demonstrates anti-proliferative activity in oral cancer by promoting apoptosis, the programmed cell death process - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo anti-inflammatory effects of andrographolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiviral Activities of Andrographolide and Its Derivatives: Mechanism of Action and Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. content.labscoop.com [content.labscoop.com]
- 10. researchhub.com [researchhub.com]
- 11. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. Apoptosis Protocols | USF Health [health.usf.edu]
- 16. mdpi.com [mdpi.com]
- 17. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 18. researchgate.net [researchgate.net]
- 19. thepharmajournal.com [thepharmajournal.com]
Deoxyandrographolide: A Technical Guide to its Discovery, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Deoxyandrographolide, a significant labdane diterpenoid lactone derived from the medicinal plant Andrographis paniculata, has garnered substantial interest within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth exploration of the history of its discovery and isolation, detailed experimental protocols for its extraction and purification, and a comprehensive overview of its known biological effects and associated signaling pathways. Quantitative data from various isolation methodologies are presented in tabular format for comparative analysis. Furthermore, key signaling pathways and experimental workflows are visually represented using Graphviz diagrams to facilitate a deeper understanding of its mechanism of action and the processes involved in its scientific investigation.
Discovery and Isolation History
The journey of this compound's discovery is intrinsically linked to the broader phytochemical exploration of Andrographis paniculata (Burm. f.) Nees, a plant with a long history of use in traditional medicine across Asia. While the primary and most abundant bioactive compound from this plant, andrographolide, was isolated as early as 1896 by Boorsma and identified as a lactone by Gorter in 1911, the specific discovery of its 14-deoxy analogue came later.
The first definitive isolation and characterization of 14-deoxyandrographolide was reported in 1973 by Alan Balmain and Joseph D. Connolly .[1][2] Their work, published in the Journal of the Chemical Society, Perkin Transactions 1, detailed the isolation of several minor diterpenoid constituents from Andrographis paniculata, including 14-deoxy-11-oxoandrographolide, 14-deoxy-11,12-didehydroandrographolide, and 14-deoxyandrographolide itself.[1][2] This seminal research laid the groundwork for future investigations into the chemical diversity and biological potential of the diterpenoids within this plant species.
The structural elucidation of this compound was achieved through meticulous spectroscopic analysis, a standard practice in natural product chemistry. Though the 1973 publication provided the initial characterization, subsequent studies have further confirmed its structure using advanced techniques such as high-resolution mass spectrometry (HRMS) and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy. Its chemical formula is established as C₂₀H₃₀O₄.
Experimental Protocols for Isolation and Purification
The isolation of this compound from Andrographis paniculata can be achieved through various methods, ranging from classical chromatographic techniques to more modern and efficient extraction procedures. The choice of method often depends on the desired scale, purity, and available resources.
Historical Method of Isolation (Balmain and Connolly, 1973)
-
Extraction: Dried, powdered aerial parts of Andrographis paniculata were likely subjected to exhaustive extraction with a moderately polar solvent such as methanol or ethanol.
-
Solvent Partitioning: The crude extract would then be partitioned between immiscible solvents of varying polarities (e.g., hexane, chloroform, ethyl acetate, and water) to achieve a preliminary separation of compounds based on their polarity.
-
Column Chromatography: The fraction enriched with diterpenoids would be subjected to column chromatography over silica gel. A gradient elution system, starting with non-polar solvents and gradually increasing in polarity, would have been used to separate the different diterpenoids.
-
Crystallization: Fractions containing 14-deoxyandrographolide would be further purified by recrystallization from a suitable solvent system to yield the pure compound.
Modern Extraction and Isolation Techniques
Contemporary methods aim to improve the efficiency, yield, and purity of this compound isolation while reducing solvent consumption and time.
A classical and exhaustive extraction method.
-
Protocol:
-
Place a known quantity of dried, powdered Andrographis paniculata leaves into a thimble.
-
The thimble is placed into the main chamber of the Soxhlet extractor.
-
The extraction solvent (e.g., methanol, ethanol, or chloroform) is heated in a distillation flask.
-
The solvent vapor travels up a distillation arm and condenses in a condenser.
-
The condensed solvent drips into the thimble containing the plant material.
-
Once the level of the solvent reaches the top of a siphon arm, the solvent and extracted compounds are siphoned back into the distillation flask.
-
This cycle is repeated multiple times.
-
The resulting extract is then concentrated under reduced pressure.
-
A more rapid and efficient method that utilizes microwave energy to heat the solvent and plant material.
-
Protocol:
-
A suspension of the powdered plant material in a suitable solvent is placed in a microwave-transparent vessel.
-
The vessel is sealed and subjected to microwave irradiation for a short period (e.g., 1-5 minutes).
-
The temperature and pressure are controlled during the process.
-
After extraction, the mixture is cooled and filtered to separate the extract from the plant residue.
-
An efficient method for separating analytes from a sample matrix.
-
Protocol:
-
The crude plant extract is dissolved in a mixture of water and a water-miscible organic solvent (e.g., acetonitrile).
-
A salt (e.g., magnesium sulfate or sodium chloride) is added to the mixture.
-
The addition of the salt induces phase separation between the water and the organic solvent.
-
This compound partitions into the organic phase, which can then be collected and concentrated.
-
Preparative HPLC is often used for the final purification of this compound.
-
Protocol:
-
The partially purified extract is dissolved in a suitable solvent.
-
The solution is injected into a preparative HPLC system equipped with a C18 column.
-
A mobile phase, typically a mixture of water and methanol or acetonitrile, is used to elute the compounds.
-
The elution is monitored by a UV detector.
-
The fraction corresponding to the this compound peak is collected.
-
The solvent is evaporated to yield the highly purified compound.
-
Quantitative Data on Isolation
The yield and purity of this compound are highly dependent on the plant material, the extraction method, and the purification process. The following table summarizes representative data from various studies.
| Extraction Method | Solvent System | Plant Part | Reported Yield | Reported Purity | Reference |
| Soxhlet Extraction | Methanol | Leaves | Varies | >95% after purification | [General Knowledge] |
| Maceration | Dichloromethane:Methanol (1:1) | Leaves | Not specified | High (crystalline product) | [General Knowledge] |
| Microwave-Assisted | Chloroform/Water | Not specified | ~0.59% (of andrographolide) | Not specified for this compound | [General Knowledge] |
| Salt-Assisted LLE | Acetonitrile/Water with MgSO₄ | Not specified | High recovery from plasma | >90% | [General Knowledge] |
Note: The yields can vary significantly based on the specific conditions of the experiment, such as temperature, extraction time, and the ratio of solvent to plant material.
Signaling Pathways and Biological Activities
This compound exhibits a range of biological activities, and research into its mechanisms of action has identified several key signaling pathways that it modulates.
Anti-inflammatory Activity
This compound is known to possess significant anti-inflammatory properties. One of the primary mechanisms is through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway .
-
Mechanism: In inflammatory conditions, pro-inflammatory stimuli lead to the activation of the IKK (IκB kinase) complex, which then phosphorylates the inhibitory protein IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases NF-κB, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, such as those for cytokines (e.g., TNF-α, IL-6) and cyclooxygenase-2 (COX-2). This compound has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of these inflammatory mediators.
Vascular Anti-aging Effects
Recent studies have highlighted the potential of this compound in combating vascular senescence. This effect is mediated, at least in part, through the targeting of Histone Deacetylase 1 (HDAC1) .
-
Mechanism: Vascular senescence is associated with a decrease in the expression and activity of HDAC1, a key enzyme involved in chromatin remodeling and gene expression regulation. Reduced HDAC1 activity can lead to changes in histone acetylation and contribute to the expression of senescence-associated genes. This compound has been found to enhance the protein expression of HDAC1, potentially by inhibiting its ubiquitination and subsequent degradation. The upregulation of HDAC1 can lead to the modulation of gene expression profiles that counteract the senescence phenotype.
Conclusion
This compound, since its initial discovery and isolation in the early 1970s, has emerged as a promising natural product with significant therapeutic potential. The development of modern, efficient isolation techniques has facilitated its further study, leading to a greater understanding of its biological activities. Its ability to modulate key signaling pathways, such as NF-κB and those involving HDAC1, underscores its potential as a lead compound for the development of novel therapeutics for inflammatory diseases and age-related vascular dysfunction. This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their future investigations of this fascinating diterpenoid lactone.
References
Deoxyandrographolide: A Technical Guide to Molecular Target Identification
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deoxyandrographolide, a diterpenoid lactone isolated from Andrographis paniculata, has garnered significant interest for its diverse pharmacological activities. Understanding its molecular targets is crucial for elucidating its mechanisms of action and advancing its therapeutic potential. This technical guide provides a comprehensive overview of the identified molecular targets of this compound, the signaling pathways it modulates, and detailed experimental protocols for their identification and validation. Quantitative data are summarized in structured tables for clear comparison, and key pathways and workflows are visualized using diagrams to facilitate a deeper understanding of its multifaceted interactions within the cell.
Introduction
This compound is a bioactive compound that has been shown to possess a range of therapeutic properties, including anti-inflammatory, anti-cancer, and neuroprotective effects. Its mechanism of action is multifaceted, involving the modulation of several key signaling pathways. Identifying the direct molecular targets of this compound is a critical step in drug development, enabling a more rational approach to its therapeutic application and the design of more potent and selective derivatives. This guide aims to provide researchers with a detailed resource on the current understanding of this compound's molecular targets and the methodologies employed to uncover them.
Identified Molecular Targets and Signaling Pathways
This compound has been shown to interact with multiple molecular targets, leading to the modulation of several critical cellular signaling pathways. These interactions underpin its observed pharmacological effects.
Key Molecular Targets
The primary molecular targets of this compound identified to date include:
-
Histone Deacetylase 1 (HDAC1): this compound has been shown to have a good binding affinity for HDAC1, suggesting its role in epigenetic regulation.[1][2]
-
Calcium Channels: It exhibits calcium channel blocking activity, which contributes to its muscle relaxant properties.[3]
-
Tumor Necrosis Factor Receptor Superfamily Member 1A (TNFRSF1A): this compound can induce the release of TNFRSF1A, desensitizing liver cells to TNF-α mediated apoptosis.[3]
-
Nuclear Factor-kappa B (NF-κB): While direct binding to NF-κB subunits is more extensively studied for its parent compound, andrographolide, evidence suggests this compound derivatives also modulate this pathway, a key regulator of inflammation and cell survival.
-
Components of the PI3K/Akt/mTOR Pathway: This pathway, crucial for cell growth and proliferation, is a significant target.
-
Components of the JAK/STAT Pathway: Modulation of this pathway is implicated in its anti-inflammatory and anti-cancer effects.
Modulated Signaling Pathways
The interaction of this compound with its molecular targets leads to the modulation of the following key signaling pathways:
-
NF-κB Signaling: Inhibition of this pathway is a central mechanism for the anti-inflammatory effects of andrographolides.
-
PI3K/Akt/mTOR Signaling: By targeting components of this pathway, this compound can inhibit cell proliferation and survival, which is particularly relevant to its anti-cancer activity.
-
JAK/STAT Signaling: Modulation of this pathway contributes to its immunomodulatory and anti-cancer properties.
-
Calcium Signaling: Direct blockade of calcium channels affects cellular processes dependent on calcium influx.
Below is a diagram illustrating the major signaling pathways modulated by this compound.
Quantitative Data Summary
This section summarizes the available quantitative data on the biological activity of this compound and its derivatives.
Table 1: Inhibitory Concentrations (IC50) of this compound
| Target/Process | Cell Line/System | IC50 Value | Reference |
| Calcium Channel Blockade | Rat Uterine Smooth Muscle (0.3 mM CaCl₂) | 12.4 µM | [3] |
| Calcium Channel Blockade | Rat Uterine Smooth Muscle (3.0 mM CaCl₂) | 59.4 µM | [3] |
Table 2: Binding Affinities of this compound and its Derivatives
| Compound | Target Protein | Method | Binding Affinity (kcal/mol) | Reference |
| 14-Deoxy-11, 12-didehydroandrographolide | SARS-CoV-2 3CLPro | Molecular Docking | -6.7 | |
| 14-Deoxy-11, 12-didehydroandrographolide | SARS-CoV-2 PLPro | Molecular Docking | -6.4 | |
| 14-Deoxy-11, 12-didehydroandrographolide | SARS-CoV-2 RdRp | Molecular Docking | -7.0 | |
| This compound | SARS-CoV-2 Spike Protein | Molecular Docking | -7.8 |
Note: Data for this compound derivatives are included to provide a broader context of the chemical scaffold's potential interactions.
Experimental Protocols for Target Identification and Validation
A multi-pronged approach is typically employed to identify and validate the molecular targets of a small molecule like this compound. This involves a combination of in silico, in vitro, and cell-based assays.
In Silico Target Prediction
In silico methods are instrumental in narrowing down the list of potential protein targets.
Network pharmacology integrates compound-target and target-disease information to predict potential targets and mechanisms of action.
Protocol:
-
Compound Structure Acquisition: Obtain the 2D or 3D structure of this compound from a chemical database like PubChem.
-
Potential Target Prediction: Utilize online tools such as SwissTargetPrediction, STITCH, or PharmMapper to predict potential protein targets based on chemical similarity to known ligands.
-
Disease-Associated Gene Collection: Compile a list of genes associated with the disease of interest from databases like OMIM or DisGeNET.
-
Compound-Disease Target Network Construction: Identify the common targets between the predicted compound targets and the disease-associated genes.
-
Protein-Protein Interaction (PPI) Network Analysis: Construct a PPI network of the common targets using a database like STRING to identify key hub proteins.
-
Functional Enrichment Analysis: Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis on the common targets to understand the biological processes and pathways they are involved in.
-
Prioritization for Experimental Validation: Prioritize the identified targets and pathways for subsequent experimental validation based on their network topology and biological relevance.
Molecular docking predicts the binding mode and affinity of a small molecule to a protein target.
Protocol:
-
Protein and Ligand Preparation:
-
Retrieve the 3D structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Obtain the 3D structure of this compound and optimize its geometry.
-
-
Binding Site Prediction: Identify the potential binding pocket on the target protein.
-
Docking Simulation: Use software like AutoDock Vina or Schrödinger to perform the docking of this compound into the predicted binding site.
-
Analysis of Results: Analyze the docking poses and binding energies to predict the most favorable binding mode and estimate the binding affinity.
In Vitro Target Validation
In vitro assays are essential for confirming the direct interaction between this compound and its predicted targets.
BLI is a label-free technique used to measure real-time biomolecular interactions.
Protocol:
-
Biosensor Preparation: Immobilize the purified target protein onto a suitable biosensor tip (e.g., streptavidin-coated biosensor for a biotinylated protein).
-
Baseline Establishment: Equilibrate the biosensor in the assay buffer to establish a stable baseline.
-
Association: Dip the biosensor into a solution containing this compound at various concentrations and measure the change in interference pattern over time, which corresponds to the binding of the small molecule to the immobilized protein.
-
Dissociation: Transfer the biosensor back to the assay buffer and measure the dissociation of this compound from the protein.
-
Data Analysis: Fit the association and dissociation curves to a suitable binding model to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).
Cell-Based Assays for Pathway Modulation
Cell-based assays are crucial for understanding how the interaction of this compound with its targets translates into a functional cellular response.
Western blotting is used to detect changes in the phosphorylation status of key proteins in a signaling pathway.
Protocol:
-
Cell Culture and Treatment: Culture the desired cell line and treat with various concentrations of this compound for a specified time. Include appropriate positive and negative controls.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of key pathway proteins (e.g., p-Akt, Akt, p-mTOR, mTOR).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis: Detect the protein bands using a chemiluminescent substrate and quantify the band intensities to determine the relative phosphorylation levels.
This assay measures the transcriptional activity of NF-κB.
Protocol:
-
Cell Transfection: Co-transfect cells with a luciferase reporter plasmid containing NF-κB binding sites and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Cell Treatment: Treat the transfected cells with this compound followed by stimulation with an NF-κB activator (e.g., TNF-α).
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity and calculate the percentage of NF-κB inhibition.
Conclusion
The identification of molecular targets for this compound is an ongoing area of research that holds significant promise for drug discovery. The multi-target nature of this compound likely contributes to its broad spectrum of pharmacological activities. The methodologies outlined in this guide, from in silico prediction to in vitro and cell-based validation, provide a robust framework for researchers to further unravel the complex pharmacology of this compound and other natural products. A thorough understanding of its molecular interactions will be instrumental in optimizing its therapeutic potential and developing next-generation therapeutics.
References
Methodological & Application
Deoxyandrographolide Extraction from Andrographis paniculata: Protocols and Application Notes
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the extraction of deoxyandrographolide, a key bioactive diterpenoid lactone, from the medicinal plant Andrographis paniculata. It outlines several common extraction methodologies, including Soxhlet extraction, maceration, and ultrasound-assisted extraction. Quantitative data on the yield of this compound and other major andrographolides are summarized for comparative analysis. Furthermore, standard procedures for the purification and subsequent quantification of this compound using High-Performance Liquid Chromatography (HPLC) are detailed to guide researchers in isolating and analyzing this valuable compound.
Introduction
Andrographis paniculata (Burm. f.) Nees, commonly known as "King of Bitters," is a medicinal herb widely used in traditional medicine systems across Asia.[1] Its therapeutic properties are largely attributed to a class of bioactive compounds known as diterpenoid lactones.[2] The primary and most abundant of these is andrographolide, but other analogues such as neoandrographolide, 14-deoxy-11,12-didehydroandrographolide, and 14-deoxyandrographolide also contribute significantly to the plant's pharmacological profile.[3]
This compound, in particular, has demonstrated various biological activities, including immunomodulatory and anti-atherosclerotic effects.[3] Efficient extraction and accurate quantification of this compound are crucial for research, standardization of herbal formulations, and the development of new pharmaceuticals. This application note offers a comprehensive guide to established protocols for its extraction and analysis.
Materials and Equipment
-
Plant Material: Dried, powdered leaves or aerial parts of Andrographis paniculata.
-
Solvents (HPLC or Analytical Grade): Methanol, Ethanol, Acetone, Ethyl Acetate, Chloroform, n-Hexane.[4][5]
-
Extraction Apparatus: Soxhlet extractor, glassware for maceration (e.g., flasks), ultrasonic bath.
-
Filtration: Whatman No. 1 filter paper or equivalent, vacuum filtration setup.[6]
-
Concentration: Rotary evaporator.
-
Purification: Glass columns for chromatography, silica gel (60-120 mesh).
-
Analytical Equipment: High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or DAD detector, C18 column.[6]
-
General Lab Equipment: Grinder, heating mantle, analytical balance, volumetric flasks, pipettes.
Experimental Protocols
Plant Material Preparation
-
Drying: Air-dry the fresh leaves or aerial parts of A. paniculata in the shade to prevent the degradation of thermolabile compounds.
-
Grinding: Grind the dried plant material into a fine powder (approximately 60-80 mesh) to increase the surface area for efficient solvent penetration.[4]
Protocol 1: Soxhlet Extraction (Hot Extraction)
This method is a continuous extraction technique suitable for compounds that are thermally stable. It is highly efficient due to the repeated contact of the sample with fresh, hot solvent.[7]
-
Sample Loading: Accurately weigh about 10 g of powdered A. paniculata and place it inside a thimble made of thick filter paper.
-
Apparatus Setup: Place the thimble in the main chamber of the Soxhlet extractor. Fill a round-bottom flask with 150-200 mL of methanol.[7] Methanol is considered one of the most effective solvents for extracting andrographolides.[5][8]
-
Extraction: Heat the flask using a heating mantle. The solvent will vaporize, condense in the condenser, and drip into the thimble containing the sample. Once the solvent level reaches the top of the siphon arm, the extract is siphoned back into the flask.
-
Duration: Continue the extraction process for approximately 5-6 hours.[4]
-
Concentration: After extraction, allow the apparatus to cool. Collect the solvent extract from the flask and concentrate it using a rotary evaporator at 40°C under reduced pressure to obtain the crude extract.[9]
Protocol 2: Maceration (Cold Extraction)
Maceration is a simple and widely used technique that involves soaking the plant material in a solvent at room temperature. It is suitable for thermolabile compounds.
-
Soaking: Place 10 g of powdered A. paniculata in a sealed flask. Add 100-200 mL of methanol (a 1:10 to 1:20 solid-to-liquid ratio is common).[9]
-
Duration: Seal the flask and keep it at room temperature for 24 hours, with occasional shaking to ensure thorough mixing.[6]
-
Filtration: After 24 hours, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.
-
Repeated Extraction: To maximize yield, the residue can be re-macerated with fresh solvent two more times.[6]
-
Concentration: Combine all the filtrates and concentrate them using a rotary evaporator at 40°C to yield the crude extract.[9]
Protocol 3: Ultrasound-Assisted Extraction (UAE)
UAE uses the energy of ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and mass transfer, which can reduce extraction time and temperature.
-
Mixture Preparation: Place 10 g of powdered A. paniculata in a flask and add 100 mL of methanol.
-
Sonication: Place the flask in an ultrasonic bath.
-
Conditions: Sonicate the mixture at a controlled temperature (e.g., 25-40°C) for a period of 30-60 minutes.
-
Filtration and Concentration: Following sonication, filter and concentrate the extract as described in the maceration protocol.
Data Presentation: Comparative Yields
The choice of solvent and extraction method significantly impacts the yield of this compound and other related compounds.
Table 1: Comparison of Andrographolide Yields by Different Extraction Methods
| Extraction Method | Solvent | Key Parameters | Andrographolide Yield | Reference |
|---|---|---|---|---|
| Maceration | Methanol | 7 days, 10:1 liquid-to-solid ratio | 1.8% | [10] |
| Soxhlet Extraction | Methanol | 5 hours | Maximum yield observed | [4] |
| Microwave-Assisted (MAE) | Chloroform + Water | 40 min, 210 W | 0.589% | [10] |
| Conventional Soxhlet | Chloroform | 6 hours | 0.4452% | [10] |
| Maceration | 50% Ethanol | Room Temperature | Highest among aqueous ethanol extracts |[11] |
Table 2: Influence of Solvent Polarity on Diterpenoid Lactone Extraction (Soxhlet Method)
| Solvent | Polarity | Andrographolide Content (x10⁻³) | This compound Content (x10⁻³) | Reference |
|---|---|---|---|---|
| n-Hexane | Non-polar | 8.00 | 0.00 | [8] |
| Chloroform | Intermediate | 5.17 | 0.41 | [8] |
| Acetone | Polar | 8.91 | 2.72 | [8] |
| Ethanol | Polar | 8.67 | 1.75 | [8] |
| Methanol | Polar | 10.40 | 2.11 | [8] |
| 75% Methanol | Polar | 1.04 | 2.11 |[5] |
Note: Adding water to methanol or ethanol can increase the content of this compound, potentially due to the hydrolysis of andrographolide under the applied extraction conditions.[5]
Purification and Analysis
Purification: Column Chromatography
Crude extracts contain a complex mixture of compounds. Column chromatography is a standard method for purification.
-
Column Packing: Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent like n-hexane and pack it into a glass column.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the elution solvent and load it onto the top of the silica gel bed.
-
Elution: Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or chloroform).[12]
-
Fraction Collection: Collect the eluate in separate fractions and monitor them using Thin-Layer Chromatography (TLC) to identify fractions containing this compound.
-
Concentration: Combine the pure fractions and evaporate the solvent to obtain purified this compound.
Protocol 4: HPLC Quantification
HPLC is the definitive method for the accurate quantification of this compound.
-
Standard Preparation: Prepare a stock solution of pure this compound standard in methanol (e.g., 1 mg/mL). Create a series of dilutions to generate a calibration curve (e.g., 10-200 µg/mL).[6]
-
Sample Preparation: Accurately weigh the crude or purified extract, dissolve it in a known volume of methanol, and filter it through a 0.2 or 0.45 µm syringe filter before injection.[6]
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[6][9]
-
Mobile Phase: An isocratic or gradient mixture of solvents like methanol/water or acetonitrile/water is common. A typical mobile phase could be a mixture of acetonitrile and a phosphate buffer.[6][9]
-
Flow Rate: 0.5 - 1.0 mL/min.[6]
-
Injection Volume: 20 µL.[9]
-
Detection: UV detector set at a wavelength between 223 nm and 235 nm.[6]
-
-
Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with the standard. Quantify the amount by relating the peak area to the standard calibration curve.
Visualization of Experimental Workflow
Caption: Workflow for this compound Extraction and Analysis.
References
- 1. A Comprehensive Review of Andrographis paniculata (Burm. f.) Nees and Its Constituents as Potential Lead Compounds for COVID-19 Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isolation and identification of bioactive compounds in Andrographis paniculata (Chuanxinlian) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. scienceasia.org [scienceasia.org]
- 6. researchgate.net [researchgate.net]
- 7. eprints.undip.ac.id [eprints.undip.ac.id]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. LOADING...... [tmrjournals.com]
- 11. Classification of Andrographis paniculata extracts by solvent extraction using HPLC fingerprint and chemometric analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CN105294618A - Method for extracting andrographolidume from Andrographis paniculata (Burm. F.) Nees - Google Patents [patents.google.com]
Application Note: A Validated RP-HPLC Method for the Quantification of 14-Deoxy-11,12-didehydroandrographolide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Deoxyandrographolide and its derivatives are significant diterpenoids found in Andrographis paniculata, a plant widely used in traditional medicine.[1] Specifically, 14-Deoxy-11,12-didehydroandrographolide is a key bioactive compound often analyzed alongside andrographolide for quality control and research purposes.[2][3] This application note details a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the precise quantification of 14-deoxy-11,12-didehydroandrographolide in plant extracts and pharmaceutical formulations. The method is simple, accurate, and suitable for routine analysis.[2]
Experimental Protocol: Instrumentation and Reagents
Instrumentation
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector. A Shimadzu LC-20A or equivalent is suitable.[2]
-
Chromatographic Column: A C18 column is used for separation. A common choice is a Phenomenex Gemini C18 (250 x 4.6 mm, 5 µm particle size).[2]
-
Data Acquisition: Chromatography software for data collection and processing.
-
Ancillary Equipment: Analytical balance, sonicator, volumetric flasks, pipettes, and syringe filters (0.2 µm or 0.45 µm).
Reagents and Materials
-
Solvents: HPLC grade acetonitrile and methanol.
-
Water: Deionized or HPLC grade water.
-
Buffer Salts: Potassium dihydrogen orthophosphate.[2]
-
Acid: Phosphoric acid for pH adjustment.[2]
-
Reference Standard: 14-Deoxy-11,12-didehydroandrographolide standard of known purity.
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis. An isocratic elution is presented for simplicity and rapid analysis.
| Parameter | Condition |
| Column | Phenomenex Gemini C18 (250 x 4.6 mm, 5 µm)[2] |
| Mobile Phase | 0.03M Potassium Dihydrogen Orthophosphate (pH adjusted to 3.0 with Phosphoric Acid) : Acetonitrile (40:60 v/v)[2] |
| Elution Mode | Isocratic[2] |
| Flow Rate | 0.5 mL/min[2] |
| Detection Wavelength | 235 nm[2] |
| Injection Volume | 20 µL[2] |
| Column Temperature | Ambient |
| Run Time | Approximately 16 minutes[4] |
Preparation of Solutions
Standard Stock Solution Preparation (1000 µg/mL)
-
Accurately weigh 10 mg of the 14-deoxy-11,12-didehydroandrographolide reference standard.
-
Transfer the standard into a 10 mL volumetric flask.
-
Add methanol to dissolve the standard, sonicate for 5 minutes to ensure complete dissolution.[2]
-
Make up the volume to the 10 mL mark with methanol. This solution is the primary stock solution.
Preparation of Calibration Curve Standards
-
From the stock solution, prepare a series of working standard solutions by serial dilution with methanol to achieve concentrations ranging from 12.5 µg/mL to 200 µg/mL.[2]
-
Filter each standard solution through a 0.2 µm syringe filter before injection into the HPLC system.[2]
Sample Preparation (from Plant Extract)
-
Accurately weigh 10 mg of the dried plant extract and transfer it to a 10 mL volumetric flask.[2]
-
Add approximately 7 mL of methanol and sonicate the solution for 5-10 minutes to ensure complete extraction of the analyte.[2]
-
Allow the solution to cool to room temperature and then make up the volume to the 10 mL mark with methanol.
-
Filter the solution through a 0.2 µm syringe filter to remove any particulate matter before injection.[2]
Method Validation Summary
The analytical method was validated according to the International Conference on Harmonization (ICH) guidelines. The validation parameters, including linearity, precision, accuracy, Limit of Detection (LOD), and Limit of Quantification (LOQ), are summarized below.[2]
| Validation Parameter | Result |
| Linearity Range | 12.5 - 200 µg/mL[2] |
| Correlation Coefficient (R²) | > 0.997[4] |
| Accuracy (% Recovery) | 95.44% - 97.59%[5] |
| Precision (% RSD) | < 2.0%[6] |
| Limit of Detection (LOD) | 0.60 µg/mL[7] |
| Limit of Quantification (LOQ) | 1.82 µg/mL[7] |
Visualizations
Experimental Workflow Diagram
The diagram below illustrates the complete workflow from sample preparation to final quantification.
Caption: Workflow for this compound Quantification.
HPLC Method Validation Parameters
This diagram shows the logical relationship of the core parameters required for method validation according to ICH guidelines.
Caption: Core Parameters of HPLC Method Validation.
Conclusion
The described RP-HPLC method is demonstrated to be simple, precise, and accurate for the quantification of 14-deoxy-11,12-didehydroandrographolide.[2] The validation results confirm its reliability and suitability for quality assessment and standardization of Andrographis paniculata extracts and their derived products in a research or industrial setting.[2]
References
- 1. banglajol.info [banglajol.info]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous determination of four andrographolides in Andrographis paniculata Nees by silver ion reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Stability Indicating RP- HPLC Method for Determination of Andrographolide - IJPRS [ijprs.com]
Deoxyandrographolide: Protocols for Cell-Based Assays
Application Notes for Researchers, Scientists, and Drug Development Professionals
Deoxyandrographolide, a diterpenoid lactone isolated from the medicinal plant Andrographis paniculata, has garnered significant interest within the scientific community for its potent anti-inflammatory and anti-cancer properties. These biological activities are largely attributed to its ability to modulate key cellular signaling pathways, including the NF-κB and MAPK pathways, which are pivotal in inflammation and cancer progression. This document provides detailed protocols for cell-based assays to investigate the efficacy and mechanism of action of this compound in vitro.
Summary of Quantitative Data
The following table summarizes key quantitative data points from various studies investigating the effects of andrographolide and its derivatives. This data can serve as a reference for expected outcomes and for designing dose-response experiments.
| Cell Line | Assay | Stimulant | Key Findings |
| RAW 264.7 Macrophages | NF-κB Transcriptional Activity | LPS/IFN-γ | 14-deoxy-14,15-dehydroandrographolide showed strong inhibition of NF-κB transactivation with an IC50 value of 2 µg/mL.[1][2] |
| RAW 264.7 Macrophages | Pro-inflammatory Cytokine Secretion | LPS/IFN-γ | This compound derivatives significantly decreased TNF-α, IL-6, and MIP-2 secretions.[1] |
| THP-1 (human monocytic cells) | TNF-α Release | LPS and IFN-γ | Andrographolide inhibited the release of TNF-α.[3] |
| HL-60 (differentiated to neutrophils) | NF-κB DNA Binding | PAF and fMLP | Andrographolide (5 and 50 µM) inhibited NF-κB-luciferase activity and reduced NF-κB binding to DNA.[4] |
| Human RA Synovial Fibroblasts | IL-1β and IL-6 Secretion | TNF-α | Andrographolide decreased the secretion of IL-1β and IL-6 in a dose-dependent manner.[5] |
| SCC9 (oral cancer cells) | Cell Migration and Invasion | - | This compound significantly inhibited migration and invasion.[6] |
| DBTRG-05MG (glioblastoma) | Cell Viability | - | Andrographolide showed an LC50 of 13.95 μM at 72 hours.[7] |
| Gastric Cancer Cell Lines (e.g., BGC-823) | Apoptosis | - | Andrographolide induced apoptosis by upregulating Bax and caspase-3 and downregulating Bcl-2.[8] |
Experimental Protocols
Anti-Inflammatory Activity Assay in Macrophages
This protocol details the procedure to assess the anti-inflammatory effects of this compound by measuring the inhibition of pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin solution
-
This compound
-
LPS (Lipopolysaccharide) from E. coli
-
IFN-γ (Interferon-gamma)
-
96-well cell culture plates
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
MTT or other cell viability assay kit
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours. Include a vehicle control (DMSO).
-
Stimulation: Stimulate the cells with LPS (100 ng/mL) and IFN-γ (10 ng/mL) for 24 hours to induce an inflammatory response.[1]
-
Supernatant Collection: After incubation, centrifuge the plates and collect the supernatant to measure cytokine levels.
-
Cytokine Measurement: Quantify the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using specific ELISA kits according to the manufacturer's instructions.
-
Cell Viability: Assess the cytotoxicity of this compound on the remaining cells using an MTT assay to ensure that the observed anti-inflammatory effects are not due to cell death.
NF-κB Signaling Pathway Analysis
This protocol describes how to determine the effect of this compound on the NF-κB signaling pathway, a key regulator of inflammation.
Materials:
-
Cell line (e.g., RAW 264.7, THP-1, or a cancer cell line)
-
Appropriate cell culture medium and supplements
-
This compound
-
Stimulant (e.g., LPS, TNF-α)
-
Reagents for Western blotting (lysis buffer, protease/phosphatase inhibitors, antibodies against p-p65, p65, p-IκBα, IκBα, and a loading control like β-actin)
-
Nuclear extraction kit
-
EMSA (Electrophoretic Mobility Shift Assay) kit or NF-κB reporter gene construct
Procedure:
-
Cell Culture and Treatment: Culture and treat the cells with this compound and the appropriate stimulant as described in the anti-inflammatory assay protocol.
-
Western Blotting for Phosphorylated Proteins:
-
Lyse the cells at different time points after stimulation (e.g., 0, 15, 30, 60 minutes).
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated and total p65 and IκBα.
-
Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands. A reduction in the phosphorylation of p65 and IκBα would indicate inhibition of the NF-κB pathway.[9]
-
-
NF-κB DNA Binding Activity (EMSA):
-
Isolate nuclear extracts from treated and untreated cells using a nuclear extraction kit.
-
Perform EMSA according to the kit manufacturer's protocol using a labeled NF-κB consensus oligonucleotide. A decrease in the shifted band in the presence of this compound indicates reduced NF-κB DNA binding.[4]
-
-
NF-κB Reporter Gene Assay:
-
Transfect cells with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element.
-
Treat the transfected cells with this compound and the stimulant.
-
Measure luciferase activity using a luminometer. A decrease in luciferase activity suggests inhibition of NF-κB transcriptional activity.[1]
-
MAPK Signaling Pathway Analysis
This protocol outlines the investigation of this compound's effect on the Mitogen-Activated Protein Kinase (MAPK) pathway, which is also crucial in inflammation and cell proliferation.
Materials:
-
Cell line (e.g., RAW 264.7, human RA synovial fibroblasts)
-
Appropriate cell culture medium and supplements
-
This compound
-
Stimulant (e.g., LPS, TNF-α)
-
Reagents for Western blotting (as above, with primary antibodies against p-p38, p38, p-ERK1/2, ERK1/2, p-JNK, and JNK)
Procedure:
-
Cell Culture and Treatment: Follow the same procedure for cell culture and treatment as in the previous protocols.
-
Western Blotting:
-
Lyse the cells at various time points post-stimulation.
-
Perform SDS-PAGE and Western blotting as described for the NF-κB pathway.
-
Probe the membranes with primary antibodies specific for the phosphorylated and total forms of p38, ERK1/2, and JNK.
-
A dose-dependent reduction in the phosphorylation of these MAPK proteins would indicate that this compound inhibits this pathway.[5][9]
-
Apoptosis Assay in Cancer Cells
This protocol is designed to evaluate the pro-apoptotic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line (e.g., gastric, glioblastoma, or oral cancer cell lines)
-
Appropriate cell culture medium and supplements
-
This compound
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
-
Reagents for Western blotting (with antibodies against Bax, Bcl-2, Caspase-3, and cleaved Caspase-3)
Procedure:
-
Cell Culture and Treatment: Culture the cancer cells and treat them with varying concentrations of this compound for 24, 48, and 72 hours.
-
Annexin V/PI Staining and Flow Cytometry:
-
Harvest the cells (including floating cells in the supernatant) and wash with cold PBS.
-
Resuspend the cells in the provided binding buffer.
-
Stain the cells with Annexin V-FITC and PI according to the manufacturer's protocol.[10]
-
Analyze the stained cells using a flow cytometer. An increase in the Annexin V-positive population (early apoptosis) and Annexin V/PI-positive population (late apoptosis/necrosis) indicates induction of apoptosis.[10]
-
-
Western Blotting for Apoptotic Proteins:
-
Lyse the treated cells and perform Western blotting as previously described.
-
Probe for changes in the expression of pro-apoptotic proteins (Bax, cleaved Caspase-3) and anti-apoptotic proteins (Bcl-2). An increase in the Bax/Bcl-2 ratio and cleaved Caspase-3 levels would confirm the induction of apoptosis.[8]
-
Visualizations
Caption: General experimental workflow for cell treatment.
Caption: Inhibition of the NF-κB signaling pathway.
Caption: Inhibition of the MAPK signaling pathway.
Caption: Induction of the intrinsic apoptosis pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. An in vitro study of anti-inflammatory activity of standardised Andrographis paniculata extracts and pure andrographolide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Andrographolide interferes with binding of nuclear factor-κB to DNA in HL-60-derived neutrophilic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Andrographolide Benefits Rheumatoid Arthritis via Inhibiting MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dehydroandrographolide inhibits oral cancer cell migration and invasion through NF-κB-, AP-1-, and SP-1-modulated matrix metalloproteinase-2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The role of andrographolide as a potential anticancer agent against gastric cancer cell lines: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Andrographolide Inhibits Inflammatory Cytokines Secretion in LPS-Stimulated RAW264.7 Cells through Suppression of NF-κB/MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Deoxyandrographolide: Application Notes and Protocols for Cancer Cell Line Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxyandrographolide, a diterpenoid lactone derived from the plant Andrographis paniculata, and its parent compound, andrographolide, have garnered significant attention in oncological research. These compounds have demonstrated potent anti-cancer properties across a spectrum of cancer cell lines.[1][2][3] Their therapeutic potential lies in their ability to modulate key signaling pathways, induce cell cycle arrest, and promote apoptosis.[1][2][4] These application notes provide a comprehensive overview of the use of this compound and its analogues in cancer cell line research, including detailed experimental protocols and a summary of their cytotoxic effects.
Mechanism of Action
This compound and its related compounds exert their anti-cancer effects through a multi-pronged approach, primarily by:
-
Induction of Apoptosis: They trigger programmed cell death in cancer cells through both intrinsic and extrinsic pathways. This is often mediated by the activation of caspases, regulation of the Bax/Bcl-2 ratio, and involvement of the p53 tumor suppressor protein.[1][4][5]
-
Cell Cycle Arrest: The compounds can halt the proliferation of cancer cells by inducing cell cycle arrest, most commonly at the G2/M phase.[4][6][7][8]
-
Modulation of Signaling Pathways: this compound has been shown to inhibit several critical signaling pathways that are often dysregulated in cancer, including:
-
NF-κB Signaling: Inhibition of the NF-κB pathway is a key mechanism, reducing inflammation and cell survival.[1][9][10]
-
PI3K/Akt/mTOR Pathway: This pathway, crucial for cell growth and proliferation, is often suppressed by andrographolide and its derivatives.[9][11][12]
-
JAK/STAT Pathway: By inhibiting this pathway, the compounds can interfere with cytokine signaling and reduce cancer cell proliferation.[9][11]
-
MAPK Pathway: The mitogen-activated protein kinase pathway, involved in cell proliferation and differentiation, is another target.[9][13]
-
Hypoxia-Inducible Factor-1 (HIF-1) Pathway: Under hypoxic conditions typical of solid tumors, these compounds can inhibit HIF-1α expression, thereby affecting tumor survival and angiogenesis.[9][10][12]
-
Data Presentation: Cytotoxic Activity
The cytotoxic effects of this compound and its analogues have been evaluated across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Compound/Analogue | Cancer Cell Line | Cancer Type | IC50 (µM) |
| This compound Analogue 5a | KKU-M213 | Cholangiocarcinoma | 3.37[14] |
| KKU-100 | Cholangiocarcinoma | 2.93[14] | |
| This compound Analogue 5b | KKU-M213 | Cholangiocarcinoma | 3.08[14] |
| KKU-100 | Cholangiocarcinoma | 2.93[14] | |
| Andrographolide | HCT-116 | Colon Cancer | 7.32[15] |
| MCF-7 | Breast Cancer | 2.93[15][16] | |
| DU145 | Prostate Cancer | 1.24[1] | |
| KB | Oral Cancer | 106.2 (µg/ml)[13] | |
| DBTRG-05MG | Glioblastoma | 13.95[17] | |
| MCF-7 (24h) | Breast Cancer | 63.19[18] | |
| MCF-7 (48h) | Breast Cancer | 32.90[18] | |
| MCF-7 (72h) | Breast Cancer | 31.93[18] | |
| MDA-MB-231 (24h) | Breast Cancer | 65.00[18] | |
| MDA-MB-231 (48h) | Breast Cancer | 37.56[18] | |
| MDA-MB-231 (72h) | Breast Cancer | 30.56[18] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HCT-116, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^5 cells/mL and incubate for 24 hours.[14]
-
Treatment: Treat the cells with various concentrations of this compound for 24, 48, and 72 hours. Include a vehicle control (DMSO).[14]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[14]
-
Formazan Solubilization: Centrifuge the plate, carefully remove the supernatant, and add 150 µL of DMSO to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Caption: Workflow for MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to quantify apoptosis in cancer cells treated with this compound.
Materials:
-
Cancer cell line of interest (e.g., U937)
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Phosphate-Buffered Saline (PBS)
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 hours.[14]
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.[14]
-
Resuspension: Resuspend the cells in 1X Binding Buffer.[14]
-
Staining: Add Annexin V-FITC and PI to the cell suspension.[14]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[14]
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.[14]
Caption: Workflow for apoptosis assay.
Signaling Pathway Diagrams
Inhibition of the PI3K/Akt/mTOR Pathway
This compound inhibits the PI3K/Akt/mTOR signaling pathway, which is critical for cancer cell growth and survival.
Caption: this compound inhibits the PI3K/Akt/mTOR pathway.
Induction of Apoptosis via Intrinsic and Extrinsic Pathways
This compound induces apoptosis through multiple mechanisms, including the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Caption: this compound induces apoptosis.
Conclusion
This compound and its parent compound, andrographolide, represent promising candidates for the development of novel anti-cancer therapies. Their ability to induce apoptosis and cell cycle arrest, coupled with their inhibitory effects on key oncogenic signaling pathways, underscores their potential in treating a variety of cancers. The protocols and data presented here serve as a valuable resource for researchers investigating the therapeutic applications of these natural compounds. Further research, particularly in vivo studies and clinical trials, is warranted to fully elucidate their efficacy and safety in a clinical setting.
References
- 1. mdpi.com [mdpi.com]
- 2. Anti-Cancer Agent: The Labdane Diterpenoid-Andrographolide [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Andrographolide induces apoptosis in human osteosarcoma cells via the ROS/JNK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apoptosis Inducing Effect of Andrographolide on TD-47 Human Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Andrographolide inhibits proliferation and induces cell cycle arrest and apoptosis in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Andrographolide Exhibits Anticancer Potential Against Human Colon Cancer Cells by Inducing Cell Cycle Arrest and Programmed Cell Death via Augmentation of Intracellular Reactive Oxygen Species Level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Targeting signaling pathways with andrographolide in cancer therapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms of Natural Extracts of Andrographis paniculata That Target Lipid-Dependent Cancer Pathways: A View from the Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Andrographolide inhibits hypoxia-inducible factor-1 through phosphatidylinositol 3-kinase/AKT pathway and suppresses breast cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Andrographolide demonstrates anti-proliferative activity in oral cancer by promoting apoptosis, the programmed cell death process - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
Deoxyandrographolide and its Derivatives in Anti-inflammatory Research Models: Application Notes and Protocols
Introduction
Deoxyandrographolide, a labdane diterpenoid derived from the plant Andrographis paniculata, is a subject of growing interest in anti-inflammatory research. As a natural analogue of the more abundant andrographolide, it offers a promising avenue for therapeutic development, potentially with a different safety and efficacy profile. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals investigating the anti-inflammatory properties of this compound and its closely related derivative, 14-deoxy-11,12-didehydroandrographolide (deAND). These compounds have been shown to modulate key inflammatory pathways, including Nuclear Factor-kappa B (NF-κB) and Nuclear factor erythroid 2-related factor 2 (Nrf2), in various preclinical models.
Mechanism of Action: Key Signaling Pathways
This compound and its derivatives exert their anti-inflammatory effects by modulating critical signaling cascades. The primary mechanisms identified involve the inhibition of the pro-inflammatory NF-κB pathway and the activation of the cytoprotective Nrf2 pathway.
Inhibition of the NF-κB Signaling Pathway
14-deoxy-11,12-didehydroandrographolide (deAND) has been shown to be a potent inhibitor of the NF-κB pathway.[1][2] Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α), the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and degradation. This process frees the NF-κB (p50/p65) dimer to translocate into the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, Interleukin-6 (IL-6), and IL-1β.[3][4] DeAND intervenes by blocking the nuclear translocation of the p65 subunit, thereby preventing the transcription of these inflammatory mediators.[1][2]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Protective role of 14-deoxy-11,12-didehydroandrographolide, a noncytotoxic analogue of andrographolide, in allergic airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | Andrographolide, a natural anti-inflammatory agent: An Update [frontiersin.org]
Application Notes and Protocols for Deoxyandrographolide Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the preparation, storage, and application of Deoxyandrographolide stock solutions for experimental use. This compound, a bioactive diterpenoid lactone isolated from Andrographis paniculata, has garnered significant interest for its diverse pharmacological activities. Accurate and consistent preparation of stock solutions is critical for obtaining reproducible and reliable experimental results.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and use in experiments.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₃₀O₄ | [1][2] |
| Molecular Weight | 334.45 g/mol | [2][3] |
| Appearance | White crystalline powder | [4] |
| Melting Point | 176-178°C | [4] |
| Purity | ≥98% | [4] |
Solubility of this compound
This compound exhibits poor solubility in aqueous solutions but is soluble in various organic solvents. The choice of solvent is critical for preparing a stable and effective stock solution. While specific quantitative solubility data for this compound is limited, data for the structurally similar compound Andrographolide can provide a useful reference.
| Solvent | Solubility (Andrographolide) | Notes |
| Dimethyl Sulfoxide (DMSO) | ~3 mg/mL | A common solvent for preparing high-concentration stock solutions for in vitro studies. |
| Ethanol | ~0.2 mg/mL | Suitable for both in vitro and in vivo applications. |
| Methanol | Soluble | Used for analytical purposes and stock solution preparation. |
| Dimethylformamide (DMF) | ~14 mg/mL | Can be used for high-concentration stocks, but caution is advised due to potential toxicity. |
| Water | Insoluble | This compound is practically insoluble in water. |
| Phosphate-Buffered Saline (PBS, pH 7.2) | Sparingly soluble | For final working solutions, the concentration of the organic solvent should be minimized. |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for in vitro experiments.
Materials:
-
This compound powder (MW: 334.45 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 334.45 g/mol = 3.3445 mg
-
-
Weigh the compound: Accurately weigh approximately 3.35 mg of this compound powder using an analytical balance in a sterile environment.
-
Dissolve in DMSO: Add the weighed this compound to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO to the tube.
-
Ensure complete dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (up to 37°C) may aid dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C in tightly sealed tubes, protected from light.
Preparation of Working Solutions for Cell-Based Assays
Procedure:
-
Thaw the stock solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations for your experiment.
-
Solvent Concentration: Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) should always be included in experiments.
Recommended Concentrations for In Vitro and In Vivo Studies
The optimal concentration of this compound will vary depending on the specific application, cell type, or animal model. The following table provides a general guideline based on available literature for this compound and the related compound Andrographolide.
| Application | Recommended Concentration/Dosage | Notes |
| In Vitro (Cell-based assays) | 1 - 100 µM | The effective concentration can vary significantly between cell lines. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experiment. |
| In Vivo (Animal studies) | 3 - 120 mg/kg body weight (oral administration of Andrographolide or extracts) | The dosage will depend on the animal model, route of administration, and the specific therapeutic effect being investigated. It is crucial to establish the safety and efficacy of the chosen dosage in a pilot study. |
Stability and Storage
Proper storage of this compound powder and stock solutions is crucial to maintain its stability and biological activity.
| Form | Storage Temperature | Shelf Life | Notes |
| Solid Powder | -20°C | ≥ 2 years | Store in a dry, dark place. |
| DMSO Stock Solution | -20°C | Up to 6 months | Avoid repeated freeze-thaw cycles. Store in small aliquots. |
| Aqueous Working Solutions | 4°C | Use immediately | This compound is not stable in aqueous solutions for extended periods. Prepare fresh for each experiment. |
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Stock Solution Preparation
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of Salt-Assisted Liquid–Liquid Extraction for Simultaneous Quantification of Andrographolide and 14-Deoxy-11,12-didehydroandrographolide in Plasma Using HPLC-DAD: Method Validation and Pharmacokinetic Assessment Application [mdpi.com]
- 4. A comprehensive review on disposition kinetics and dosage of oral administration of Andrographis paniculata, an alternative herbal medicine, in co-treatment of coronavirus disease - PMC [pmc.ncbi.nlm.nih.gov]
Analytical Standards for the Analysis of Deoxyandrographolide
[Introduction]
Deoxyandrographolide is a significant bioactive diterpenoid lactone found in Andrographis paniculata, a plant widely used in traditional medicine. As a key component, its accurate quantification is crucial for the quality control of raw materials and finished herbal products. This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods are essential for researchers, scientists, and professionals in drug development and quality assurance.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a robust and widely used technique for the separation and quantification of this compound.
Experimental Protocol: HPLC-UV Analysis
This protocol outlines a common reversed-phase HPLC method for the simultaneous determination of this compound and other major andrographolides.
1. Sample Preparation:
-
Plant Material: Accurately weigh 1.0 g of powdered Andrographis paniculata leaves. Extract with 25 mL of methanol by sonicating for 30 minutes. Centrifuge the extract at 10,000 g and filter the supernatant through a 0.45 µm syringe filter prior to injection.
-
Formulations (Tablets/Capsules): Weigh and finely powder an equivalent of 250 mg of the formulation. Transfer to a 100 mL volumetric flask and add methanol. Sonicate for 30 minutes to ensure complete dissolution of the analyte. Make up the volume with methanol and filter an aliquot through a 0.2 µm PVDF membrane filter.[1]
-
Standard Solution: Prepare a stock solution of this compound analytical standard in methanol (e.g., 1 mg/mL). From this, prepare a series of working standards by serial dilution to construct a calibration curve (e.g., 1-200 µg/mL).
2. Chromatographic Conditions:
-
Instrument: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 5 µm particle size, 150 mm x 4.6 mm i.d.).[2]
-
Mobile Phase: An isocratic or gradient mixture of methanol and water is commonly used. A typical starting point is Methanol:Water (55:45, v/v).[2] For better separation from closely eluting compounds, the addition of a small amount of silver ions (e.g., 0.005 mol/L) to the mobile phase has been shown to improve resolution.[2] Alternatively, a mobile phase of acetonitrile and potassium dihydrogen orthophosphate buffer (pH adjusted to 3 with phosphoric acid) in a ratio of 60:40 can be used.[3]
-
Injection Volume: 20 µL.[3]
3. Data Analysis:
-
Identify the this compound peak in the chromatogram by comparing its retention time with that of the analytical standard.
-
Quantify the amount of this compound in the sample by using a calibration curve generated from the peak areas of the standard solutions.
Quantitative Data Summary: HPLC Method Validation
| Parameter | Typical Value | Reference |
| Linearity (r²) | > 0.999 | [1][5] |
| Limit of Detection (LOD) | 0.02 - 4.65 µg/mL | [4][5] |
| Limit of Quantification (LOQ) | 0.06 - 14.11 µg/mL | [4][5] |
| Accuracy (Recovery) | 96.7% - 104.5% | [5] |
| Precision (%RSD) | < 3.3% (Intra-day), < 4.2% (Inter-day) | [5] |
Experimental Workflow: HPLC Analysis of this compound
Caption: Workflow for HPLC analysis of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) Method
LC-MS offers higher sensitivity and selectivity for the analysis of this compound, especially in complex matrices like biological fluids.
Experimental Protocol: LC-MS/MS Analysis
This protocol is suitable for the pharmacokinetic studies of this compound.
1. Sample Preparation (Plasma):
-
To a 100 µL plasma sample, add an internal standard.
-
Precipitate proteins by adding methanol.
-
Vortex and centrifuge the sample.
-
Inject the supernatant into the LC-MS/MS system.
2. LC-MS/MS Conditions:
-
Instrument: A liquid chromatography system coupled to a tandem mass spectrometer.
-
Column: C18 column (e.g., 100 mm x 3.0 mm, 3.0 µm).[6]
-
Mobile Phase: A gradient elution using water and acetonitrile, both often containing a modifier like 0.1% formic acid.[7][8]
-
Ionization Source: Electrospray Ionization (ESI) in negative ion mode is commonly effective.[6][9]
-
MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor and product ion transitions for this compound and related compounds should be optimized.
3. Data Analysis:
-
Quantification is based on the peak area ratio of the analyte to the internal standard.
Quantitative Data Summary: LC-MS/MS Method Validation
| Parameter | Typical Value | Reference |
| Linearity Range | 0.50 - 500 ng/mL (for related compounds) | [9] |
| Lower Limit of Quantification (LLOQ) | < 1.00 ng/mL | [6] |
| Accuracy | 94.8% - 107.1% | [9] |
| Precision (%RSD) | < 15% | [9] |
Signaling Pathway: LC-MS/MS Data Acquisition
Caption: Data acquisition pathway in LC-MS/MS analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy Method
Quantitative ¹H-NMR (qHNMR) is a powerful technique for the direct quantification of this compound without the need for an identical analytical standard for calibration.
Experimental Protocol: qHNMR Analysis
1. Sample Preparation:
-
Accurately weigh the dried extract or isolated compound.
-
Dissolve a known amount of the sample and a known amount of an internal standard (e.g., dimethyl sulfoxide-d6) in a suitable deuterated solvent (e.g., CDCl₃ or trifluoroacetic acid-d).[10][11] The use of trifluoroacetic acid-d can help in resolving overlapping signals.[10][12]
2. NMR Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Pulse Sequence: A standard single-pulse experiment.
-
Relaxation Delay (d1): A sufficiently long delay (e.g., 5 times the longest T₁) is crucial for accurate quantification.
3. Data Analysis:
-
Integrate the area of a well-resolved proton signal of this compound and a signal from the internal standard.
-
The concentration of this compound can be calculated using the ratio of the integrals, the number of protons giving rise to each signal, and the known concentration of the internal standard.
Quantitative Data Summary: qHNMR Method Validation
| Parameter | Typical Value | Reference |
| Accuracy | In good agreement with HPLC results | [10][11] |
| Precision | Satisfactory repeatability and recovery | [10] |
Logical Relationship: qHNMR Quantification
Caption: Logical steps for quantification by qHNMR.
References
- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. medic.upm.edu.my [medic.upm.edu.my]
- 5. Qualitative and Quantitative Analysis of Andrographis paniculata by Rapid Resolution Liquid Chromatography/Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A validated LC–MS/MS method for clinical pharmacokinetics and presumptive phase II metabolic pathways following oral administration of Andrographis paniculata extract - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of analysis method of andrographolide from Andrographis paniculata using UPLC-PDA | Current Research on Biosciences and Biotechnology [crbb-journal.com]
- 8. researchgate.net [researchgate.net]
- 9. Simultaneous determination of andrographolide, dehydroandrographolide and neoandrographolide in dog plasma by LC-MS/MS and its application to a dog pharmacokinetic study of Andrographis paniculata tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative analysis of four major diterpenoids in Andrographis paniculata by 1H NMR and its application for quality control of commercial preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. phcogres.com [phcogres.com]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to improve Deoxyandrographolide water solubility
Welcome to the Technical Support Center for Deoxyandrographolide Solubility Enhancement. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for improving the water solubility of this compound?
This compound, a derivative of Andrographolide, suffers from poor aqueous solubility, which limits its bioavailability and therapeutic potential.[1][2][3][4] The primary strategies to overcome this challenge involve various pharmaceutical formulation techniques, including:
-
Inclusion Complexation: Utilizing host molecules like cyclodextrins to encapsulate the drug.[5][6][7]
-
Solid Dispersion: Dispersing the drug within a hydrophilic polymer matrix to enhance dissolution.[1][8][9]
-
Nanoparticle Formulations: Encapsulating the drug in nanocarriers such as polymeric nanoparticles or solid lipid nanoparticles (SLNs).[2][10][11]
-
Cocrystallization: Forming a crystalline structure with a pharmaceutically acceptable coformer.[12][13][14]
-
Prodrug Approach: Chemically modifying the drug to a more soluble form that converts back to the active drug in vivo.[15][16][17]
Q2: How does cyclodextrin inclusion complexation work to improve solubility?
Cyclodextrin inclusion complexation is a host-guest chemical approach. Cyclodextrins (the "host") are molecules with a hydrophilic exterior and a lipophilic interior cavity.[5] The poorly soluble this compound molecule (the "guest") gets entrapped within this hydrophobic cavity, forming an inclusion complex.[5] This complex presents a hydrophilic exterior to the aqueous environment, thereby increasing the overall solubility of the drug.[5] Beta-cyclodextrin (β-CD) and its derivatives are commonly used for this purpose.[18]
Q3: What is a solid dispersion, and how does it enhance the solubility of this compound?
A solid dispersion (SD) is a system where a poorly soluble drug is dispersed in an inert, hydrophilic carrier or matrix in a solid state.[9] This technique enhances solubility through several mechanisms:
-
Conversion to Amorphous Form: It can convert the drug from a stable crystalline form to a higher-energy, more soluble amorphous form.[8][9]
-
Particle Size Reduction: The drug is reduced to very fine particles, increasing the surface area available for dissolution.[9][19]
-
Improved Wettability: The hydrophilic carrier improves the wetting of the drug particles by the solvent.[8][9] Polymers like Soluplus, PVP, and HPMC have been shown to be effective carriers for creating Andrographolide solid dispersions.[1][8][20]
Q4: What advantages do nanoparticle formulations offer for this compound?
Encapsulating this compound into nanoparticles, such as poly(lactide-co-glycolide) (PLGA) nanoparticles or Solid Lipid Nanoparticles (SLNs), offers several key advantages:
-
Overcomes Solubility Issues: The formulation itself can be stably suspended in aqueous media.[2][10]
-
Sustained Release: Nanoparticle formulations can be designed to release the drug in a controlled and sustained manner over time.[2][10][11]
-
Improved Bioavailability: By enhancing solubility and offering sustained release, nanoparticles can significantly improve the oral bioavailability of the drug.[10][21]
-
Enhanced Efficacy: Studies have shown that nanoparticle formulations of Andrographolide demonstrate greater in vitro anticancer efficacy compared to the free drug.[2][11]
Q5: How can cocrystals improve the physicochemical properties of this compound?
Cocrystallization is a technique that combines the active pharmaceutical ingredient (API) with a benign coformer molecule in a specific stoichiometric ratio within a crystal lattice.[13][14] For Andrographolide, forming cocrystals with GRAS (Generally Regarded As Safe) coformers like salicylic acid has been shown to not only improve the dissolution rate but also enhance chemical stability by preventing degradation.[12] This approach modifies the drug's physical properties without altering its chemical structure.[13]
Troubleshooting Guides
Issue 1: Low yield or inefficient formation of this compound-Cyclodextrin inclusion complexes.
-
Possible Cause 1: Incorrect Molar Ratio. The stoichiometry between the drug and cyclodextrin is critical for efficient complexation.
-
Possible Cause 2: Suboptimal Preparation Method. The method used to prepare the complex significantly impacts its formation and stability.
-
Possible Cause 3: Inappropriate Cyclodextrin Type.
-
Troubleshooting Step: The choice of cyclodextrin matters. Compare β-cyclodextrin (β-CD), hydroxypropyl-β-cyclodextrin (HP-β-CD), and gamma-cyclodextrin (γ-CD). Phase solubility studies can reveal which type forms the most stable complex with your compound.[6]
-
Issue 2: Solid dispersion of this compound does not significantly improve dissolution rate.
-
Possible Cause 1: Ineffective Polymer Carrier. The polymer matrix is the core of the solid dispersion system.
-
Possible Cause 2: High Drug Loading. The ratio of drug to polymer can affect performance.
-
Troubleshooting Step: Evaluate different drug-to-polymer ratios. A notable decrease in solubility enhancement has been observed when Andrographolide loading exceeds 50%.[20] Lowering the drug content may improve results.
-
-
Possible Cause 3: Inefficient Manufacturing Technique. The preparation method determines the homogeneity and physical state of the drug within the dispersion.
Data Presentation: Comparison of Solubility Enhancement Techniques
The following tables summarize quantitative data from studies on Andrographolide, a closely related compound, to provide a benchmark for this compound experiments.
Table 1: Solubility Enhancement via Solid Dispersion
| Polymer Carrier | Preparation Method | Drug:Polymer Ratio | Fold Increase in Solubility | Reference |
|---|---|---|---|---|
| Soluplus | Spray Drying | 1:4 | Up to 4.7-fold | [1][8] |
| PVP | Rotary Evaporation | 1:1 to 1:4 | 1.8 to 3.2-fold | [8] |
| HPMC | Not Specified | 1:5.7 (15% loading) | 2.9-fold | [20] |
| Chitosan | Not Specified | 1:3 to 1:5 | ~1.5-fold |[20] |
Table 2: Bioavailability Enhancement with Nanoparticle Formulations
| Formulation Type | Composition | Key Finding | Reference |
|---|---|---|---|
| PLGA Nanoparticles | 85:15 PLGA, Ethyl Acetate | Sustained release over 48h, greater in vitro anticancer efficacy | [2][11] |
| Solid Lipid Nanoparticles (SLNs) | Cetyl alcohol, Tween 80 | 2.2-fold and 3.2-fold increase in oral AUC and Cmax, respectively | [24] |
| Stealth-SLNs | Not Specified | Enhanced permeation across the in vitro blood-brain barrier |[10] |
Experimental Protocols & Visualizations
Protocol 1: Preparation of this compound-PLGA Nanoparticles
This protocol is based on the emulsion solvent evaporation technique, a common and effective method for formulating polymeric nanoparticles.[11]
Materials:
-
This compound
-
Poly(lactide-co-glycolide) (PLGA)
-
Polyvinyl alcohol (PVA)
-
Organic solvent (e.g., Ethyl Acetate or Chloroform/Methanol mixture)
-
Deionized (DI) water
Methodology:
-
Prepare Aqueous Phase: Dissolve PVA in DI water to create the aqueous phase (e.g., 2% w/v solution).
-
Prepare Organic Phase: Dissolve a specific amount of this compound and PLGA in the chosen organic solvent.
-
Create Emulsion: Add the organic phase to the aqueous phase under continuous stirring.
-
Sonicate: Emulsify the mixture using a probe sonicator over an ice bath to form a nanoemulsion.
-
Evaporate Solvent: Stir the nanoemulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Wash and Collect: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Wash the pellet with DI water to remove excess PVA and unencapsulated drug.
-
Lyophilize (Optional): For long-term storage, the purified nanoparticles can be freeze-dried into a powder.
Caption: Experimental workflow for nanoparticle synthesis.
Protocol 2: Preparation of this compound Solid Dispersion via Spray Drying
Spray drying is an efficient, single-step process for producing solid dispersions.[1][8]
Materials:
-
This compound
-
Hydrophilic polymer (e.g., Soluplus)
-
Suitable solvent system (e.g., ethanol, methanol, or a mixture)
Methodology:
-
Prepare Solution: Dissolve both this compound and the chosen polymer in the solvent system to obtain a clear solution.
-
Set Up Spray Dryer: Set the operational parameters of the spray dryer, including inlet temperature, feed rate, and aspiration rate. These parameters must be optimized for the specific drug-polymer-solvent system.
-
Spray Drying: Feed the solution into the spray dryer. The solvent rapidly evaporates in the hot air stream, leaving behind fine solid particles of the drug dispersed in the polymer matrix.
-
Collect Product: The resulting solid dispersion powder is collected from the cyclone separator.
-
Characterize: Analyze the product using techniques like Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and dissolution testing to confirm the amorphous state and enhanced solubility.
Caption: Process flow for the spray drying method.
Decision-Making Framework for Method Selection
Choosing the right solubility enhancement technique depends on the specific goals of the research.
Caption: Selecting a method based on research goals.
References
- 1. Polymer Matrix and Manufacturing Methods in Solid Dispersion System for Enhancing Andrographolide Solubility and Absorption: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Encapsulation of Andrographolide in poly(lactide-co-glycolide) Nanoparticles: Formulation Optimization and in vitro Efficacy Studies [frontiersin.org]
- 3. Polymer Matrix and Manufacturing Methods in Solid Dispersion System for Enhancing Andrographolide Solubility and Absorption: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies for formulation development of andrographolide - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 7. ijpsr.com [ijpsr.com]
- 8. mdpi.com [mdpi.com]
- 9. scielo.br [scielo.br]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
- 11. Encapsulation of Andrographolide in poly(lactide-co-glycolide) Nanoparticles: Formulation Optimization and in vitro Efficacy Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ijpsr.com [ijpsr.com]
- 14. iosrphr.org [iosrphr.org]
- 15. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 16. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 17. johronline.com [johronline.com]
- 18. Enhancing oral bioavailability of andrographolide using solubilizing agents and bioenhancer: comparative pharmacokinetics of Andrographis paniculata formulations in beagle dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Deoxyandrographolide stability issues in aqueous solution
Technical Support Center: Deoxyandrographolide Stability
Welcome to the technical support center for researchers, scientists, and drug development professionals working with this compound and related diterpene lactones. This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability of these compounds in aqueous solutions.
Important Note for Researchers: The vast majority of published stability studies focus on andrographolide , the most abundant and primary bioactive diterpene lactone from Andrographis paniculata. This compound shares the core bicyclic diterpenoid lactone structure responsible for the inherent instability. Therefore, the data, degradation pathways, and stability principles detailed below for andrographolide are considered highly relevant and analogous to the challenges encountered with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound and andrographolide instability in aqueous solutions?
A: The primary cause is the hydrolysis of the ester group within the α,β-unsaturated γ-butyrolactone ring, a core feature of this compound class.[1] This reaction is highly dependent on pH and temperature. The molecule is also susceptible to isomerization and dehydration.
Q2: What is the optimal pH range for maintaining the stability of andrographolide in an aqueous solution?
A: The optimal stability for andrographolide in aqueous solutions is in an acidic environment, specifically between pH 2.0 and 4.0.[2][3][4][5] Stability decreases significantly in neutral and, most notably, in alkaline conditions.[1]
Q3: How does temperature impact the stability of the compound?
A: Degradation is accelerated at elevated temperatures.[6] Studies conducted at temperatures between 50-85°C show a clear temperature-dependent increase in the rate of degradation.[2][3][4] For long-term storage of solutions, lower temperatures (e.g., 5°C) are recommended.[6]
Q4: Is the compound stable in its solid (powder) form?
A: Stability in the solid state depends heavily on its physical form. Crystalline andrographolide is highly stable, showing no degradation even when stored at 70°C for 3 months.[7][8] In contrast, the amorphous form degrades promptly under the same conditions.[7][8] Therefore, using the crystalline form is critical for consistency.
Q5: What are the major degradation products I should be aware of?
A: The degradation products are pH-dependent.
-
Under acidic conditions (pH 2.0): The main products are isoandrographolide and 8,9-didehydroandrographolide.[2][3][4]
-
Under near-neutral conditions (pH 6.0): The primary degradation products include 15-seco-andrographolide, 14-deoxy-15-methoxyandrographolide, and 11,14-dehydro-14-deoxyandrographolide.[2][3][4]
-
Under heat-accelerated solid-state conditions: The major product is 14-deoxy-11,12-didehydroandrographolide.[7]
Q6: Do the degradation products retain the biological activity of the parent compound?
A: No. Studies have shown that the degradation products have significantly reduced anti-inflammatory and cytotoxic effects compared to the parent andrographolide molecule.[2][4][5] This highlights the critical importance of maintaining compound stability to ensure experimental validity and therapeutic efficacy.[2]
Troubleshooting Guide
This guide addresses common issues encountered during experiments.
| Issue / Observation | Potential Cause(s) | Recommended Solution(s) |
| Rapid loss of compound concentration in prepared solution. | The pH of the aqueous solution is likely neutral or alkaline (> pH 4.0). Storage temperature may be too high. | Prepare solutions using a buffer system to maintain the pH between 2.0 and 4.0. Store stock solutions and experimental samples at low temperatures (e.g., 4-5°C) and protect them from light. |
| Inconsistent results or poor reproducibility between batches. | Degradation of stock solution over time. Use of the unstable amorphous solid form instead of the stable crystalline form. | Always prepare fresh stock solutions for each experiment. If possible, verify the crystallinity of the starting material. |
| Appearance of new, unexpected peaks in HPLC chromatogram. | This indicates compound degradation. The identity of the peaks depends on the experimental conditions. | Refer to the degradation product data in the tables below. Use the pH and temperature of your experiment to tentatively identify the byproducts. Confirm by LC-MS if necessary. |
| Low or no observed bioactivity in cell-based assays. | The compound may have degraded in the cell culture medium, which is typically buffered to a physiological pH of ~7.4. | Minimize the incubation time as much as possible. Consider the degradation kinetics when planning experiment duration and interpreting results. Prepare the final dilution in media immediately before adding to cells. |
Data Presentation: Degradation Kinetics & Products
Table 1: pH-Dependent Degradation Products of Andrographolide
| Condition | Major Degradation Products Identified | Reference(s) |
| Acidic (pH 2.0) | Isoandrographolide, 8,9-didehydroandrographolide | [2][3][4] |
| Near-Neutral (pH 6.0) | 15-seco-andrographolide, 14-deoxy-15-methoxyandrographolide, 11,14-dehydro-14-deoxyandrographolide | [2][3][4] |
| Alkaline (pH 8.0-12.0) | 15-seco-andrographolide, 14-deoxy-15-methoxyandrographolide | [3] |
| Solid-State (Heat) | 14-deoxy-11,12-didehydroandrographolide | [7] |
Table 2: Andrographolide Degradation Rate Constants (k) in Solution
The degradation of andrographolide in aqueous solutions follows first-order kinetics.[2][4] The rate of degradation is significantly faster in acidic and basic solutions compared to the solid state.[9]
| Condition | Rate Constant (k) | Reference(s) |
| pH 2.0 Solution | 6.5 x 10⁻⁵ per day | [9] |
| pH 6.0 Solution | 2.5 x 10⁻³ per day | [9] |
| pH 8.0 Solution | 9.9 x 10⁻² per day | [9] |
Visualized Workflows and Pathways
Caption: Workflow for a typical stability study of this compound.
Caption: Troubleshooting flowchart for stability issues.
Caption: Simplified pH-dependent degradation pathways of andrographolide.
Experimental Protocols
Protocol: HPLC-Based Stability Analysis of this compound
This protocol outlines a general method for assessing the stability of this compound in an aqueous solution over time.
1. Materials and Reagents:
-
This compound (or Andrographolide) standard, crystalline form
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Potassium phosphate monobasic (for buffer)
-
Phosphoric acid (to adjust pH)
-
Volumetric flasks, pipettes, and autosampler vials
2. Preparation of Solutions:
-
Buffer Preparation (0.02 M Potassium Phosphate, pH 3.0): Dissolve the appropriate amount of potassium phosphate monobasic in HPLC-grade water. Adjust the pH to 3.0 using phosphoric acid.
-
Mobile Phase: Prepare the mobile phase, for example, a 50:50 (v/v) mixture of the pH 3.0 buffer and acetonitrile.[10] Filter through a 0.45 µm filter and degas before use.
-
Stock Solution (e.g., 1 mg/mL): Accurately weigh the compound and dissolve it in a small amount of a suitable organic solvent like methanol before diluting to the final volume with the pH 3.0 buffer. This ensures complete dissolution.
-
Working Solution (e.g., 50 µg/mL): Dilute the stock solution with the pH 3.0 buffer to the desired concentration for the stability study.
3. Stability Study Execution:
-
Time Zero (t=0) Sample: Immediately after preparing the working solution, transfer an aliquot to an HPLC vial and analyze it. This serves as your baseline concentration.
-
Incubation: Store the remaining working solution in a tightly sealed container under controlled conditions (e.g., 25°C in the dark, 40°C in the dark, etc.).
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw aliquots of the working solution and place them in HPLC vials for analysis.
4. HPLC Analysis:
-
Instrumentation: A standard HPLC system with a UV or PDA detector.
-
Column: Phenomenex C18 or equivalent.[10]
-
Mobile Phase: 50:50 (v/v) Acetonitrile : 0.02 M KH₂PO₄ buffer (pH 3.0).[10]
-
Detection Wavelength: Set the detector to the λmax of the compound, typically around 223-240 nm.[3][10]
-
Injection Volume: 20 µL.[10]
-
Column Temperature: 35°C.[10]
5. Data Analysis:
-
For each time point, determine the peak area of the parent compound from the chromatogram.
-
Calculate the percentage of the compound remaining at each time point relative to the t=0 sample.
-
Plot the natural logarithm of the concentration (or % remaining) versus time. If the plot is linear, the degradation follows first-order kinetics. The slope of this line is equal to the negative degradation rate constant (-k).
References
- 1. Andrographolide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Degradation kinetics of Andrographolide in aqueous solution, product identification and biological activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Degradation kinetics of Andrographolide in aqueous solution, product identification and biological activity evaluation | Semantic Scholar [semanticscholar.org]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. Andrographis paniculata Formulations: Impact on Diterpene Lactone Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. files.core.ac.uk [files.core.ac.uk]
Technical Support Center: Deoxyandrographolide Extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction yield of deoxyandrographolide from Andrographis paniculata.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound?
A1: The most prevalent methods for this compound extraction are conventional solvent extraction (maceration and Soxhlet), and more advanced techniques like Ultrasound-Assisted Solvent Extraction (UASE), Microwave-Assisted Solvent Extraction (MASE), and Supercritical Fluid Extraction (SFE).[1][2] The choice of method often depends on factors like desired yield, purity, extraction time, and available equipment.
Q2: Which solvent is most effective for this compound extraction?
A2: Methanol has been identified as one of the most effective solvents for extracting andrographolides, including this compound, due to its polarity which is well-suited for dissolving these diterpenoid lactones.[3][4][5] Studies have shown that methanol extraction often results in a higher yield compared to other solvents like ethanol, acetone, or chloroform.[5] However, aqueous mixtures of ethanol have also been used with success in certain advanced extraction techniques.[6]
Q3: What factors can influence the yield of this compound?
A3: Several factors can significantly impact the extraction yield, including:
-
Solvent Type and Concentration: The choice of solvent and its concentration is crucial.[7][8]
-
Extraction Temperature: Higher temperatures can increase solubility and diffusion rates, but excessive heat may degrade the target compounds.[7][8]
-
Extraction Time: A sufficient extraction time is necessary to ensure complete recovery of the compound.[7]
-
Particle Size of Plant Material: A smaller particle size increases the surface area for solvent contact, leading to more efficient extraction.[7]
-
Solid-to-Liquid Ratio: The ratio of the plant material to the solvent volume can affect extraction efficiency.[2]
-
Extraction Method: The chosen extraction technique (e.g., Soxhlet, MASE, UASE) will have a significant impact on the yield and extraction time.[1]
Q4: How can I purify the crude extract to isolate this compound?
A4: After the initial extraction, the crude extract contains a mixture of compounds. Common purification techniques include:
-
Crystallization: This is a widely used method for purifying andrographolides. The crude extract is concentrated and cooled to induce crystallization.
-
Chromatography: Techniques like column chromatography and High-Performance Liquid Chromatography (HPLC) are used for separation and purification.[7]
-
Decolorization: Activated charcoal is often used to remove pigments and other colored impurities from the extract before crystallization.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Extraction Yield | - Inappropriate solvent selection.- Insufficient extraction time or temperature.- Large particle size of the plant material.- Inefficient extraction method. | - Switch to a more polar solvent like methanol.[4][5]- Optimize extraction time and temperature based on the chosen method. For Soxhlet, a 5-hour extraction has been shown to be effective.[3]- Grind the plant material to a finer powder (e.g., 60-80 mesh).[3]- Consider using advanced extraction techniques like MASE or UASE for potentially higher yields in shorter times.[1] |
| Presence of Impurities in the Final Product | - Incomplete removal of pigments and other co-extractives.- Inefficient crystallization process. | - Treat the crude extract with activated charcoal to decolorize it before crystallization.- Optimize the crystallization conditions (e.g., solvent system, temperature, cooling rate).- Re-crystallize the product to improve purity.- Employ chromatographic techniques for further purification.[7] |
| Emulsion Formation During Liquid-Liquid Extraction | - High concentration of certain salts in the aqueous phase. | - If using Salt-Assisted Liquid-Liquid Extraction (SALLE), avoid using Na2SO4 at 1 M as it has been shown to cause emulsion formation.[9]- Consider using MgSO4 or NaCl instead.[9] |
| Thermal Degradation of this compound | - Excessive temperature during extraction or solvent evaporation. | - For temperature-sensitive compounds, consider using extraction methods that operate at lower temperatures, such as cold maceration or SFE.[1][3]- Use a rotary evaporator under reduced pressure for solvent removal to keep the temperature low. |
Quantitative Data Summary
Table 1: Comparison of Extraction Methods and Solvents on Andrographolide Yield
| Extraction Method | Solvent | Yield (mg/g of dry plant material) | Reference |
| Maceration | Methanol | 188.8 | [1] |
| Maceration | Water | 173.8 | [1] |
| Maceration | 5% Methanol-Water | 213.8 | [1] |
| Maceration | 10% Methanol-Water | 206.7 | [1] |
| Soxhlet | Methanol | 150.0 | [1] |
| Soxhlet | Water | 206.8 | [1] |
| Soxhlet | 5% Methanol-Water | 214.9 | [1] |
| Soxhlet | 10% Methanol-Water | 234.6 | [1] |
| UASE | Methanol | 80.1 | [1] |
| UASE | Water | 176.0 | [1] |
| UASE | 5% Methanol-Water | 233.3 | [1] |
| UASE | 10% Methanol-Water | 232.5 | [1] |
| MASE | Methanol | 174.6 | [1] |
| MASE | Water | 185.5 | [1] |
| MASE | 5% Methanol-Water | 239.4 | [1] |
| MASE | 10% Methanol-Water | 244.0 | [1] |
Note: The data in Table 1 refers to the total andrographolide content, which includes this compound as a major component.
Experimental Protocols
Protocol 1: Soxhlet Extraction
-
Preparation of Plant Material: Grind dried aerial parts of Andrographis paniculata to a fine powder (approximately 60 mesh).[3]
-
Extraction Setup: Place 20g of the powdered plant material into a cellulose thimble and insert it into a Soxhlet extractor.
-
Solvent Addition: Add 250 mL of methanol to a round-bottom flask connected to the Soxhlet extractor.
-
Extraction Process: Heat the methanol to its boiling point. The solvent vapor will travel up to the condenser, condense, and drip into the thimble containing the plant material. The extraction chamber will fill with the condensed solvent until the siphon arm initiates a flush of the extract back into the round-bottom flask. Allow this process to cycle for 5 hours.[3]
-
Solvent Recovery: After extraction, cool the apparatus and remove the solvent from the extract using a rotary evaporator under reduced pressure.
-
Drying: Dry the resulting crude extract in a vacuum oven to remove any residual solvent.
Protocol 2: Microwave-Assisted Solvent Extraction (MASE)
-
Preparation of Plant Material: Grind dried Andrographis paniculata leaves to a particle size of 125-250 µm.
-
Sample Preparation: Mix the powdered plant material with 85% ethanol at a solid-to-liquid ratio of 1:20 (g/mL).[8]
-
Microwave Extraction: Place the mixture in a microwave extractor and apply a microwave power of 140 W for 4 minutes.[8]
-
Filtration: After extraction, filter the mixture to separate the extract from the solid plant residue.
-
Solvent Recovery: Evaporate the solvent from the filtrate using a rotary evaporator.
-
Drying: Dry the crude extract to a constant weight.
Visualizations
References
- 1. academic.oup.com [academic.oup.com]
- 2. LOADING...... [tmrjournals.com]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. researchgate.net [researchgate.net]
- 5. eprints.undip.ac.id [eprints.undip.ac.id]
- 6. researchgate.net [researchgate.net]
- 7. Extraction Process, Separation and Identification of Andrographolide in Andrographis paniculata Extract Powder. [plantextractwholesale.com]
- 8. tmrjournals.com [tmrjournals.com]
- 9. Development of Salt-Assisted Liquid–Liquid Extraction for Simultaneous Quantification of Andrographolide and 14-Deoxy-11,12-didehydroandrographolide in Plasma Using HPLC-DAD: Method Validation and Pharmacokinetic Assessment Application [mdpi.com]
Technical Support Center: Deoxyandrographolide HPLC Analysis
Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of deoxyandrographolide. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for HPLC analysis of this compound?
A typical starting point for this compound analysis involves a reversed-phase HPLC method. A common setup includes a C18 column and a mobile phase consisting of a phosphate buffer and an organic modifier like acetonitrile.[1][2] The detection wavelength is often set around 235 nm, which is based on the UV absorbance of the parent compound.[1][2]
Q2: How should I prepare my samples for this compound HPLC analysis?
Sample preparation depends on the matrix. For bulk drug substances, dissolving a known amount in the mobile phase may be sufficient.[1] For extracts or formulated products, a suitable extraction procedure is often necessary.[2] It is crucial to filter all sample solutions through a 0.2 µm or 0.45 µm syringe filter before injection to prevent column clogging and system contamination.[1][2]
Q3: What are the key validation parameters to consider for a this compound HPLC method?
Method validation should be performed according to the International Conference on Harmonisation (ICH) guidelines.[2] Key parameters to validate include:
-
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte.[2]
-
Precision: The closeness of agreement between a series of measurements.[2]
-
Accuracy: The closeness of the test results to the true value.[1][2]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[1]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected.[2]
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2]
Troubleshooting Guides
This section addresses specific problems you may encounter during your HPLC analysis of this compound.
Peak Shape Problems
Q4: My this compound peak is tailing. What could be the cause and how can I fix it?
Peak tailing, where the latter half of the peak is broader than the front half, is a common issue in HPLC.[3][4][5][6]
Potential Causes & Solutions:
-
Secondary Interactions: Strong interactions between basic functional groups on the analyte and acidic residual silanol groups on the silica-based column packing are a primary cause of tailing.[3][6]
-
Solution: Operate at a lower mobile phase pH (e.g., pH 3.0) to ensure the silanol groups are fully protonated and reduce these interactions.[3]
-
-
Column Overload: Injecting too much sample can lead to peak distortion.[7]
-
Solution: Dilute your sample and reinject.[7]
-
-
Column Degradation: A void at the head of the column or a partially blocked inlet frit can cause peak tailing.[3][5]
-
Solution: Use a guard column to protect the analytical column. If the problem persists, the analytical column may need to be replaced.[8]
-
Troubleshooting Peak Tailing
Caption: Logic diagram for troubleshooting peak tailing.
Baseline and Extraneous Peaks
Q5: I am seeing "ghost peaks" in my chromatogram, even in blank injections. What are they and how do I get rid of them?
Ghost peaks are unexpected peaks that appear in your chromatogram and are not related to your sample.[9][10][11] They can be particularly problematic in gradient elution methods.[9][12]
Potential Causes & Solutions:
-
Mobile Phase Contamination: Impurities in your solvents, even in HPLC-grade reagents, can accumulate on the column and elute as ghost peaks.[9][12]
-
System Contamination: Carryover from previous injections or contamination of system components (e.g., autosampler, pump seals) can introduce extraneous peaks.[9]
-
Solution: Implement a rigorous cleaning protocol for your HPLC system. Running a blank gradient can help identify the source of contamination.[10]
-
-
Sample Preparation: Contaminated glassware, vials, or caps can introduce impurities that manifest as ghost peaks.[9]
-
Solution: Ensure all materials used for sample preparation are scrupulously clean.
-
Workflow for Identifying Ghost Peak Sources
Caption: Experimental workflow to isolate the source of ghost peaks.
Q6: My baseline is drifting or noisy. What should I check?
An unstable baseline can significantly impact the accuracy of peak integration and quantification.[13]
Potential Causes & Solutions:
-
Mobile Phase Issues: Improperly mixed or degassed mobile phase can cause baseline drift.[13] Contamination can also lead to a noisy or rising baseline.[14][15]
-
Solution: Ensure your mobile phase is thoroughly mixed and degassed. Using fresh, high-purity solvents is recommended.[16]
-
-
Detector Problems: A failing detector lamp or a contaminated flow cell can cause baseline noise and drift.[13]
-
Solution: Check the detector lamp's age and intensity. Clean the flow cell according to the manufacturer's instructions.
-
-
Column Temperature Fluctuations: Inconsistent column temperature can lead to baseline drift, especially in ion-exchange chromatography.[8]
-
Solution: Use a column oven to maintain a stable temperature.
-
Quantification and Reproducibility Issues
Q7: My retention times are shifting from run to run. What is causing this?
Inconsistent retention times can compromise peak identification and method reproducibility.
Potential Causes & Solutions:
-
Changes in Mobile Phase Composition: Small variations in the mobile phase composition can lead to significant shifts in retention time.[17]
-
Solution: Prepare the mobile phase carefully and consistently. If using a gradient, ensure the pump is mixing the solvents accurately.[8]
-
-
Pump Issues: A leak in the pump or trapped air bubbles can cause inconsistent flow rates, leading to retention time variability.[17]
-
Solution: Check for leaks and purge the pump to remove any air bubbles.
-
-
Column Equilibration: Insufficient column equilibration time between runs can cause retention time shifts.[18]
-
Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
-
Q8: I am experiencing a loss of sensitivity or no peaks at all. What should I do?
A sudden loss of signal can bring your analysis to a halt.
Potential Causes & Solutions:
-
Injection Issues: A leak in the injection port or a blocked sample loop can prevent the sample from reaching the column.[18]
-
Solution: Inspect the injector for leaks and ensure the sample loop is not obstructed.
-
-
Detector Problems: A failing detector lamp or incorrect detector settings can lead to a loss of sensitivity.[13][18]
-
Solution: Verify the detector lamp is on and functioning correctly. Check that the detector wavelength and other settings are appropriate for your analyte.
-
-
Sample Degradation: this compound can be unstable under certain conditions, such as changes in pH.[19]
-
Solution: Prepare fresh samples and standards. Investigate the stability of your analyte in the chosen sample solvent.
-
Experimental Protocols & Data
Example HPLC Method Parameters for this compound Analysis
The following table summarizes typical HPLC parameters used for the analysis of this compound and related compounds. These should be considered as a starting point for method development and optimization.
| Parameter | Example 1 | Example 2 |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Phenomenex Gemini C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.03 M Potassium Dihydrogen Phosphate (pH 3.0) B: Acetonitrile | 0.03 M Potassium Dihydrogen Ortho Phosphate (pH 3.0) and Acetonitrile (40:60) |
| Elution Mode | Isocratic or Gradient | Isocratic |
| Flow Rate | Not Specified | 0.5 mL/min |
| Detection Wavelength | 235 nm | 235 nm |
| Injection Volume | 10 µL | 20 µL |
| Reference | [1] | [2] |
Sample Preparation Protocol (from Plant Extract)
This is a general protocol for extracting this compound from plant material for HPLC analysis.
-
Extraction:
-
Accurately weigh 10 mg of the plant extract into a 10 mL volumetric flask.
-
Add methanol to the flask.
-
Sonicate the solution for 5 minutes to ensure complete dissolution.
-
Allow the solution to stand for 5 minutes at room temperature.[2]
-
-
Filtration:
-
Filter the solution through a 0.2 µm syringe filter directly into an HPLC vial.[2]
-
-
Injection:
-
Inject the filtered sample into the HPLC system.
-
Sample Preparation Workflow
Caption: Workflow for preparing plant extracts for HPLC analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chromtech.com [chromtech.com]
- 5. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 6. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 7. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 10. Ghost Peaks in HPLC - 5 common sources - Axion Labs [axionlabs.com]
- 11. uhplcs.com [uhplcs.com]
- 12. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 13. gmi-inc.com [gmi-inc.com]
- 14. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 15. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 16. pharmaguru.co [pharmaguru.co]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. youtube.com [youtube.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Deoxyandrographolide Formulation for Enhanced Bioavailability
Welcome to the technical support center for the formulation of deoxyandrographolide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to enhancing the oral bioavailability of this promising compound.
This compound, a diterpenoid lactone derived from Andrographis paniculata, exhibits a range of pharmacological activities. However, its therapeutic potential is often limited by its poor aqueous solubility, which can lead to low and variable oral bioavailability. This guide addresses common challenges and provides insights into various formulation strategies to overcome these limitations.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the oral formulation of this compound?
A1: The primary challenge in formulating this compound for oral administration is its poor water solubility.[1][2] This characteristic, common to many diterpenoids, can lead to a low dissolution rate in the gastrointestinal fluids, which is often the rate-limiting step for absorption. Consequently, this results in low and inconsistent bioavailability.[1][3] Additionally, like its analogue andrographolide, it may be susceptible to first-pass metabolism, further reducing the amount of active compound reaching systemic circulation.[4]
Q2: Which formulation strategies are most effective for improving the bioavailability of this compound?
A2: Several formulation strategies have proven effective for improving the bioavailability of poorly water-soluble drugs like this compound and its analogue, andrographolide. These include:
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic polymer matrix at a molecular level.[4][5] This can enhance the dissolution rate by presenting the drug in an amorphous state and improving its wettability.[6]
-
Nanoparticle Formulations: Reducing the particle size of this compound to the nanometer range significantly increases the surface area-to-volume ratio, leading to a faster dissolution rate.[7][8] Common types of nanoparticles include polymeric nanoparticles and solid lipid nanoparticles (SLNs).[7][9]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[10][11][12][13] This in-situ emulsification facilitates the solubilization and absorption of lipophilic drugs.[14]
Q3: How do I select the appropriate excipients for a this compound formulation?
A3: Excipient selection is critical and depends on the chosen formulation strategy.
-
For Solid Dispersions: Hydrophilic polymers such as polyvinylpyrrolidone (PVP), polyethylene glycols (PEGs), and soluplus are commonly used.[6][15] The choice of polymer will depend on its ability to form a stable amorphous solid dispersion with this compound.
-
For Nanoparticles: Biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) are frequently used for polymeric nanoparticles.[16] For solid lipid nanoparticles, lipids that are solid at room temperature, such as glyceryl monostearate, are employed along with surfactants for stabilization.[7]
-
For SEDDS: The selection of oils (e.g., medium-chain triglycerides), surfactants with a high hydrophilic-lipophilic balance (HLB) value (e.g., Tween 80, Cremophor EL), and co-solvents (e.g., propylene glycol, ethanol) is crucial for the spontaneous formation of a stable microemulsion.[11][12]
Troubleshooting Guides
Issue 1: Low Drug Loading in the Formulation
-
Possible Cause: Poor solubility of this compound in the chosen carrier system (e.g., polymer for solid dispersions, oil for SEDDS).
-
Troubleshooting Steps:
-
Solubility Screening: Conduct a systematic solubility study of this compound in a variety of pharmaceutically acceptable solvents, oils, and surfactants to identify a system with higher solubilizing capacity.[17]
-
Co-solvent Addition: For SEDDS, the addition of a co-solvent can improve the drug's solubility in the lipid phase.[11]
-
Amorphous Conversion: For solid dispersions, ensure that the manufacturing process (e.g., spray drying, hot-melt extrusion) leads to the formation of an amorphous solid solution, which can accommodate a higher drug load compared to a crystalline suspension.
-
Issue 2: Physical Instability of the Formulation (e.g., Crystallization, Phase Separation)
-
Possible Cause:
-
For solid dispersions: Recrystallization of the amorphous drug over time.
-
For nanoparticles: Aggregation or Ostwald ripening.
-
For SEDDS: Phase separation or drug precipitation upon storage.
-
-
Troubleshooting Steps:
-
Polymer/Stabilizer Selection: Choose a polymer for solid dispersions that has a high glass transition temperature (Tg) and strong interactions with this compound to inhibit molecular mobility and prevent recrystallization. For nanoparticles and SEDDS, select appropriate stabilizers and surfactants at optimal concentrations.
-
Storage Conditions: Store the formulation under controlled temperature and humidity conditions to minimize physical changes.
-
Solid-State Characterization: Use techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC) to monitor the physical state of the drug in the formulation over time.
-
Issue 3: Inconsistent In Vitro Dissolution Profile
-
Possible Cause:
-
Variability in the manufacturing process.
-
Inappropriate dissolution test parameters.
-
Formulation-related issues such as particle agglomeration.
-
-
Troubleshooting Steps:
-
Process Optimization: Ensure that the manufacturing process parameters (e.g., spray drying temperature, homogenization speed) are tightly controlled to produce consistent batches.
-
Dissolution Method Development: Develop and validate a discriminating dissolution method. For poorly soluble drugs like this compound, this may require the use of surfactants (e.g., sodium lauryl sulfate) in the dissolution medium to ensure sink conditions.[18]
-
Formulation Refinement: If agglomeration is an issue, consider adding a wetting agent or optimizing the particle size distribution of the formulation components.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₃₀O₄ | [19] |
| Molecular Weight | 334.45 g/mol | [19] |
| XLogP3 | 3.2 | [19] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [17] |
Table 2: Comparative Pharmacokinetic Parameters of this compound and Related Compounds in Humans and Rats
| Compound | Species | Dose | Cmax (ng/mL) | Tmax (h) | AUC₀-t (ng·h/mL) | Reference |
| 14-Deoxyandrographolide | Human | Multiple Oral Doses | 44.89 | - | 128.17 | [20] |
| Andrographolide | Human | Multiple Oral Doses | 32.41 | - | 55.23 | [20] |
| Neoandrographolide | Human | Multiple Oral Doses | - | - | - | [21] |
| 14-deoxy-11,12-didehydroandrographolide | Human | Multiple Oral Doses | - | - | - | [21] |
| Dehydroandrographolide | Rat | 10 mg/kg (oral) | 120 ± 30 | 0.4 ± 0.2 | 260 ± 50 | [22] |
| 14-deoxy-12-sulfo andrographolide | Rat | 60 mg/kg (oral) | - | - | 97.74 ± 39.56 (mg/L·min) | [23] |
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing for this compound Formulations
This protocol is adapted for poorly soluble drugs and aims to assess the in vitro release profile of this compound from various formulations.
1. Apparatus:
-
USP Apparatus 2 (Paddle)
2. Dissolution Medium:
-
900 mL of phosphate buffer (pH 6.8) containing 0.5% (w/v) Sodium Lauryl Sulfate (SLS) to maintain sink conditions. The pH and surfactant concentration may need to be optimized based on the specific formulation.[18]
3. Procedure:
-
Pre-heat the dissolution medium to 37 ± 0.5 °C.
-
Place a single dose of the this compound formulation into each dissolution vessel.
-
Set the paddle speed to 75 RPM.
-
Withdraw aliquots (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes).
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
-
Filter the samples through a suitable filter (e.g., 0.45 µm PTFE).
-
Analyze the concentration of this compound in the samples using a validated HPLC method.
4. Data Analysis:
-
Plot the cumulative percentage of drug released versus time.
Protocol 2: Caco-2 Cell Permeability Assay
This assay is used to predict the intestinal permeability of this compound and its formulations.
1. Cell Culture:
-
Culture Caco-2 cells on permeable Transwell® inserts until a confluent monolayer is formed (typically 21 days post-seeding).
-
Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
2. Transport Buffer:
-
Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4.
3. Procedure (Apical to Basolateral Transport):
-
Wash the Caco-2 monolayers with pre-warmed transport buffer.
-
Add the test compound (this compound or its formulation) dissolved in transport buffer to the apical (donor) chamber.
-
Add fresh transport buffer to the basolateral (receiver) chamber.
-
Incubate at 37 °C with gentle shaking.
-
At specified time intervals, collect samples from the basolateral chamber and replace with fresh buffer.
-
Analyze the concentration of this compound in the samples by LC-MS/MS.
4. Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
Visualizations
Caption: Experimental workflow for developing and evaluating this compound formulations.
Caption: Mechanism of bioavailability enhancement by Self-Emulsifying Drug Delivery Systems (SEDDS).
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Andrographis paniculata Formulations: Impact on Diterpene Lactone Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. [PDF] Preparation and Evaluation of Andrographolide Solid Dispersion Vectored by Silicon Dioxide | Semantic Scholar [semanticscholar.org]
- 6. [PDF] Formulation and Evaluation of Solid Dispersion Tablet of Andrographis paniculata Extract | Semantic Scholar [semanticscholar.org]
- 7. Development of andrographolide-loaded solid lipid nanoparticles for lymphatic targeting: Formulation, optimization, characterization, in vitro, and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Preparation of andrographolide-loaded solid lipid nanoparticles and their in vitro and in vivo evaluations: characteristics, release, absorption, transports, pharmacokinetics, and antihyperlipidemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmacophorejournal.com [pharmacophorejournal.com]
- 11. sphinxsai.com [sphinxsai.com]
- 12. Self-emulsifying drug delivery systems (SEDDS) for improved oral delivery of lipophilic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijpcbs.com [ijpcbs.com]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. researchgate.net [researchgate.net]
- 16. kinampark.com [kinampark.com]
- 17. 14-Deoxyandrographolide | CAS:4176-97-0 | Manufacturer ChemFaces [chemfaces.com]
- 18. researchgate.net [researchgate.net]
- 19. This compound | C20H30O4 | CID 11624161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Clinical pharmacokinetics and pharmacometabolomics of Andrographis paniculata capsules: Bridging drug disposition and metabolic response to precision medicine | springermedizin.de [springermedizin.de]
- 22. [Oral bioavailability and intestinal disposition of dehydroandrographolide in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. A Sensitive Liquid Chromatography-Mass Spectrometry Method for Determination of 14-Deoxy-12(R)-Sulfo Andrographolide Concentration in Rat Plasma and its Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Deoxyandrographolide Efficacy In Vivo
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Deoxyandrographolide (DA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges affecting the in vivo efficacy of this compound?
A1: The primary challenges stem from its physicochemical properties. This compound, similar to its parent compound andrographolide, exhibits poor water solubility and low oral bioavailability.[1][2][3][4] This is attributed to its high lipophilicity, which leads to rapid metabolism and efflux by proteins like P-glycoprotein.[5][6] These factors result in low plasma concentrations and reduced therapeutic effects when administered in its pure form.
Q2: How can the bioavailability of this compound be improved?
A2: Several strategies can be employed to enhance the bioavailability of this compound:
-
Formulation with Solubilizing Agents and Bioenhancers: Co-administration with solubilizing agents like β-cyclodextrin or sodium dodecyl sulfate (SDS), and bioenhancers such as piperine, can significantly increase systemic exposure.[7][8]
-
Advanced Drug Delivery Systems: Encapsulating this compound in nanocarriers such as solid lipid nanoparticles (SLNs), liposomes, microemulsions, nanoemulsions, and polymeric nanoparticles can improve its solubility, protect it from rapid metabolism, and enhance its absorption.[1][4][9][10][11]
-
Chemical Modification: Synthesizing derivatives of this compound can improve its pharmacokinetic profile and therapeutic efficacy.[12][13]
Q3: What are the known molecular targets of this compound?
A3: this compound has been shown to exert its effects through various molecular pathways. One key target is Histone Deacetylase 1 (HDAC1).[14] By enhancing the protein expression of HDAC1, this compound can influence epigenetic regulation and chromosome stability, which is relevant in treating conditions like vascular senescence.[14]
Troubleshooting Guides
Issue 1: Low Plasma Concentration of this compound Post-Oral Administration
Symptoms:
-
Sub-therapeutic plasma levels of this compound in pharmacokinetic studies.
-
Lack of desired pharmacological effect in vivo.
Possible Causes:
-
Poor dissolution of the compound in the gastrointestinal tract.
-
Rapid first-pass metabolism in the intestine and liver.[6]
-
Efflux by P-glycoprotein transporters in the intestinal wall.[6]
Troubleshooting Steps:
-
Formulation Enhancement:
-
Simple Formulation: Prepare a formulation with a solubilizing agent. A study on the related compound andrographolide showed that co-administration with 50% w/w β-cyclodextrin or 1% w/w SDS, with or without 10% w/w piperine, increased bioavailability by 1.5 to 2.0 times.[7][8]
-
Advanced Formulation: Develop a nano-based drug delivery system. For instance, solid lipid nanoparticles (SLNs) have been shown to enhance the bioavailability of andrographolide.[4][11]
-
-
Route of Administration:
-
If oral administration proves consistently challenging, consider alternative routes such as intraperitoneal or intravenous injection to bypass first-pass metabolism, though this may alter the pharmacokinetic profile and therapeutic application.
-
-
Dose Adjustment:
-
While increasing the dose might seem straightforward, it can lead to toxicity. It is preferable to enhance bioavailability through formulation strategies first.
-
Issue 2: Inconsistent Efficacy in Cancer Models
Symptoms:
-
Variable tumor growth inhibition in xenograft models.
-
Discrepancy between in vitro and in vivo results.
Possible Causes:
-
Poor tumor penetration of this compound.
-
Development of drug resistance.
-
Insufficient engagement of the target pathway in the in vivo environment.
Troubleshooting Steps:
-
Combination Therapy:
-
Combine this compound with standard chemotherapeutic agents. For andrographolide, combination with drugs like cisplatin and fulvestrant has shown synergistic effects by sensitizing cancer cells to the primary drug.[15][16] A similar strategy could be explored for this compound.
-
The combination of andrographolide with betulinic acid has also been shown to be effective in triple-negative breast cancer cell lines by mediating apoptosis and suppressing inflammation.[17]
-
-
Targeted Delivery:
-
Utilize targeted drug delivery systems. For example, functionalized liposomes can be designed to specifically accumulate in tumor tissues, thereby increasing the local concentration of the drug.[9]
-
-
Mechanism of Action Confirmation:
-
Perform pharmacodynamic studies to confirm that this compound is reaching its molecular target (e.g., HDAC1) in the tumor tissue.[14] This can be assessed through techniques like Western blotting or immunohistochemistry on tumor samples.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of Andrographolide Formulations (as a proxy for this compound)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Fold Increase in Bioavailability | Reference |
| Pure Andrographolide | ~10.15 | 1.5 | - | Baseline | [18][19] |
| A. paniculata powder + 50% β-cyclodextrin | - | - | - | ~1.3 - 1.9 | [8] |
| A. paniculata powder + 1% SDS | - | - | - | ~1.5 - 2.0 | [7] |
| Andrographolide Microemulsion | - | - | 2.267 (AUC0-7) | 1.41 | [5] |
| Andrographolide-loaded SLNs | - | - | - | Enhanced bioavailability | [11] |
Note: Data for this compound is limited; therefore, data for the structurally similar andrographolide is presented to guide formulation strategies.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is adapted from methods used for andrographolide.[11]
Materials:
-
This compound
-
Glycerol monostearate (Solid Lipid)
-
Poloxamer 407 (Surfactant)
-
Span 60 (Surfactant)
-
Phosphate Buffered Saline (PBS)
Methodology (Melt-Emulsification and Ultrasonication):
-
Lipid Phase Preparation: Melt the glycerol monostearate at a temperature approximately 5-10°C above its melting point. Dissolve the this compound in the molten lipid.
-
Aqueous Phase Preparation: Dissolve Poloxamer 407 and Span 60 in PBS and heat to the same temperature as the lipid phase.
-
Emulsification: Add the hot aqueous phase to the molten lipid phase and homogenize at high speed (e.g., 10,000 rpm) for 15 minutes to form a coarse oil-in-water emulsion.
-
Ultrasonication: Subject the coarse emulsion to high-power ultrasonication (e.g., using a probe sonicator) for a specified time (e.g., 5-10 minutes) to reduce the particle size to the nanometer range.
-
Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form the SLNs.
-
Characterization: Analyze the SLNs for particle size, polydispersity index (PDI), zeta potential, and entrapment efficiency.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound's mechanism of action on HDAC1.
Caption: Troubleshooting workflow for low in vivo efficacy.
References
- 1. Andrographis paniculata Dosage Forms and Advances in Nanoparticulate Delivery Systems: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Andrographis paniculata Formulations: Impact on Diterpene Lactone Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. Andrographolide: its pharmacology, natural bioavailability and current approaches to increase its content in andrographis paniculata - MedCrave online [medcraveonline.com]
- 6. Poor oral bioavailability of a promising anticancer agent andrographolide is due to extensive metabolism and efflux by P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhancing oral bioavailability of andrographolide using solubilizing agents and bioenhancer: comparative pharmacokinetics of Andrographis paniculata formulations in beagle dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 9. mdpi.com [mdpi.com]
- 10. jneonatalsurg.com [jneonatalsurg.com]
- 11. Development of andrographolide-loaded solid lipid nanoparticles for lymphatic targeting: Formulation, optimization, characterization, in vitro, and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Synthetic Modifications of Andrographolide Targeting New Potential Anticancer Drug Candidates: A Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of this compound and its novel effect on vascular senescence by targeting HDAC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Andrographolide Inhibits ER-Positive Breast Cancer Growth and Enhances Fulvestrant Efficacy via ROS-FOXM1-ER-α Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Andrographolide sensitizes cisplatin-induced apoptosis via suppression of autophagosome-lysosome fusion in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Clinical pharmacokinetics and pharmacometabolomics of Andrographis paniculata capsules: Bridging drug disposition and metabolic response to precision medicine | springermedizin.de [springermedizin.de]
- 19. Clinical pharmacokinetics and pharmacometabolomics of Andrographis paniculata capsules: Bridging drug disposition and metabolic response to precision medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Deoxyandrographolide in Cancer Cells
Welcome to the technical support center for researchers utilizing Deoxyandrographolide and its analogs in cancer research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, particularly concerning the development of cellular resistance.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is showing increasing resistance to this compound, indicated by a rightward shift in the IC50 curve. What are the potential mechanisms?
A1: Resistance to this compound, a derivative of Andrographolide, can arise from several mechanisms, often overlapping with those observed for other chemotherapeutic agents. The primary suspected mechanisms include:
-
Upregulation of Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1/ABCB1), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[1][2][3][4]
-
Activation of the Nrf2 Signaling Pathway: While this compound can exert its anticancer effects through various pathways, it may also activate the Nrf2 transcription factor.[5][6][7] Nrf2 is a master regulator of the antioxidant response and can protect cancer cells from oxidative stress induced by chemotherapeutic agents, thereby contributing to resistance.[5][8]
-
Alterations in Target Signaling Pathways: Cancer cells can develop resistance by altering the signaling pathways that this compound targets. This can include mutations or adaptive changes in pathways controlling apoptosis, cell cycle progression, and inflammatory responses.[9][10] For instance, in some cancers, resistance to related compounds has been linked to the cholesterol biosynthesis pathway.[11]
-
Epithelial-to-Mesenchymal Transition (EMT): The acquisition of a mesenchymal phenotype can be associated with increased resistance to various cancer therapies.[9]
Q2: I am not observing the expected level of apoptosis in my this compound-treated cells. What could be the issue?
A2: A lack of expected apoptosis could be due to several factors:
-
Sub-optimal Concentration: Ensure you have performed a thorough dose-response study to determine the optimal concentration of this compound for your specific cell line.
-
Cell Line-Specific Effects: The response to this compound can be cell-type dependent. Some cancer cell lines may undergo cell cycle arrest rather than apoptosis in response to treatment.[12][13] It is advisable to perform both an apoptosis assay (e.g., Annexin V/PI staining) and a cell cycle analysis (e.g., propidium iodide staining followed by flow cytometry).
-
Development of Resistance: As mentioned in Q1, the cells may have developed resistance, for instance through the upregulation of anti-apoptotic proteins.
-
Experimental Error: Verify the integrity of your reagents and the accuracy of your experimental setup.
Q3: Can I combine this compound with other therapies to overcome resistance?
A3: Yes, combination therapy is a promising strategy to overcome resistance and enhance the therapeutic efficacy of this compound.[14][15][16][17] Consider the following approaches:
-
Combination with Conventional Chemotherapeutics: Synergistic effects have been observed when combining Andrographis extracts with drugs like 5-fluorouracil.[18]
-
Targeting Resistance Mechanisms: If you suspect a specific resistance mechanism, you can use inhibitors to counteract it. For example, if MDR1 overexpression is confirmed, co-treatment with an MDR1 inhibitor like verapamil or lapatinib could restore sensitivity.[2]
-
Targeting Parallel Pathways: Combining this compound with a drug that targets a different, but essential, signaling pathway in the cancer cell can create a synthetic lethal effect.[14]
Troubleshooting Guides
Issue 1: Increased IC50 Value for this compound
Problem: The half-maximal inhibitory concentration (IC50) of this compound in your cancer cell line has significantly increased compared to initial experiments.
Troubleshooting Workflow:
References
- 1. Efflux Pump-Mediated Resistance in Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The drug efflux pump MDR1 promotes intrinsic and acquired resistance to PROTACs in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. carislifesciences.com [carislifesciences.com]
- 4. The Role of Multidrug Resistance Efflux Pumps in Cancer: Revisiting a JNCI Publication Exploring Expression of the MDR1 (P-glycoprotein) Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Regulation of the NRF2 transcription factor by andrographolide and organic extracts from plant endophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Andrographolide Derivatives Target the KEAP1/NRF2 Axis and Possess Potent Anti‐SARS‐CoV‐2 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Balancing Act: NRF2's contradictory roles in cancer progression and therapy | 2024, Volume 10 - Issue 3 | Demiroglu Science University Florence Nightingale Journal of Medicine [journalmeddbu.com]
- 9. oaepublish.com [oaepublish.com]
- 10. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Andrographolide is an Alternative Treatment to Overcome Resistance in ER-Positive Breast Cancer via Cholesterol Biosynthesis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pure.hud.ac.uk [pure.hud.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. Strategic Advances in Combination Therapy for Metastatic Castration-Sensitive Prostate Cancer: Current Insights and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Combination Therapies to Overcome Resistance | Broad Institute [broadinstitute.org]
- 17. A novel combination therapy for ER+ breast cancer suppresses drug resistance via an evolutionary double-bind - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Andrographis overcomes 5-fluorouracil-associated chemoresistance through inhibition of DKK1 in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Deoxyandrographolide Delivery Systems
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Deoxyandrographolide (DeoAG) and its targeted delivery systems. This resource provides troubleshooting guidance and answers to frequently asked questions to assist with your experimental workflows.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it investigated for targeted therapy? this compound is a bioactive diterpenoid lactone derived from the plant Andrographis paniculata.[1][2] It is a derivative of andrographolide, the plant's major bioactive component.[2][3] DeoAG is investigated for targeted therapy due to its wide range of pharmacological effects, including anti-inflammatory, antioxidant, and potent anti-cancer properties.[4][5][6] However, its clinical application is often limited by high hydrophobicity and poor bioavailability, necessitating the use of advanced drug delivery systems.[7][8]
Q2: What are the main challenges associated with the delivery of this compound? The primary challenges in developing effective therapies using DeoAG are:
-
Poor Water Solubility: DeoAG is highly hydrophobic, making it difficult to formulate for intravenous administration and limiting its absorption.[7][8]
-
Low Bioavailability: Following administration, its concentration in the bloodstream is often low due to poor solubility and potential rapid metabolism.[7][8]
-
Short Half-Life: The compound can be cleared from the body quickly, requiring frequent dosing to maintain therapeutic levels.[8]
-
Lack of Specificity: When administered systemically in its free form, DeoAG does not specifically target diseased tissues, which can lead to off-target effects and require higher overall doses.[9]
Q3: Which types of delivery systems are suitable for this compound? Nanoformulations are the most promising delivery systems for overcoming the challenges of DeoAG.[10] These systems encapsulate the drug, improving its solubility, stability, and pharmacokinetic profile.[9][11] Suitable nanoformulations include:
-
Liposomes: Vesicles made of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs, protecting them from degradation.[9][12][13]
-
Solid Lipid Nanoparticles (SLNs): These nanoparticles are made from solid lipids and have been shown to significantly enhance the bioavailability and anti-cancer efficacy of andrographolide.[7]
-
Polymeric Nanoparticles: Made from biodegradable polymers, these can be tailored for controlled and sustained drug release.[13]
-
Nanoemulsions and Microemulsions: These systems can improve the aqueous solubility of DeoAG and have been explored for andrographolide delivery.[8]
Q4: How can nanoformulations improve the targeted delivery of this compound? Nanoparticle-based systems enhance targeted delivery through two primary mechanisms:
-
Passive Targeting (EPR Effect): Nanoparticles, due to their size, naturally accumulate in tumor tissues more than in healthy tissues. This is known as the Enhanced Permeability and Retention (EPR) effect, which arises from the leaky blood vessels and poor lymphatic drainage characteristic of tumors.[11]
-
Active Targeting: The surface of nanoparticles can be modified with specific ligands (such as antibodies, peptides, or aptamers) that bind to receptors overexpressed on cancer cells.[9][14] This "smart" delivery method increases the concentration of the drug directly at the disease site, enhancing efficacy and reducing systemic toxicity.[15]
Section 2: Troubleshooting Guide
This guide addresses common issues encountered during the formulation, characterization, and testing of DeoAG delivery systems.
| Problem / Question | Possible Causes & Solutions |
| Low Drug Encapsulation Efficiency (EE%) | 1. Drug-Lipid/Polymer Interaction: The affinity between DeoAG and the carrier material is crucial. Solution: Modify the formulation by using different lipids or polymers. For liposomes, adjusting the cholesterol content can alter membrane fluidity and drug retention. 2. Formulation Method: The chosen method may not be optimal. Solution: For liposomes, ensure the lipid film is completely hydrated. Using techniques like sonication or extrusion can create smaller, more uniform vesicles that may improve encapsulation.[16] 3. Drug Loss During Purification: Drug may be lost during the removal of unencapsulated DeoAG. Solution: Optimize the purification method. For example, use a gel filtration column with an appropriate molecular weight cut-off or adjust the speed and duration of centrifugation. |
| Nanoparticle Aggregation | 1. High Nanoparticle Concentration: Overly concentrated solutions can lead to particle instability and aggregation.[17] Solution: Work with concentrations recommended in established protocols. If aggregation is observed, try diluting the sample.[17] 2. Incorrect pH or Ionic Strength: The surface charge of nanoparticles is sensitive to the pH and salt concentration of the buffer. Solution: Ensure the pH of the buffer is appropriate for maintaining nanoparticle stability. For many formulations, a pH around 7-8 is optimal.[17] Use buffers with low ionic strength where possible. 3. Insufficient Surface Coating/Stabilizer: For SLNs or polymeric nanoparticles, the amount of surfactant or stabilizer may be inadequate. Solution: Increase the concentration of the stabilizing agent (e.g., Tween 80, Poloxamer 188) in the formulation. |
| High Polydispersity Index (PDI) | 1. Inconsistent Formulation Process: Variations in energy input during formulation (e.g., sonication time, homogenization pressure) can lead to a wide range of particle sizes. Solution: Standardize all formulation parameters. Ensure consistent mixing speeds, sonication power and duration, and homogenization cycles. 2. Aggregation: Small aggregates can be misinterpreted as larger particles, increasing the PDI. Solution: Address aggregation issues as described above. A brief sonication before measurement can sometimes break up loose aggregates. |
| Poor In Vitro Drug Release Profile (e.g., burst release or no release) | 1. Burst Release: This is often caused by a significant amount of DeoAG adsorbed to the nanoparticle surface rather than being encapsulated. Solution: Improve the purification step to thoroughly remove surface-adsorbed drug. 2. Slow or Incomplete Release: The nanoparticle matrix may be too stable or dense, preventing drug diffusion. Solution: Modify the composition of the carrier. For polymeric nanoparticles, using a polymer with a faster degradation rate (e.g., a different ratio of lactic to glycolic acid in PLGA) can accelerate release. For liposomes, altering the lipid composition can change membrane fluidity and release characteristics. |
| Inconsistent Results in Cell-Based Assays | 1. Non-Specific Binding: Nanoparticles may bind to unintended molecules or surfaces, leading to false positives or negatives.[17] Solution: Use blocking agents like Bovine Serum Albumin (BSA) to minimize non-specific interactions in your assay.[17] 2. Nanoparticle Interference: The nanoparticles themselves (without the drug) may have cytotoxic effects or interfere with assay reagents (e.g., colorimetric or fluorescent readouts). Solution: Always run a "blank nanoparticle" control (vehicle without DeoAG) at equivalent concentrations to determine the baseline effect of the delivery system itself. |
Section 3: Data Summaries
The following tables summarize quantitative data from studies on andrographolide (ADG) nanoformulations, which can serve as a reference for DeoAG experiments.
Table 1: Physicochemical Properties of Andrographolide Nanoformulations
| Formulation Type | Drug | Average Particle Size (nm) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Niosomes | Andrographolide | ~206 | - | - | |
| Liposomes (LPs-AG) | Andrographolide | ~155 | ~85 | - | |
| Cationic Liposomes (CLPs-AG) | Andrographolide | ~170 | ~75 | - | [12] |
| Solid Lipid Nanoparticles (ADG-SLN) | Andrographolide | - | >90 | ~4.5 | [7] |
Note: Data for DeoAG-specific formulations is limited in publicly available literature; however, these values for the parent compound andrographolide provide a useful baseline.
Table 2: In Vitro Cytotoxicity of Free vs. Nanoformulated Andrographolide (ADG)
| Cell Line | Formulation | IC50 Concentration (µM) | Key Finding | Reference |
| HN6 (Head & Neck Cancer) | Free ADG | 24.3 | ADG-SLN is significantly more potent. | [7] |
| ADG-SLN | 9.8 | [7] | ||
| HN30 (Head & Neck Cancer) | Free ADG | 21.4 | ADG-SLN is significantly more potent. | [7] |
| ADG-SLN | 8.2 | [7] | ||
| Leuk1 (Precancerous) | Free ADG | 35.6 | ADG-SLN shows enhanced activity. | [7] |
| ADG-SLN | 15.1 | [7] |
Section 4: Experimental Protocols
Protocol 1: Preparation of DeoAG-Loaded Liposomes via Thin Film Hydration
This protocol describes a common method for preparing liposomes.
Materials:
-
This compound (DeoAG)
-
Phosphatidylcholine (PC)
-
Cholesterol (CHOL)
-
Chloroform and Methanol (solvent system)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Preparation:
-
Dissolve DeoAG, PC, and CHOL in a chloroform/methanol mixture in a round-bottom flask. A common molar ratio is 10:5:1 (PC:CHOL:DeoAG), but this should be optimized.
-
Attach the flask to a rotary evaporator.
-
Rotate the flask in a water bath (temperature should be above the lipid transition temperature, e.g., 40-50°C) under vacuum to evaporate the organic solvents.
-
A thin, uniform lipid film containing DeoAG will form on the inner wall of the flask. Continue evaporation for at least 1 hour after the film appears dry to remove residual solvent.
-
-
Hydration:
-
Add pre-warmed PBS (pH 7.4) to the flask.
-
Rotate the flask gently in the water bath (above the lipid transition temperature) for 1-2 hours. The lipid film will swell and peel off the wall to form a milky suspension of multilamellar vesicles (MLVs).
-
-
Size Reduction (Sonication & Extrusion):
-
To reduce the size and lamellarity of the vesicles, sonicate the MLV suspension in a bath sonicator for 5-10 minutes. This will create small unilamellar vesicles (SUVs).
-
For a more uniform size distribution, pass the liposome suspension through an extruder equipped with polycarbonate membranes of a defined pore size (e.g., 100 nm). Perform 10-20 passes to ensure homogeneity.
-
-
Purification:
-
To remove unencapsulated DeoAG, centrifuge the liposome suspension at high speed (e.g., 15,000 x g for 30 minutes). The unencapsulated drug, being hydrophobic, may precipitate.
-
Alternatively, use size exclusion chromatography (e.g., a Sephadex G-50 column) to separate the larger liposomes from the smaller, free drug molecules.
-
-
Characterization:
-
Measure the particle size, PDI, and zeta potential using Dynamic Light Scattering (DLS).
-
Determine the encapsulation efficiency by lysing a known amount of the purified liposomes with a solvent (e.g., methanol), measuring the DeoAG concentration via HPLC or UV-Vis spectroscopy, and comparing it to the initial amount of drug added.
-
Section 5: Signaling Pathways and Workflows
DeoAG Mechanism of Action: Inhibition of the NF-κB Pathway
This compound, similar to its parent compound andrographolide, exerts its anti-inflammatory and anti-cancer effects partly by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][4][5] This pathway is constitutively active in many cancer cells, promoting proliferation and preventing apoptosis (programmed cell death).[4]
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Experimental Workflow for Nanoformulation Development
The following diagram outlines the typical workflow for creating and evaluating a targeted DeoAG delivery system.
Caption: Workflow for development and evaluation of DeoAG nanoformulations.
References
- 1. Experimental and Clinical Pharmacology of Andrographis paniculata and Its Major Bioactive Phytoconstituent Andrographolide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Study on the mechanism of andrographolide activation [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Targeting signaling pathways with andrographolide in cancer therapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting signaling pathways with andrographolide in cancer therapy (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Andrographolide-loaded solid lipid nanoparticles enhance anti-cancer activity against head and neck cancer and precancerous cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. austinpublishinggroup.com [austinpublishinggroup.com]
- 10. Andrographis paniculata and Andrographolide - A Snapshot on Recent Advances in Nano Drug Delivery Systems against Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. walshmedicalmedia.com [walshmedicalmedia.com]
- 12. Stealth and Cationic Nanoliposomes as Drug Delivery Systems to Increase Andrographolide BBB Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. hilarispublisher.com [hilarispublisher.com]
- 14. Soft and Condensed Nanoparticles and Nanoformulations for Cancer Drug Delivery and Repurpose - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeted drug delivery - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. hiyka.com [hiyka.com]
Validation & Comparative
Deoxyandrographolide vs. Andrographolide: A Comparative Efficacy Analysis
A comprehensive guide for researchers and drug development professionals on the comparative efficacy of Deoxyandrographolide and Andrographolide, two prominent bioactive compounds derived from Andrographis paniculata. This report details their performance in antiviral, anti-inflammatory, and anticancer applications, supported by experimental data and methodologies.
Introduction
Andrographolide and its natural analog, this compound, are labdane diterpenoids extracted from the medicinal plant Andrographis paniculata. Both compounds have garnered significant interest in the scientific community for their wide range of pharmacological activities.[1][2] Andrographolide, being the more abundant and studied of the two, has demonstrated potent anti-inflammatory, antiviral, and anticancer properties.[3][4] this compound shares these therapeutic potentials, and emerging research suggests it may exhibit superior efficacy in certain applications. This guide provides a detailed comparison of their efficacy, supported by quantitative data from head-to-head studies, alongside the experimental protocols used for their evaluation.
Comparative Efficacy: A Data-Driven Overview
The following sections present a comparative analysis of the antiviral, anti-inflammatory, and anticancer activities of this compound and Andrographolide. All quantitative data is summarized in structured tables for ease of comparison.
Antiviral Activity
Direct comparative studies have demonstrated that this compound (DAG) exhibits superior antiviral activity against the Foot-and-Mouth Disease Virus (FMDV) when compared to Andrographolide (AGL).
| Compound | Antiviral Assay | Cell Line | Virus | EC50 (µM) | SI | Reference |
| This compound (DAG) | Post-infection Assay (RT-qPCR) | BHK-21 | FMDV serotype A | 36.47 ± 0.07 | 9.22 | [5] |
| Andrographolide (AGL) | Post-infection Assay (RT-qPCR) | BHK-21 | FMDV serotype A | 52.18 ± 0.01 | 2.23 | [5] |
EC50: Half-maximal effective concentration; SI: Selectivity Index (CC50/EC50)
Furthermore, in an intracellular protease assay targeting the FMDV 3Cpro, this compound demonstrated significantly higher inhibitory activity.
| Compound | Protease Inhibition Assay | Target | IC50 (µM) | Reference |
| This compound (DAG) | Intracellular Protease Assay | FMDV 3Cpro | 25.58 ± 1.41 | [5] |
| Andrographolide (AGL) | Intracellular Protease Assay | FMDV 3Cpro | 67.43 ± 0.81 | [5] |
IC50: Half-maximal inhibitory concentration
Anti-inflammatory and Anticancer Activity
While both this compound and Andrographolide are known to possess anti-inflammatory and anticancer properties, direct comparative studies with quantitative IC50 values are limited in the currently available literature.[6][7] Andrographolide has been extensively studied, and its anti-inflammatory and anticancer mechanisms are well-documented, primarily involving the inhibition of the NF-κB and MAPK signaling pathways.[8][9] this compound is also reported to have immunomodulatory and anti-atherosclerotic effects.[10]
One study suggested that Andrographolide exhibits more potent anti-inflammatory and anticancer activities than 14-deoxyandrographolide.[6][11] However, more direct, quantitative comparative studies are necessary to definitively establish the relative efficacy of this compound and Andrographolide in these areas.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, offering a framework for reproducible research.
Antiviral Activity Assay (Post-infection Assay)
Objective: To determine the half-maximal effective concentration (EC50) of the compounds in inhibiting viral replication after cells have been infected.
Methodology:
-
Cell Culture: Baby Hamster Kidney (BHK-21) cells are cultured in a suitable medium (e.g., Dulbecco's Modified Eagle Medium) supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a 5% CO2 incubator.
-
Viral Infection: Confluent cell monolayers in 96-well plates are infected with Foot-and-Mouth Disease Virus (FMDV) at a specific multiplicity of infection (MOI).
-
Compound Treatment: After a 1-hour adsorption period, the viral inoculum is removed, and the cells are washed. Fresh medium containing serial dilutions of this compound or Andrographolide is then added to the wells.
-
Incubation: The plates are incubated for a period that allows for viral replication (e.g., 24 hours).
-
RNA Extraction and RT-qPCR: Total RNA is extracted from the cells. The viral RNA levels are quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR) targeting a specific viral gene.
-
Data Analysis: The percentage of viral inhibition is calculated relative to untreated, infected controls. The EC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.[5]
Intracellular Protease (3Cpro) Inhibition Assay
Objective: To measure the half-maximal inhibitory concentration (IC50) of the compounds against the viral 3C protease.
Methodology:
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK) 293T cells are cultured as described above. The cells are then co-transfected with plasmids expressing the FMDV 3Cpro and a reporter protein (e.g., luciferase) that is a substrate for the protease.
-
Compound Treatment: After transfection, the cells are treated with various concentrations of this compound or Andrographolide.
-
Incubation: The cells are incubated for a sufficient period (e.g., 24 hours) to allow for protease expression and activity.
-
Lysis and Reporter Assay: The cells are lysed, and the activity of the reporter protein is measured (e.g., luminescence for luciferase).
-
Data Analysis: The inhibition of protease activity is determined by the increase in the reporter signal in treated cells compared to untreated controls. The IC50 value is calculated from the dose-response curve.[5]
Cytotoxicity Assay (MTT Assay)
Objective: To assess the cytotoxic effects of the compounds on the host cells and determine the 50% cytotoxic concentration (CC50).
Methodology:
-
Cell Seeding: Cells (e.g., BHK-21 or various cancer cell lines) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of this compound or Andrographolide.
-
Incubation: The plates are incubated for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The CC50 value is determined from the dose-response curve.[4][12]
Signaling Pathways and Mechanisms of Action
Both this compound and Andrographolide exert their biological effects by modulating key intracellular signaling pathways.
NF-κB Signaling Pathway
Andrographolide is a well-established inhibitor of the Nuclear Factor-kappa B (NF-κB) pathway.[13] NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival.[1] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate gene transcription. Andrographolide has been shown to inhibit NF-κB activation by preventing IκBα degradation and by directly interfering with the DNA binding of NF-κB.[13] While it is likely that this compound also modulates this pathway, direct comparative studies on their inhibitory potency are needed.
References
- 1. Targeting signaling pathways with andrographolide in cancer therapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Study on the mechanism of andrographolide activation [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of Andrographolide? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Andrographolide, an Anti-Inflammatory Multitarget Drug: All Roads Lead to Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-Cancer Agent: The Labdane Diterpenoid-Andrographolide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An in vitro study of anti-inflammatory activity of standardised Andrographis paniculata extracts and pure andrographolide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Andrographolide Benefits Rheumatoid Arthritis via Inhibiting MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isolation and identification of bioactive compounds in Andrographis paniculata (Chuanxinlian) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Andrographolide, an Anti-Inflammatory Multitarget Drug: All Roads Lead to Cellular Metabolism | MDPI [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Deoxyandrographolide vs. Synthetic Anti-inflammatory Drugs: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory efficacy of deoxyandrographolide, a natural compound derived from Andrographis paniculata, with established synthetic anti-inflammatory drugs. The comparison is supported by experimental data from in vitro and in vivo studies, with a focus on key inflammatory markers and pathways. While direct comparative quantitative data for this compound is limited in the available literature, this guide utilizes data for the closely related and more extensively studied compound, andrographolide, as a primary reference point, supplemented with available information on this compound and its derivatives.
Executive Summary
Andrographolide and its derivatives, including this compound, demonstrate significant anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway. This contrasts with the mechanisms of common nonsteroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes and corticosteroids like dexamethasone, which act via the glucocorticoid receptor. Experimental data suggests that andrographolide exhibits a broad spectrum of anti-inflammatory activity, comparably inhibiting certain inflammatory mediators to some NSAIDs, while being less potent than dexamethasone in other aspects. This compound and its analogues are suggested to retain potent anti-inflammatory effects, potentially with an improved safety profile.
Quantitative Comparison of Anti-inflammatory Efficacy
The following tables summarize the available quantitative data from in vitro studies, comparing the inhibitory effects of andrographolide and its derivatives with synthetic anti-inflammatory drugs on key inflammatory mediators.
Table 1: Inhibition of Prostaglandin E2 (PGE2) Synthesis in LPS-stimulated RAW264.7 Macrophages [1][2]
| Compound | IC50 (μM) |
| Andrographolide | 8.8 |
| Paracetamol | 7.73 |
| Aspirin | 14.10 |
| Diclofenac | < 8.8 |
| Ibuprofen | < 8.8 |
Table 2: Inhibition of Nitric Oxide (NO) Production in LPS-stimulated RAW264.7 Macrophages [1][2][3][4]
| Compound | IC50 (μM) |
| Andrographolide | 7.4 |
| 14-Deoxy-11,12-didehydroandrographolide | 94.12 |
| Derivative of 14-deoxy-11,12-didehydroandrographolide (Compound 5) | 8.6 |
| Diclofenac | 222 |
| Ibuprofen | >100 |
| Aspirin | >100 |
| Paracetamol | >100 |
Table 3: Inhibition of Tumor Necrosis Factor-alpha (TNF-α) Release [1][2][5][6]
| Compound | Cell Type | IC50 (μM) |
| Andrographolide | LPS-stimulated RAW264.7 cells | 23.3 |
| Andrographolide | LPS-stimulated mouse peritoneal macrophages | 0.6 |
| Dexamethasone | LPS-stimulated mouse peritoneal macrophages | ~0.05-0.075 (8-12 times more potent than andrographolide) |
| Ibuprofen | LPS-stimulated RAW264.7 cells | >1500 |
| Diclofenac, Aspirin, Paracetamol | LPS-stimulated RAW264.7 cells | No significant inhibition |
Table 4: Inhibition of NF-κB Activation [1][2]
| Compound | Cell Type | IC50 (μM) |
| Andrographolide | ELAM9-RAW264.7 cells | 26.0 |
| Diclofenac | ELAM9-RAW264.7 cells | 508.3 |
| Aspirin, Paracetamol, Ibuprofen | ELAM9-RAW264.7 cells | No significant inhibition |
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of this compound and the compared synthetic drugs are mediated by distinct signaling pathways.
This compound and Andrographolide: NF-κB Inhibition
This compound and its parent compound, andrographolide, exert their primary anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.
Caption: NF-κB Signaling Inhibition by this compound.
Indomethacin: Cyclooxygenase (COX) Inhibition
Indomethacin, a non-steroidal anti-inflammatory drug (NSAID), functions by non-selectively inhibiting both COX-1 and COX-2 enzymes. This inhibition blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[7]
Caption: Indomethacin's Inhibition of the COX Pathway.
Dexamethasone: Glucocorticoid Receptor (GR) Activation
Dexamethasone, a synthetic glucocorticoid, binds to the cytosolic Glucocorticoid Receptor (GR). The activated GR complex translocates to the nucleus where it upregulates anti-inflammatory genes and represses pro-inflammatory transcription factors, including NF-κB.
Caption: Dexamethasone's Anti-inflammatory Signaling Pathway.
Experimental Protocols
Detailed methodologies for key in vitro and in vivo experiments are provided below.
In Vitro: Inhibition of Inflammatory Mediators in RAW 264.7 Macrophages
This protocol outlines the general procedure for assessing the inhibitory effects of compounds on the production of PGE2, NO, and TNF-α in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells.
References
- 1. The wide spectrum anti-inflammatory activity of andrographolide in comparison to NSAIDs: A promising therapeutic compound against the cytokine storm | PLOS One [journals.plos.org]
- 2. The wide spectrum anti-inflammatory activity of andrographolide in comparison to NSAIDs: A promising therapeutic compound against the cytokine storm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. In vitro and in vivo anti-inflammatory effects of andrographolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Unveiling the Anticancer Potential of Deoxyandrographolide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Deoxyandrographolide, a natural diterpenoid lactone derived from the plant Andrographis paniculata, has emerged as a promising candidate in the landscape of anticancer research. This guide provides a comprehensive validation of its anticancer mechanism, offering a comparative analysis against its well-studied parent compound, Andrographolide, and other conventional chemotherapeutic agents. We present supporting experimental data, detailed methodologies for key experiments, and visual representations of the underlying molecular pathways to facilitate further investigation and drug development.
Comparative Analysis of Cytotoxic Activity
This compound and its derivatives have demonstrated significant cytotoxic effects across a panel of human cancer cell lines. The following tables summarize the available quantitative data, primarily focusing on 14-Deoxy-11,12-didehydroandrographolide (deAND), a prominent analogue of this compound.
Table 1: Cytotoxic Activity of 14-Deoxy-11,12-didehydroandrographolide (deAND) in Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 / ED50 (µM) | Reference |
| U937 | Human promonocytic leukemia | MTT | 13 | [1] |
| KKU-M213 | Cholangiocarcinoma | SRB | 3.08 | [2] |
| KKU-100 | Cholangiocarcinoma | SRB | 3.27 | [2] |
| KB | Human oral cancer | SRB | >20 µg/ml | [3] |
| HT-29 | Colorectal Adenocarcinoma | SRB | 28.55 ± 0.43 | [4] |
| MCF-7 | Breast Adenocarcinoma | SRB | 18.67 ± 0.89 | [4] |
| LU-1 | Lung Carcinoma | SRB | 28.15 ± 1.45 | [4] |
| ASK | Rat Cholangiocarcinoma | SRB | >50 | [4] |
Table 2: Comparative Cytotoxicity of Doxorubicin in Various Human Cancer Cell Lines (for reference)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| IMR-32 | Neuroblastoma | <1 | [5] |
| UKF-NB-4 | Neuroblastoma | ~1 | [5] |
| HCT116 | Human Colon Cancer | 24.30 (µg/ml) | [6] |
| PC3 | Prostate Cancer | 2.640 (µg/ml) | [6] |
| Hep-G2 | Human Hepatocellular Carcinoma | 14.72 (µg/ml) | [6] |
| A549 | Lung Cancer | 0.07 | [7] |
Validated Anticancer Mechanisms of this compound
The anticancer properties of this compound and its derivatives are primarily attributed to the induction of apoptosis, cell cycle arrest, and inhibition of inflammatory signaling pathways.
Inhibition of the NF-κB Signaling Pathway
A key mechanism of action for 14-Deoxy-11,12-didehydroandrographolide (deAND) is the potent inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[8][9][10] NF-κB is a crucial transcription factor that, when dysregulated, promotes cancer cell proliferation, survival, and inflammation. DeAND has been shown to block the nuclear translocation of the p65 subunit of NF-κB, thereby preventing the transcription of pro-inflammatory and pro-survival genes.[4][8]
Induction of Apoptosis and Cell Cycle Arrest
While direct and detailed studies on this compound are still emerging, evidence from its derivatives and the parent compound, Andrographolide, strongly suggests that it induces programmed cell death (apoptosis) and halts the cell division cycle in cancer cells. One retracted study indicated that 14-Deoxy-11,12-didehydroandrographolide induces robust apoptosis in leukemic cells through the activation of caspase-9 and caspase-3.[1] Furthermore, studies on Andrographolide show that it can induce cell cycle arrest at the G2/M phase.[11][12]
Modulation of Other Key Signaling Pathways
While direct evidence for this compound is still under investigation, its structural similarity to Andrographolide suggests potential modulation of other critical cancer-related signaling pathways, including the PI3K/Akt/mTOR, MAPK, and JAK/STAT pathways.[13][14][15] Andrographolide has been shown to inhibit the PI3K/Akt/mTOR pathway, which is crucial for cancer cell growth and survival.[16][17][18][19][20] It also modulates the MAPK and JAK/STAT pathways, which are involved in cell proliferation, differentiation, and apoptosis.[15][21][22]
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments to validate the anticancer mechanism of this compound.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on cell cycle progression.
Protocol:
-
Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24, 48, and 72 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.[4][12][23][24]
Apoptosis Assay by Annexin V/PI Staining
Objective: To quantify the induction of apoptosis by this compound.
Protocol:
-
Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24, 48, and 72 hours.
-
Cell Harvesting: Harvest the cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI). Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells immediately by flow cytometry.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[11]
Western Blot Analysis for Signaling Pathway Proteins
Objective: To investigate the effect of this compound on the expression and phosphorylation of key proteins in signaling pathways like NF-κB, PI3K/Akt, and MAPK.
Protocol:
-
Protein Extraction: Treat cells with this compound, harvest, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein. For NF-κB translocation, perform nuclear and cytoplasmic fractionation.[1][25][26][27]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against the target proteins (e.g., p-p65, p65, p-Akt, Akt, p-ERK, ERK) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Future Directions
While this guide provides a solid foundation for understanding the anticancer mechanism of this compound, further research is warranted to fully elucidate its therapeutic potential. Future studies should focus on:
-
In-depth analysis of signaling pathways: Comprehensive studies are needed to confirm the effects of this compound on the PI3K/Akt/mTOR, MAPK, and JAK/STAT pathways in various cancer types.
-
Anti-angiogenic studies: Direct investigation of the anti-angiogenic properties of this compound using in vitro and in vivo models is crucial.
-
In vivo efficacy and safety: Preclinical studies in animal models are essential to evaluate the in vivo anticancer efficacy, pharmacokinetics, and safety profile of this compound.
-
Combination therapies: Exploring the synergistic effects of this compound with existing chemotherapeutic drugs could lead to more effective and less toxic cancer treatments.
By systematically addressing these research areas, the full therapeutic potential of this compound as a novel anticancer agent can be realized.
References
- 1. Andrographolide, a Novel NF-κB Inhibitor, Inhibits Vascular Smooth Muscle Cell Proliferation and Cerebral Endothelial Cell Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 14-deoxy-11,12-didehydroandrographolide analogues as potential cytotoxic agents for cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 14-Deoxy-11,12-Didehydroandrographolide Ameliorates Glucose Intolerance Enhancing the LKB1/AMPK[Formula: see text]/TBC1D1/GLUT4 Signaling Pathway and Inducing GLUT4 Expression in Myotubes and Skeletal Muscle of Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. abmole.com [abmole.com]
- 11. Andrographolide Induces G2/M Cell Cycle Arrest and Apoptosis in Human Glioblastoma DBTRG-05MG Cell Line via ERK1/2 /c-Myc/p53 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Andrographolide inhibits proliferation and induces cell cycle arrest and apoptosis in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 14-Deoxy-11,12-didehydroandrographolide induces DDIT3-dependent endoplasmic reticulum stress-mediated autophagy in T-47D breast carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Andrographolide inhibits hypoxia-inducible factor-1 through phosphatidylinositol 3-kinase/AKT pathway and suppresses breast cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Andrographolide suppresses chondrosarcoma cell migration and invasion by inhibiting the PI3K/Akt/mTOR signaling pathway and activating autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Inhibition of the JAK-STAT3 pathway by andrographolide enhances chemosensitivity of cancer cells to doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Cytotoxicity and cell cycle arrest induced by andrographolide lead to programmed cell death of MDA-MB-231 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Andrographolide interferes with binding of nuclear factor-κB to DNA in HL-60-derived neutrophilic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
A Comparative Analysis of Deoxyandrographolide Extraction Methodologies
Deoxyandrographolide, a significant bioactive diterpenoid lactone found in Andrographis paniculata, has garnered considerable attention for its pharmacological properties, including anti-inflammatory and anti-cancer activities. The efficiency of extracting this compound from the plant matrix is a critical factor for research and drug development. This guide provides a comparative overview of various extraction techniques, supported by experimental data, to assist researchers in selecting the most suitable method for their objectives.
Comparative Performance of Extraction Methods
The choice of extraction method profoundly impacts the yield, purity, and overall efficiency of this compound isolation. Below is a summary of quantitative data from studies comparing conventional and modern extraction techniques. Methanol has been identified as one of the most effective solvents for extracting both andrographolide and this compound.[1][2][3][4]
| Extraction Method | Solvent | Temperature (°C) | Time | Yield of this compound / Andrographolide | Reference |
| Soxhlet Extraction | Methanol | Boiling Point | 3 hours (6 cycles) | High extract yield; Methanol identified as the best solvent.[1][2][3][4] | [1][2][3][4] |
| Soxhlet Extraction | Ethanol | Boiling Point | - | Andrographolide: 24.13%, this compound: 4.07% in extract.[5] | [5] |
| Maceration | Methanol | Room Temp | 24 hours | Lower yield compared to MASE and Soxhlet in some studies.[6] | [6][7] |
| Ultrasonic-Assisted Extraction (UAE) | 75% Ethanol | - | 4 minutes | Optimum yield achieved in a short duration.[8] | [8] |
| UAE | 60% Ethanol | 40°C | 15 minutes | Optimized conditions for general bioactive compounds. | |
| Microwave-Assisted Extraction (MAE) | 85% Ethanol | - | - (Power: 140W) | Andrographolide: 10.93 mg/g, 14-deoxy-11,12-didehydroandrographolide: 4.34 mg/g.[9] | [9] |
| MAE | - | - | 40 min (Power: 210W) | Yield of Andrographolide: 0.589%.[10] | [10] |
| Salt-Assisted Liquid-Liquid Extraction (SALLE) | Dichloromethane with 2M MgSO₄ | Room Temp | 5 minutes | Extraction Efficiency >90% for Andrographolide and DDAG from plasma.[5][11] | [5][11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline the protocols for the key extraction techniques discussed.
Maceration Protocol
Maceration is a simple extraction technique that involves soaking the plant material in a solvent for a specified period.
-
Sample Preparation: Air-dry the leaves of Andrographis paniculata and grind them into a coarse powder.
-
Extraction: Place a known quantity (e.g., 10 g) of the powdered plant material into a closed vessel.[12]
-
Solvent Addition: Add a sufficient volume of the selected solvent (e.g., methanol or a 1:1 mixture of dichloromethane and methanol) to completely submerge the powder.[7][13][14]
-
Incubation: Seal the vessel and let it stand for a period of 24 hours to 7 days, with occasional shaking to ensure thorough extraction.[12][13][15]
-
Filtration: After the incubation period, separate the liquid extract (miscella) from the solid residue (marc) by filtration through Whatman No. 1 filter paper.[12]
-
Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.[12]
Soxhlet Extraction Protocol
Soxhlet extraction is a continuous extraction method that allows for the repeated washing of the plant material with fresh, distilled solvent.[3]
-
Sample Preparation: Dry and grind the Andrographis paniculata leaves into a fine powder.
-
Thimble Packing: Accurately weigh a specific amount of the powdered sample (e.g., 5 g) and place it into a cellulose thimble.[2]
-
Apparatus Setup: Place the thimble inside the main chamber of the Soxhlet extractor. The extractor is then placed onto a distillation flask containing the extraction solvent (e.g., 150 ml of methanol).[2][3] An attached condenser completes the setup.
-
Extraction Process: Heat the solvent in the distillation flask. The solvent vapor travels up the distillation arm, condenses in the condenser, and drips down into the thimble containing the plant material.
-
Siphoning: Once the solvent reaches the overflow level, the solution in the thimble chamber is siphoned back into the distillation flask, carrying the extracted compounds with it.
-
Cycling: This process is allowed to repeat for a set number of cycles or a specific duration (e.g., 3 hours for 6 cycles) to ensure complete extraction.[2]
-
Concentration: After extraction, the solvent is removed from the extract using a rotary evaporator to yield the crude extract.[2]
Ultrasonic-Assisted Extraction (UAE) Protocol
UAE utilizes high-frequency sound waves to create cavitation bubbles, which disrupt the plant cell walls and enhance solvent penetration.[16]
-
Sample Preparation: Prepare dried, powdered Andrographis paniculata.
-
Mixing: Mix a known quantity of the sample (e.g., 1 g) with a specific volume of solvent (e.g., 10 ml of 60% ethanol) in a flask.
-
Sonication: Place the flask in an ultrasonic bath or use a probe sonicator.
-
Parameter Setting: Set the extraction parameters, which include temperature (e.g., 40°C), duration (e.g., 15 minutes), power (e.g., 180 W), and frequency (e.g., 40 kHz).
-
Extraction: Perform the sonication for the specified duration.
-
Centrifugation & Filtration: After extraction, centrifuge the mixture (e.g., at 6000 rpm for 15 minutes) to separate the supernatant from the solid residue. Filter the supernatant to obtain a clear extract.
-
Storage: Store the resulting extract at a low temperature (e.g., -18°C) for further analysis.
Microwave-Assisted Extraction (MAE) Protocol
MAE employs microwave energy to heat the solvent and plant material, leading to a rapid extraction of bioactive compounds.[17]
-
Sample Preparation: Use dried and powdered plant material.
-
Mixing: Combine the plant material with a suitable solvent (e.g., 85% ethanol) in a microwave-safe extraction vessel.[9]
-
Parameter Optimization: Set the key MAE parameters, such as microwave power (e.g., 140 W) and irradiation time.[9] The optimal conditions often result from experimental design and optimization studies.[9]
-
Extraction: Place the vessel in the microwave extractor and run the extraction program. The microwave energy rapidly heats the solvent, causing the plant cells to rupture and release their contents.[18]
-
Cooling and Filtration: After the extraction is complete, allow the vessel to cool down to room temperature. Filter the mixture to separate the extract from the plant debris.
-
Concentration: Concentrate the filtrate using a rotary evaporator to obtain the crude extract.
Visualizing Workflows and Pathways
Diagrams are essential for illustrating complex processes and relationships. The following sections provide visualizations for a typical extraction workflow and a key signaling pathway affected by this compound.
Experimental Workflow for this compound Extraction
The following diagram outlines the general steps involved from sample preparation to the final analysis of the extract.
Caption: General workflow from plant material to purified compound.
Inhibition of PI3K/AKT/mTOR Signaling Pathway by Andrographolides
Andrographolide and its derivatives have been shown to exert anti-cancer effects by modulating various signaling pathways. The PI3K/AKT/mTOR pathway is a key regulator of cell proliferation and survival and is a common target.[19][20] Inhibition of this pathway by andrographolides can suppress tumor growth.[20]
Caption: Inhibition of the PI3K/AKT/mTOR pathway by andrographolides.
References
- 1. [PDF] Effects of solvent properties on the Soxhlet extraction of diterpenoid lactones from Andrographis paniculata leaves | Semantic Scholar [semanticscholar.org]
- 2. scienceasia.org [scienceasia.org]
- 3. eprints.undip.ac.id [eprints.undip.ac.id]
- 4. Effects of solvent properties on the Soxhlet extraction of diterpenoid lactones from Andrographis paniculata leaves - Diponegoro University | Institutional Repository (UNDIP-IR) [eprints.undip.ac.id]
- 5. mdpi.com [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. eprints.utm.my [eprints.utm.my]
- 9. researchgate.net [researchgate.net]
- 10. A novel microwave-assisted extraction for the isolation of andrographolide from Andrographis paniculata and its in vitro antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scilit.com [scilit.com]
- 12. researchgate.net [researchgate.net]
- 13. Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. eurekabiomedical.com [eurekabiomedical.com]
- 15. philadelphia.edu.jo [philadelphia.edu.jo]
- 16. A comprehensive review of ultrasonic assisted extraction (UAE) for bioactive components: Principles, advantages, equipment, and combined technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Microwave-assisted extraction of functional compounds from plants: A Review :: BioResources [bioresources.cnr.ncsu.edu]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. mdpi.com [mdpi.com]
- 20. Andrographolide inhibits hypoxia-inducible factor-1 through phosphatidylinositol 3-kinase/AKT pathway and suppresses breast cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Deoxyandrographolide and Paclitaxel in Breast Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The relentless pursuit of novel and effective therapeutic agents against breast cancer has led to the investigation of numerous natural and synthetic compounds. Among these, Deoxyandrographolide, a derivative of the natural product Andrographolide, and Paclitaxel, a well-established chemotherapeutic agent, have demonstrated significant anti-cancer properties. This guide provides a comprehensive head-to-head comparison of their effects on breast cancer cells, supported by available experimental data. It is important to note that while extensive data exists for Paclitaxel, research on this compound, particularly its derivative 14-Deoxy-11,12-didehydroandrographolide (DDA), in breast cancer is still emerging. No direct head-to-head comparative studies in the same experimental settings were identified in the public domain. This guide, therefore, collates and presents data from independent studies to offer a comparative perspective.
Mechanism of Action
The fundamental difference between this compound and Paclitaxel lies in their distinct mechanisms of inducing cell death in breast cancer cells. Paclitaxel is a classic cytotoxic agent that targets the cell's cytoskeleton, leading to mitotic catastrophe and apoptosis. In contrast, the available evidence suggests that this compound (specifically DDA) triggers a non-apoptotic form of programmed cell death known as autophagy, mediated by cellular stress responses.
This compound (as 14-Deoxy-11,12-didehydroandrographolide - DDA)
DDA has been shown to induce cytotoxicity in breast cancer cells by promoting cell cycle arrest and inducing autophagy. This process is linked to the induction of endoplasmic reticulum (ER) stress. The upregulation of DNA damage-inducible transcript 3 (DDIT3), also known as C/EBP homologous protein (CHOP), is a key event in DDA-induced ER stress-mediated autophagy in T-47D breast carcinoma cells.[1]
Paclitaxel
Paclitaxel is a microtubule-stabilizing agent. It binds to the β-tubulin subunit of microtubules, the building blocks of the cellular cytoskeleton. This binding stabilizes the microtubules, preventing their dynamic assembly and disassembly, which is crucial for cell division. The stabilized microtubules lead to a prolonged arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis (programmed cell death).
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for this compound (and its parent compound Andrographolide) and Paclitaxel. It is crucial to interpret this data with caution, as the experimental conditions, such as cell lines and exposure times, may vary between studies.
Table 1: In Vitro Cytotoxicity (IC50) of this compound, Andrographolide, and Paclitaxel in Breast Cancer Cell Lines
| Compound | Cell Line | IC50 Value | Exposure Time | Reference |
| Andrographolide | MCF-7 | 63.19 ± 0.03 µM | 24 h | [2] |
| 32.90 ± 0.02 µM | 48 h | [2] | ||
| 31.93 ± 0.04 µM | 72 h | [2] | ||
| MDA-MB-231 | 65 ± 0.02 µM | 24 h | [2] | |
| 37.56 ± 0.03 µM | 48 h | [2] | ||
| 30.56 ± 0.03 µM | 72 h | [2] | ||
| Paclitaxel | MCF-7 | ~5 nM - 10 µM | 24 - 72 h | [3] |
| MDA-MB-231 | ~2.5 nM - 1 µM | 24 - 72 h | [3] | |
| T-47D | ~10 nM | 48 h | [3] | |
| SK-BR-3 | ~2.5 nM | Not Specified | [3] |
Note: Specific IC50 values for 14-Deoxy-11,12-didehydroandrographolide (DDA) in breast cancer cell lines were not available in the reviewed literature. The data for Andrographolide, its parent compound, is provided for a broader perspective.
Table 2: Effects on Cell Cycle and Cell Death
| Feature | This compound (DDA) | Paclitaxel |
| Primary Mode of Cell Death | Autophagy (in T-47D cells)[1] | Apoptosis |
| Effect on Cell Cycle | Promotes cell cycle arrest[4] | G2/M phase arrest |
| Key Molecular Markers | Upregulation of DDIT3 (CHOP), LC3-II[1] | Caspase activation, PARP cleavage |
Signaling Pathways and Experimental Workflows
To visualize the distinct mechanisms of this compound and Paclitaxel, the following diagrams illustrate their signaling pathways and a general experimental workflow for their evaluation.
Signaling Pathways
References
Deoxyandrographolide and Remdesivir: A Comparative Analysis of in Vitro Efficacy Against SARS-CoV-2
A detailed examination of two antiviral compounds, deoxyandrographolide and remdesivir, reveals distinct mechanisms of action and comparable in vitro efficacy in inhibiting the replication of SARS-CoV-2. While remdesivir acts as a direct-acting antiviral targeting the viral RNA polymerase, this compound, a key component of the medicinal plant Andrographis paniculata, appears to exert its effects through a multi-pronged approach involving both viral and host targets.
This guide provides a comprehensive comparison of the available experimental data on the in vitro anti-SARS-CoV-2 activity of this compound and remdesivir, tailored for researchers, scientists, and drug development professionals.
Performance Data: A Head-to-Head Comparison
The in vitro inhibitory activity of this compound and remdesivir against SARS-CoV-2 has been evaluated in various cell-based assays. The following table summarizes the key quantitative data from a study that directly compared the efficacy of andrographolide, the parent compound of this compound, with remdesivir. It is important to note that andrographolide is the major bioactive component of Andrographis paniculata and its activity is often attributed to its derivatives, including this compound.
| Compound | Cell Line | Assay Type | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Andrographolide | Calu-3 | Plaque Assay | 0.034 | 13.2 - 81.5 | >380 | [1][2] |
| Remdesivir | Calu-3 | Not Specified | ~0.03 | Not Specified | Not Specified | [1] |
IC50 (Half-maximal inhibitory concentration): The concentration of a drug that is required for 50% inhibition of a biological process, in this case, viral replication. CC50 (Half-maximal cytotoxic concentration): The concentration of a drug that is required to kill 50% of host cells. Selectivity Index (SI): The ratio of CC50 to IC50, indicating the therapeutic window of a compound. A higher SI value suggests a more favorable safety profile.
The data indicates that andrographolide exhibits potent anti-SARS-CoV-2 activity in human lung epithelial cells (Calu-3) with an IC50 value comparable to that of remdesivir.[1] Furthermore, andrographolide demonstrated a high selectivity index, suggesting low cytotoxicity at effective antiviral concentrations.[2]
Unraveling the Mechanisms of Action
This compound and remdesivir inhibit SARS-CoV-2 replication through distinct molecular mechanisms.
This compound: A Multi-Target Approach
In silico and in vitro studies suggest that this compound and its parent compound, andrographolide, may interfere with multiple stages of the SARS-CoV-2 life cycle.[1][2] Potential mechanisms include:
-
Inhibition of Viral Entry: Computational studies suggest that andrographolide can bind to the host cell receptor ACE2 and the viral spike glycoprotein, potentially preventing the virus from entering host cells.[2][3] It may also target host proteases like TMPRSS2 and Cathepsin L, which are crucial for spike protein priming.[4]
-
Targeting Viral Replication Machinery: Andrographolide has been predicted to bind to the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) and the main protease (Mpro or 3CLpro), both of which are essential for viral replication and transcription.[1][2][3]
-
Modulation of Host Inflammatory Response: Andrographolide may also exert its antiviral effects by modulating the host's immune response, potentially by blocking inflammatory regulators and mitigating the cytokine storm associated with severe COVID-19.
Remdesivir: A Chain Terminator of Viral RNA Synthesis
Remdesivir is a prodrug of a nucleoside analog that acts as a direct-acting antiviral agent.[5][6] Its mechanism of action is well-established and involves the following steps:
-
Cellular Uptake and Activation: Remdesivir enters host cells and is metabolized into its active triphosphate form, remdesivir triphosphate (RTP).[7]
-
Competition with ATP: RTP mimics the natural adenosine triphosphate (ATP) and competes for incorporation into the nascent viral RNA chain by the SARS-CoV-2 RdRp.[5][7]
-
Delayed Chain Termination: Once incorporated into the viral RNA, remdesivir causes delayed chain termination, effectively halting viral RNA synthesis.[6][8] This stalling of the RdRp prevents the virus from replicating its genome.[6]
Experimental Protocols
The following provides a detailed methodology for a typical SARS-CoV-2 replication assay used to evaluate the efficacy of antiviral compounds.
Plaque Reduction Neutralization Test (PRNT)
This assay is a gold-standard method for quantifying the titer of infectious virus and assessing the neutralizing capacity of antiviral compounds.
Materials:
-
Vero E6 or Calu-3 cells
-
SARS-CoV-2 virus stock
-
Test compounds (this compound, Remdesivir)
-
Cell culture medium (e.g., DMEM supplemented with FBS and antibiotics)
-
Overlay medium (e.g., medium containing carboxymethylcellulose or agar)
-
Fixative solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., crystal violet)
Procedure:
-
Cell Seeding: Seed Vero E6 or Calu-3 cells in 6-well or 12-well plates and incubate until a confluent monolayer is formed.
-
Compound Dilution: Prepare serial dilutions of the test compounds in cell culture medium.
-
Virus Neutralization: Incubate a standard amount of SARS-CoV-2 (e.g., 100 plaque-forming units) with the different concentrations of the test compounds for 1 hour at 37°C.
-
Infection: Remove the culture medium from the cell monolayers and inoculate the cells with the virus-compound mixtures.
-
Adsorption: Allow the virus to adsorb to the cells for 1 hour at 37°C.
-
Overlay: Remove the inoculum and add an overlay medium to restrict the spread of the virus to adjacent cells, leading to the formation of localized plaques.
-
Incubation: Incubate the plates for 2-3 days at 37°C in a CO2 incubator to allow for plaque formation.
-
Fixation and Staining: After incubation, fix the cells with a fixative solution and then stain with a staining solution. The plaques, which are areas of dead or destroyed cells, will appear as clear zones against a background of stained, viable cells.
-
Plaque Counting and IC50 Calculation: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus control (no compound). The IC50 value is then determined by plotting the percentage of inhibition against the compound concentrations and fitting the data to a dose-response curve.
Visualizing the Pathways and Processes
To better understand the concepts discussed, the following diagrams illustrate the proposed mechanisms of action and a typical experimental workflow.
References
- 1. biorxiv.org [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Andrographolide binds to spike glycoprotein and RNA-dependent RNA polymerase (NSP12) of SARS-CoV-2 by in silico approach: a probable molecule in the development of anti-coronaviral drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Andrographolide induces anti-SARS-CoV-2 response through host-directed mechanism: an in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Remdesivir is a direct-acting antiviral that inhibits RNA-dependent RNA polymerase from severe acute respiratory syndrome coronavirus 2 with high potency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of SARS-CoV-2 polymerase stalling by remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. biorxiv.org [biorxiv.org]
Unveiling the Molecular Targets of Deoxyandrographolide: A Comparative Guide to Binding Confirmation by Surface Plasmon Resonance
For researchers, scientists, and drug development professionals, confirming the direct molecular targets of a bioactive compound is a critical step in understanding its mechanism of action and advancing it through the drug discovery pipeline. Deoxyandrographolide, a natural diterpenoid lactone, has garnered significant interest for its diverse pharmacological activities. This guide provides a comparative overview of biophysical techniques for confirming its binding targets, with a focus on Surface Plasmon Resonance (SPR), and presents supporting experimental data and detailed protocols.
A recent study has identified Histone Deacetylase 1 (HDAC1) as a direct binding target of this compound. This interaction was validated using Bio-Layer Interferometry (BLI), a label-free technology that is conceptually similar to SPR. While direct SPR data for this compound is not yet prevalent in the literature, this guide will leverage the available BLI data for HDAC1 and supplement it with SPR data for the closely related parent compound, Andrographolide, to provide a comprehensive comparison.
Comparative Analysis of Binding Affinity Data
The binding affinity of a compound to its target is a key parameter in assessing its potential efficacy. The table below summarizes the quantitative binding data for this compound and its parent compound, Andrographolide, to their respective targets, as determined by biophysical methods.
| Compound | Target Protein | Method | Dissociation Constant (KD) | Association Rate (kon) | Dissociation Rate (koff) | Reference |
| This compound | HDAC1 | BLI | Micromolar (µM) range | Not Reported | Not Reported | [1] |
| Andrographolide | Human Serum Albumin (HSA) | SPR | 3.26 x 10-4 M | 1.35 x 103 M-1s-1 | 4.41 x 10-1 s-1 | |
| Andrographolide | α-1-acid glycoprotein (AGP) | SPR | 7.69 x 10-4 M | 2.12 x 103 M-1s-1 | 1.63 s-1 |
Note: The BLI study for this compound and HDAC1 indicated a micromolar binding affinity but did not report specific kinetic constants.
Alternative Target Identification and Validation Methods
Beyond direct binding assays like SPR and BLI, several other methods are employed to identify and validate the molecular targets of natural products.
-
Molecular Docking: A computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, molecular docking studies predicted HDAC1, MDM2, CDK4, and mTOR as potential binding targets before BLI confirmation for HDAC1.
-
Network Pharmacology: This approach uses bioinformatics and systems biology to construct and analyze networks of drug-target-disease interactions, helping to predict potential targets and understand the compound's polypharmacology.
-
Chemical Proteomics: This method uses chemical probes to isolate and identify protein targets from complex biological samples.
These alternative methods provide valuable insights into potential targets, which can then be rigorously validated and quantified using biophysical techniques like SPR.
Experimental Protocols
Detailed and robust experimental protocols are essential for reproducible and reliable results. Below are representative protocols for confirming small molecule-protein interactions using SPR and BLI.
Surface Plasmon Resonance (SPR) Experimental Protocol
This protocol is a generalized procedure for analyzing the interaction between a small molecule (analyte) and an immobilized protein (ligand) using SPR.
1. Materials and Reagents:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization buffer (e.g., 10 mM Sodium Acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Ligand (Target Protein, e.g., HDAC1) solution
-
Analyte (this compound) stock solution in 100% DMSO
-
Activation reagents: 0.4 M EDC and 0.1 M NHS
-
Deactivation reagent: 1 M Ethanolamine-HCl, pH 8.5
2. Ligand Immobilization:
-
Equilibrate the sensor surface with running buffer.
-
Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of EDC/NHS for 7 minutes.
-
Inject the ligand solution (e.g., 20 µg/mL in immobilization buffer) over the activated surface until the desired immobilization level is reached (typically 2000-4000 RU).
-
Inject the deactivation solution to block any remaining active sites.
-
A reference flow cell is prepared similarly but without ligand immobilization to subtract non-specific binding.
3. Interaction Analysis:
-
Prepare a dilution series of the analyte (this compound) in running buffer containing a low percentage of DMSO (e.g., <1%) to minimize solvent effects.
-
Inject the analyte solutions at various concentrations over the ligand and reference surfaces for a set association time (e.g., 120 seconds).
-
Allow the dissociation of the analyte by flowing running buffer over the surfaces for a set dissociation time (e.g., 300 seconds).
-
Regenerate the sensor surface between analyte injections using a suitable regeneration solution if necessary.
4. Data Analysis:
-
Subtract the reference channel sensorgram from the active channel sensorgram.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD).
Bio-Layer Interferometry (BLI) Experimental Protocol
This protocol is based on the study that confirmed the interaction between this compound and HDAC1.
1. Materials and Reagents:
-
BLI instrument (e.g., Octet)
-
Biosensors (e.g., Ni-NTA for His-tagged proteins)
-
Running buffer (e.g., PBS with 0.02% Tween-20)
-
Ligand (His-tagged HDAC1) solution
-
Analyte (this compound) stock solution in 100% DMSO
2. Experimental Setup:
-
Pre-hydrate the biosensors in running buffer.
-
Load the His-tagged HDAC1 protein onto the Ni-NTA biosensors.
-
Establish a stable baseline by dipping the biosensors into running buffer.
-
Prepare a concentration series of this compound in running buffer.
3. Interaction Measurement:
-
Dip the ligand-coated biosensors into the wells containing different concentrations of this compound to measure the association phase.
-
Transfer the biosensors back to the running buffer to measure the dissociation phase.
4. Data Analysis:
-
The binding response is measured as a shift in the interference pattern.
-
The data is analyzed using the instrument's software to calculate the binding affinity (KD).
Visualizing the Workflow and Pathway
To better illustrate the experimental process and the biological context of the this compound-HDAC1 interaction, the following diagrams have been generated using Graphviz.
References
Deoxyandrographolide: A Comparative Analysis of its Antiviral, Anticancer, and Anti-inflammatory Efficacy
For Immediate Release
Deoxyandrographolide, a natural diterpenoid compound isolated from the medicinal plant Andrographis paniculata, is emerging as a compound of significant interest to the scientific community. Possessing a broad spectrum of biological activities, this molecule is demonstrating notable potential in antiviral, anticancer, and anti-inflammatory applications. This guide provides a comprehensive statistical analysis of its efficacy, detailed experimental protocols, and a comparative assessment against established therapeutic alternatives, offering a valuable resource for researchers, scientists, and drug development professionals.
Comparative Efficacy of this compound
Antiviral Activity
This compound has exhibited promising antiviral effects against a range of viruses. Preclinical studies have demonstrated its ability to inhibit viral entry and replication. For instance, in studies involving the Herpes Simplex Virus (HSV), this compound has been shown to interfere with early gene expression, thereby suppressing viral production[1]. The following table summarizes the available quantitative data on its antiviral efficacy and provides a comparison with the standard-of-care antiviral agent, Acyclovir.
| Virus | This compound Efficacy (IC50/EC50) | Acyclovir Efficacy (IC50/EC50) | Fold Difference | Reference Cell Line |
| HSV-1 | ~25 µM (estimated) | 0.15 - 2.5 µM | >10x higher | Vero |
| FMDV | EC50: 36.47 µM | Not applicable | - | BHK-21 |
Note: Direct comparative studies between this compound and Acyclovir for HSV are limited. The provided Acyclovir efficacy is a general range from published literature. The IC50 for this compound against HSV is an estimation based on its activity relative to andrographolide.
Anticancer Activity
In the realm of oncology, this compound has shown cytotoxic effects against various cancer cell lines. Its mechanism of action involves the induction of apoptosis (programmed cell death) and cell cycle arrest. The tables below present a comparison of its in vitro efficacy against common chemotherapeutic agents, Doxorubicin and Cisplatin, in breast and lung cancer cell lines, respectively.
Breast Cancer (MCF-7 Cell Line)
| Compound | IC50 (µM) | Fold Difference (vs. Doxorubicin) |
| This compound | ~20-50 µM (est.) | >20x higher |
| Doxorubicin | 0.05 - 1 µM | - |
Lung Cancer (A549 Cell Line)
| Compound | IC50 (µM) | Fold Difference (vs. Cisplatin) |
| This compound | ~25-100 µM (est.) | >5x higher |
| Cisplatin | 2 - 10 µM | - |
Note: The IC50 values for this compound are estimated based on available data for andrographolide derivatives and related compounds. Direct head-to-head studies with these specific chemotherapeutics are not widely available.
Anti-inflammatory Activity
This compound and its parent compound, andrographolide, are well-documented for their potent anti-inflammatory properties. They exert their effects by modulating key inflammatory pathways, such as the NF-κB signaling cascade. A direct comparison of the anti-inflammatory efficacy of andrographolide with the commonly used non-steroidal anti-inflammatory drug (NSAID), Ibuprofen, is presented below.
| Parameter | Andrographolide IC50 (µM) | Ibuprofen IC50 (µM) | Fold Difference | Cell Line |
| PGE2 Inhibition | 8.8 | ~1-10 | Comparable | RAW264.7 |
| TNF-α Inhibition | 23.3 | >1500 | >64x lower | RAW264.7 |
| Nitric Oxide (NO) Inhibition | 7.4 | >100 | >13x lower | RAW264.7 |
Experimental Protocols
In Vitro Antiviral Assay (Plaque Reduction Assay)
This protocol is designed to determine the concentration of a compound that inhibits viral plaque formation by 50% (IC50).
Materials:
-
Vero cells (or other susceptible cell line)
-
Herpes Simplex Virus (HSV-1)
-
This compound
-
Acyclovir (positive control)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Methylcellulose overlay medium
-
Crystal Violet staining solution
Procedure:
-
Seed Vero cells in 6-well plates and grow to confluence.
-
Prepare serial dilutions of this compound and Acyclovir in DMEM.
-
Infect the confluent cell monolayers with a known titer of HSV-1 for 1 hour at 37°C.
-
Remove the virus inoculum and wash the cells with phosphate-buffered saline (PBS).
-
Add the different concentrations of the test compounds to the respective wells.
-
Overlay the cells with methylcellulose medium to restrict virus spread to adjacent cells.
-
Incubate the plates for 2-3 days at 37°C until visible plaques are formed.
-
Fix the cells with 10% formalin and stain with crystal violet.
-
Count the number of plaques in each well and calculate the IC50 value.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells and is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell line (e.g., MCF-7, A549)
-
This compound
-
Standard chemotherapeutic drug (e.g., Doxorubicin, Cisplatin)
-
RPMI-1640 medium
-
FBS, Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound and the standard drug for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.[2]
In Vitro Anti-inflammatory Assay (Nitric Oxide Production)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
This compound
-
Ibuprofen (positive control)
-
LPS
-
DMEM, FBS, Penicillin-Streptomycin
-
Griess Reagent
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with different concentrations of this compound and Ibuprofen for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Add Griess reagent to the supernatant and measure the absorbance at 540 nm.
-
Calculate the amount of nitrite produced, which is indicative of NO production, and determine the IC50 value.[3]
Signaling Pathways and Mechanisms of Action
Antiviral Signaling Pathway
This compound can inhibit viral replication by interfering with viral entry into host cells and suppressing the expression of early viral genes. The diagram below illustrates the proposed mechanism of viral entry inhibition.
Caption: Proposed mechanism of this compound in inhibiting viral entry.
Anticancer Signaling Pathway (Apoptosis)
This compound induces apoptosis in cancer cells through the intrinsic pathway, which involves the mitochondria. This process is characterized by the activation of a cascade of caspases, leading to cell death.
Caption: Intrinsic apoptosis pathway induced by this compound.
Anti-inflammatory Signaling Pathway (NF-κB)
A key mechanism of the anti-inflammatory action of this compound is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. By preventing the activation of NF-κB, it downregulates the expression of pro-inflammatory genes.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
References
Reproducibility of Deoxyandrographolide In Vivo Experiments: A Comparative Guide
Deoxyandrographolide, a naturally occurring diterpenoid lactone derived from the plant Andrographis paniculata, and its derivatives have garnered significant interest in the scientific community for their diverse pharmacological activities. This guide provides a comparative analysis of the reproducibility of in vivo experiments investigating the therapeutic potential of this compound, with a focus on its anti-inflammatory, anti-cancer, and neuroprotective effects. By presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key signaling pathways and workflows, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to assess the consistency and reliability of preclinical findings.
Anti-inflammatory Activity
In vivo studies consistently demonstrate the anti-inflammatory properties of this compound and its derivatives, particularly 14-deoxy-11,12-didehydroandrographolide (deAND). The reproducibility of these findings is supported by similar outcomes across different animal models of inflammation.
Table 1: Comparison of In Vivo Anti-inflammatory Effects of this compound Derivatives
| Compound | Animal Model | Dosing Regimen | Key Quantitative Findings | Reference |
| 14-deoxy-11,12-didehydroandrographolide | Ovalbumin (OVA)-induced allergic asthma in BALB/c mice | Intraperitoneal (i.p.) injection | Dose-dependently inhibited increases in total and eosinophil counts, as well as IL-4, IL-5, and IL-13 levels in bronchoalveolar lavage fluid.[1] | [1] |
| Andrographolide | Lipopolysaccharide (LPS)-induced inflammation in mice | Intraperitoneal (i.p.) injection | Dose-dependently inhibited the release and mRNA expression of TNF-α, IL-6, and IL-1β.[2] | [2] |
| 14-deoxy-11,12-didehydroandrographolide | High-Fat and High-Cholesterol (HFHC) diet-induced steatohepatitis in mice | 0.05% and 0.1% supplementation in diet for 7-11 weeks | Reduced plasma alanine aminotransferase activity and hepatic cholesterol accumulation. Suppressed hepatic levels of TNF-α, NLRP3, caspase-1, and IL-1β.[3] | [3] |
Experimental Protocol: Ovalbumin-Induced Allergic Asthma Model
This protocol is adapted from studies evaluating the anti-inflammatory effects of andrographolide derivatives in a mouse model of asthma.[1][4]
Animals: Male BALB/c mice (6-8 weeks old).
Sensitization:
-
On day 0 and day 14, mice are sensitized by an intraperitoneal (i.p.) injection of 20 µg of ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide in a total volume of 200 µL of saline.
Drug Administration and Challenge:
-
From day 21 to day 23, administer the this compound derivative or vehicle control (e.g., saline) via i.p. injection.
-
One hour after drug administration, challenge the mice with an intranasal instillation of 10 µg of OVA in 50 µL of saline.
Sample Collection and Analysis (Day 25):
-
Collect blood to measure serum OVA-specific IgE levels.
-
Perform bronchoalveolar lavage (BAL) to collect BAL fluid (BALF).
-
Determine the total and differential cell counts in the BALF.
-
Measure cytokine levels (e.g., IL-4, IL-5, IL-13) in the BALF using ELISA.
-
Process lung tissue for histological analysis (e.g., H&E and PAS staining) to assess inflammation and mucus production.
Experimental Workflow: Allergic Asthma Model
Anti-Cancer Activity
The anti-cancer potential of this compound and its derivatives has been investigated in various in vivo models. While direct comparisons of reproducibility are limited, the available data suggest a consistent inhibitory effect on tumor growth.
Table 2: Comparison of In Vivo Anti-Cancer Effects of this compound Derivatives
| Compound | Animal Model | Dosing Regimen | Key Quantitative Findings | Reference |
| Andrographolide Semi-synthetic Analogue (DRF 3188) | Hollow fiber assay with Swiss Albino Mice (MCF-7 cells) | 50 mg/kg and 100 mg/kg | 75% cell death at both low and high doses.[5] | [5] |
| Andrographolide | Subcutaneous Jurkat xenografts in mice | Dose-dependent | Dose-dependent inhibition of tumor growth.[6] | [6] |
Experimental Protocol: Subcutaneous Xenograft Model
This protocol is a generalized procedure for evaluating the anti-tumor efficacy of this compound derivatives in vivo.
Animals: Immunocompromised mice (e.g., athymic nude mice), 6-8 weeks old.
Tumor Cell Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 to 1 x 10^7 cells in 100-200 µL of sterile PBS or Matrigel) into the flank of each mouse.
Tumor Growth and Treatment:
-
Monitor tumor growth by measuring tumor volume with calipers regularly (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the this compound derivative or vehicle control via the desired route (e.g., i.p., oral gavage) at the specified dosage and schedule.
Endpoint Analysis:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the tumors and process them for further analysis, such as histology, immunohistochemistry, or western blotting, to assess markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
Experimental Workflow: Xenograft Model
Neuroprotective Effects
The neuroprotective potential of andrographolide and its derivatives has been demonstrated in models of cerebral ischemia. The consistency of these findings suggests a reproducible effect on reducing brain injury.
Table 3: Comparison of In Vivo Neuroprotective Effects of Andrographolide
| Compound | Animal Model | Dosing Regimen | Key Quantitative Findings | Reference |
| Andrographolide | Permanent middle cerebral artery occlusion (pMCAO) in rats | 0.1 mg/kg i.p. 1 hour after pMCAO | Approximately 50% reduction in infarct volume.[7] | [7] |
| Andrographolide | Mouse model of bilateral common carotid artery occlusion | Pre-treatment | Decreased expression of IL-1β, IL-6, and TNF-α mRNA in the brain.[8] | [8] |
Experimental Protocol: Permanent Middle Cerebral Artery Occlusion (pMCAO) Model
This protocol is based on a rat model of stroke used to evaluate the neuroprotective effects of andrographolide.[7]
Animals: Male Wistar rats (200-250 g).
Surgical Procedure:
-
Anesthetize the rats and perform a surgical procedure to permanently occlude the middle cerebral artery (MCA) by electrocoagulation.
Drug Administration:
-
One hour after the pMCAO procedure, administer andrographolide or vehicle control intraperitoneally.
Assessment (24 hours post-pMCAO):
-
Evaluate neurological deficits using a standardized scoring system.
-
Euthanize the rats and harvest the brains.
-
Determine the infarct volume using TTC (2,3,5-triphenyltetrazolium chloride) staining.
-
Process brain tissue for histological analysis to assess microglial activation.
-
Perform Western blot analysis to measure the levels of proteins involved in inflammatory pathways (e.g., p65 subunit of NF-κB).
-
Use immunoassays to quantify the levels of cytokines (e.g., TNF-α, IL-1β) and other pro-inflammatory factors in brain homogenates.
Key Signaling Pathways
The therapeutic effects of this compound and its parent compound, andrographolide, are mediated through the modulation of several key signaling pathways. The consistent implication of these pathways across different studies strengthens the understanding of their mechanism of action.
NF-κB Signaling Pathway
This compound and its analogues have been shown to inhibit the NF-κB signaling pathway, a central regulator of inflammation.[1][9][10] This inhibition is thought to occur through the prevention of the nuclear translocation of the p65 subunit of NF-κB.[10]
Nrf2 Signaling Pathway
Andrographolide has been reported to activate the Nrf2 antioxidant pathway, which plays a crucial role in protecting cells from oxidative stress.[10] While direct evidence for this compound is emerging, it is hypothesized to act similarly by potentially modifying Keap1, leading to the nuclear accumulation of Nrf2 and the transcription of antioxidant genes.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is involved in cell survival, proliferation, and angiogenesis. Andrographolide has been shown to inhibit this pathway in the context of cancer.[11] This inhibition is a key mechanism underlying its anti-tumor effects.
Conclusion
The available in vivo data for this compound and its derivatives demonstrate a consistent pattern of anti-inflammatory, anti-cancer, and neuroprotective activities. While direct studies on the reproducibility of these experiments are not abundant, the congruence of findings across various models and research groups suggests a reliable biological effect. The well-documented modulation of key signaling pathways such as NF-κB, and the emerging roles of Nrf2 and PI3K/Akt, provide a solid mechanistic foundation for these observations. To further enhance the reproducibility and translational potential of this promising class of compounds, future research should focus on standardized, detailed reporting of experimental protocols and the inclusion of quantitative, objective endpoints. Direct comparative studies using multiple this compound derivatives in the same in vivo model would also be invaluable for establishing a clear structure-activity relationship and confirming the reproducibility of their therapeutic effects.
References
- 1. Protective role of 14-deoxy-11,12-didehydroandrographolide, a noncytotoxic analogue of andrographolide, in allergic airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Andrographolide Inhibits Inflammatory Cytokines Secretion in LPS-Stimulated RAW264.7 Cells through Suppression of NF-κB/MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Andrographolide inhibits growth of human T-cell acute lymphoblastic leukemia Jurkat cells by downregulation of PI3K/AKT and upregulation of p38 MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective effects of andrographolide in a rat model of permanent cerebral ischaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protective effects of andrographolide against cerebral ischemia-reperfusion injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Deoxyandrographolide: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of Deoxyandrographolide, a diterpene lactone with diverse biological activities. Due to conflicting hazard classifications in available safety data, a cautious approach is strongly recommended.
Core Safety and Handling Precautions
Given the acute oral toxicity and high aquatic toxicity classifications in some safety data sheets, this compound should be handled as a hazardous chemical.[1] Adherence to standard laboratory safety protocols is essential to minimize exposure and prevent environmental contamination.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side shields or goggles.
-
Hand Protection: Use chemical-resistant gloves.
-
Body Protection: Wear a lab coat.
-
Respiratory Protection: If there is a risk of dust or aerosol formation, use a suitable respirator.[1]
Hazard Classification Overview
There is some discrepancy in the classification of this compound across different suppliers. A summary of the available data is presented below to inform a comprehensive risk assessment.
| Hazard Statement | Source | Classification |
| Acute Oral Toxicity | DC Chemicals Safety Data Sheet (SDS)[1] | Category 4 (Harmful if swallowed) |
| Aquatic Toxicity (Acute) | DC Chemicals SDS[1] | Category 1 (Very toxic to aquatic life) |
| Aquatic Toxicity (Chronic) | DC Chemicals SDS[1] | Category 1 (Very toxic to aquatic life with long lasting effects) |
| General Hazard | LKT Laboratories, Inc. SDS[2] | Not a hazardous substance or mixture, but may be harmful if swallowed/inhaled/absorbed through skin and may cause irritation. |
| GHS Classification | Cayman Chemical SDS (for a related compound) | The substance is not classified. |
Due to the significant environmental hazard identified, it is imperative to prevent this substance from entering sewers or waterways.[1][3]
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is to treat it as hazardous chemical waste. This ensures compliance with the most stringent safety data and protects personnel and the environment.
1. Waste Segregation and Collection:
-
Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it (e.g., gloves, absorbent paper).
-
The container must be compatible with the chemical. If the compound is in solution, the container must be compatible with the solvent.[4]
-
Keep solid and liquid waste in separate containers.[4]
-
Ensure the container is tightly sealed to prevent spills and evaporation.[4]
2. Labeling:
-
Clearly label the waste container with the full chemical name: "this compound".
-
Indicate that it is "Hazardous Waste".
-
Include any known solvents and their approximate concentrations.
-
Attach a hazardous waste tag as required by your institution's Environmental Health and Safety (EHS) department.
3. Storage:
-
Store the sealed waste container in a designated and secure Satellite Accumulation Area (SAA).[5][6]
-
The SAA should be at or near the point of generation and inspected weekly for any signs of leakage.[5][6]
-
Ensure secondary containment is used to prevent spills from reaching drains.[7]
-
Store this compound waste away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[1][5]
4. Disposal:
-
Do not dispose of this compound down the drain or in the regular trash.[7][8] Its high aquatic toxicity makes sink disposal particularly dangerous to the environment.[1]
-
Arrange for pickup and disposal through your institution's EHS or a certified hazardous waste disposal contractor.[7][9]
5. Empty Container Management:
-
Empty containers that held this compound should be managed as hazardous waste.
-
If regulations permit, the container may be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[7] After rinsing, deface all labels before disposing of the container as regular trash.[7]
Experimental Protocols
Currently, there are no specific experimental protocols cited for the chemical neutralization or deactivation of this compound for disposal. The standard and recommended procedure is collection and disposal via a licensed hazardous waste management service.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. This compound|79233-15-1|MSDS [dcchemicals.com]
- 2. s3.amazonaws.com [s3.amazonaws.com]
- 3. benchchem.com [benchchem.com]
- 4. acewaste.com.au [acewaste.com.au]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. vumc.org [vumc.org]
- 8. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 9. ehs.oregonstate.edu [ehs.oregonstate.edu]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
